Product packaging for 4-Amino-2,3-difluorobenzonitrile(Cat. No.:CAS No. 112279-71-7)

4-Amino-2,3-difluorobenzonitrile

Cat. No.: B053060
CAS No.: 112279-71-7
M. Wt: 154.12 g/mol
InChI Key: SITORLJYAUMNMW-UHFFFAOYSA-N
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Description

4-Amino-2,3-difluorobenzonitrile (CAS 112279-71-7) is a high-purity, fluorinated aromatic building block of molecular formula C₇H₄F₂N₂ and molecular weight 154.12 g/mol. This compound features a benzonitrile core strategically substituted with an amino group at the 4-position and fluorine atoms at the 2- and 3-positions, creating a unique electronic structure ideal for advanced synthetic applications . Supplied as a crystalline solid with >98% purity, it is packaged under inert gas to ensure stability . Key Research Applications & Value: Pharmaceutical Intermediate: Serves as a critical synthon in medicinal chemistry, particularly in the development of novel non-nucleoside reverse transcriptase inhibitors (NNRTIs) for anti-HIV drug discovery. Its structure allows for strategic cross-coupling reactions to create derivatives that combat drug-resistant viral strains . Materials Science: The polarizable nitrile group and the specific spatial arrangement of fluorine atoms make this compound a valuable intermediate in the research and development of advanced materials, including liquid crystals, where it influences molecular alignment and properties . Versatile Building Block: The electron-deficient aromatic system and the presence of both amino and fluorine substituents make it highly reactive for selective cross-coupling, nucleophilic substitution, and cyclization reactions, enabling the synthesis of complex, fluorinated heterocycles . Disclaimer: This product is sold exclusively for laboratory research and analytical testing purposes. It is strictly not approved for human or animal use, diagnostics, or formulation into commercial products. Buyers assume full responsibility for ensuring compliance with all applicable patents and local regulations .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4F2N2 B053060 4-Amino-2,3-difluorobenzonitrile CAS No. 112279-71-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-2,3-difluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F2N2/c8-6-4(3-10)1-2-5(11)7(6)9/h1-2H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SITORLJYAUMNMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C#N)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70562302
Record name 4-Amino-2,3-difluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70562302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112279-71-7
Record name 4-Amino-2,3-difluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70562302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: 4-Amino-2,3-difluorobenzonitrile (CAS No. 112279-71-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Amino-2,3-difluorobenzonitrile, a key building block in medicinal chemistry and materials science. The document details its chemical and physical properties, provides insights into its synthesis, and explores its applications in the development of novel therapeutic agents.

Core Compound Properties

This compound is a trifunctional aromatic compound featuring an amino group, a nitrile group, and two fluorine atoms on the benzene ring. This unique combination of functional groups makes it a versatile intermediate for the synthesis of complex organic molecules.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource
CAS Number 112279-71-7Internal Data
Molecular Formula C₇H₄F₂N₂Internal Data
Molecular Weight 154.12 g/mol Internal Data
Appearance Powder[1]
Melting Point 108-110 °C[1]
Boiling Point 269 °C[1]
Density 1.36 g/cm³[1]
Flash Point 116 °C[1]
pKa -0.69±0.10 (Predicted)[1]
Storage 2-8°C, Sealed in dry, protect from light[1]
Spectral Data

Synthesis and Experimental Protocols

The synthesis of substituted benzonitriles often involves multi-step reaction sequences. While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a general understanding can be derived from the synthesis of its isomers and structurally related compounds.

A common strategy for the synthesis of aminodifluorobenzonitriles involves the cyanation of a corresponding bromo-difluoroaniline precursor. For example, the synthesis of the isomeric 4-Amino-3,5-difluorobenzonitrile is achieved by reacting 4-bromo-2,6-difluoroaniline with copper(I) cyanide (CuCN) in a polar aprotic solvent like dimethylformamide (DMF) under reflux conditions.[3]

A plausible synthetic approach for this compound could involve a similar multi-step process, potentially starting from a commercially available difluoroaniline or a related precursor, followed by functional group manipulations to introduce the cyano and amino moieties at the desired positions.

A patent for a related compound, 4-amino-2-trifluoromethylbenzonitrile, outlines a three-step synthesis involving:

  • Positional Bromination: Introduction of a bromine atom at a specific position on the aromatic ring.

  • Cyano Replacement: Substitution of the bromine atom with a cyano group.

  • Ammonolysis Replacement: Introduction of the amino group.[4]

This generalized workflow can serve as a foundational guide for designing a synthetic route to this compound.

G A Starting Material (e.g., Substituted Difluorobenzene) B Functional Group Interconversion 1 (e.g., Nitration/Reduction) A->B Step 1 C Introduction of Cyano Group (e.g., Sandmeyer Reaction) B->C Step 2 D This compound C->D Step 3

A generalized synthetic workflow for this compound.

Applications in Drug Development

The incorporation of fluorine atoms into drug molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, bioavailability, and binding affinity.[5] this compound, with its unique substitution pattern, serves as a valuable building block in the design and synthesis of novel therapeutic agents.

Role as a Key Intermediate

This compound is a crucial intermediate in the synthesis of a variety of heterocyclic compounds that form the core of many biologically active molecules. Its trifunctional nature allows for diverse chemical modifications, enabling the construction of complex molecular architectures.

Synthesis of Biologically Active Molecules

One notable application of this compound is in the synthesis of novel non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1. In one study, this compound was reacted with a diarylpyrimidine core via a Buchwald-Hartwig amination reaction to produce potent anti-HIV agents.

The general reaction scheme for the synthesis of these diarylpyrimidine derivatives is depicted below.

G cluster_0 Buchwald-Hartwig Amination A Diarylpyrimidine Precursor C Diarylpyrimidine Derivative (HIV-1 NNRTI) A->C B This compound B->C D Pd Catalyst (e.g., PdCl2(PPh3)2) D->C E Ligand (e.g., BINAP) E->C

Synthesis of HIV-1 NNRTIs via Buchwald-Hartwig amination.

While the specific signaling pathways affected by these derivatives are not detailed in the available literature, NNRTIs, in general, function by allosterically inhibiting the reverse transcriptase enzyme of HIV, thereby preventing the conversion of viral RNA into DNA.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules with significant potential in drug discovery and materials science. Its unique substitution pattern offers a distinct reactivity profile that can be exploited to create novel compounds with enhanced biological and physical properties. Further research into the synthesis and applications of this compound is warranted to fully explore its potential.

References

4-Amino-2,3-difluorobenzonitrile chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2,3-difluorobenzonitrile is a fluorinated aromatic compound of interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring an amino group, a nitrile group, and two vicinal fluorine atoms on the benzene ring, imparts distinct chemical properties that make it a valuable building block in organic synthesis. This technical guide provides a summary of its known chemical properties, a proposed synthesis protocol based on a closely related isomer, and an overview of its potential applications.

Chemical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and use in synthetic applications.

PropertyValue
Molecular Formula C₇H₄F₂N₂[1]
Molecular Weight 154.12 g/mol
CAS Number 112279-71-7[1]
Appearance Off-white to yellow powder
Melting Point 108-110 °C
Boiling Point 269 °C
Flash Point 116 °C
Density 1.36 g/cm³
Solubility Soluble in many organic solvents

Spectroscopic Data

  • ¹H NMR: Signals corresponding to the aromatic protons and the amine protons.

  • ¹³C NMR: Resonances for the aromatic carbons, the nitrile carbon, and carbons bonded to fluorine, which would exhibit C-F coupling.

  • ¹⁹F NMR: Signals for the two fluorine atoms on the aromatic ring.

  • IR Spectroscopy: Characteristic absorption bands for N-H stretching of the amine, C≡N stretching of the nitrile, and C-F stretching.

  • Mass Spectrometry: A molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.

Experimental Protocols

Proposed Synthesis of this compound

Disclaimer: The following protocol is adapted from a documented synthesis of the isomeric 4-amino-3,5-difluorobenzonitrile and has not been experimentally verified for the synthesis of this compound.[2] This procedure should be considered a starting point and may require significant optimization and validation.

Reaction Scheme:

4-Bromo-2,3-difluoroaniline 4-Bromo-2,3-difluoroaniline ReactionMixture 4-Bromo-2,3-difluoroaniline->ReactionMixture + CuCN CuCN CuCN CuCN->ReactionMixture DMF DMF Reflux Reflux This compound This compound ReactionMixture->this compound DMF, Reflux

A proposed synthetic route.

Materials:

  • 4-Bromo-2,3-difluoroaniline

  • Copper(I) cyanide (CuCN)

  • Dimethylformamide (DMF)

  • Ammonium hydroxide (NH₄OH) solution (e.g., 18%)

  • Ethyl acetate (EtOAc)

  • Sodium sulfate (Na₂SO₄)

  • Silica gel

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, suspend 4-bromo-2,3-difluoroaniline and 3 equivalents of copper(I) cyanide in dimethylformamide.

  • Heat the mixture to reflux and maintain for 24 hours.

  • Cool the reaction mixture to room temperature.

  • Carefully add an 18% ammonium hydroxide solution and filter the resulting mixture.

  • Extract the filtrate with ethyl acetate.

  • Wash the combined organic phases with ammonium hydroxide solution, deionized water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel chromatography to yield this compound.

Applications in Drug Discovery and Organic Synthesis

This compound is a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] The presence of multiple functional groups allows for a variety of chemical transformations.

cluster_0 This compound cluster_1 Potential Modifications cluster_2 Synthesized Bioactive Molecules Core This compound Amine_Modification Amine Modification (e.g., acylation, alkylation) Core->Amine_Modification Nitrile_Modification Nitrile Modification (e.g., hydrolysis, reduction) Core->Nitrile_Modification Aromatic_Substitution Aromatic Substitution (e.g., Sandmeyer reaction) Core->Aromatic_Substitution Pharmaceuticals Pharmaceuticals Amine_Modification->Pharmaceuticals Agrochemicals Agrochemicals Amine_Modification->Agrochemicals Nitrile_Modification->Pharmaceuticals Aromatic_Substitution->Agrochemicals

Role as a chemical intermediate.

The amino group can be readily acylated, alkylated, or diazotized to introduce a variety of other functionalities. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine. The fluorine atoms influence the electronic properties of the ring and can enhance the metabolic stability and binding affinity of derivative compounds, a desirable feature in drug design.

Safety and Handling

This compound should be handled with appropriate personal protective equipment in a well-ventilated area. It is reported to be an irritant to the eyes, skin, and respiratory system.[1] Avoid formation of dust and aerosols. Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

References

An In-depth Technical Guide to 4-Amino-2,3-difluorobenzonitrile and its Isomeric Scaffolds in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 4-Amino-2,3-difluorobenzonitrile, a fluorinated aromatic amine of significant interest in medicinal chemistry and materials science. Due to the limited availability of detailed public data on this specific isomer, this document also leverages information on the closely related and well-characterized isomer, 4-amino-3,5-difluorobenzonitrile, to provide a thorough understanding of the synthesis, properties, and potential applications of this class of compounds.

Core Compound Structure and Properties

This compound is a small molecule featuring a benzene ring substituted with an amino (-NH2) group, a nitrile (-CN) group, and two fluorine atoms at the 2 and 3 positions. The unique arrangement of these functional groups imparts specific electronic and steric properties that make it a valuable building block in the synthesis of more complex molecules.

Structure:

Physicochemical Properties of this compound:

A summary of the available quantitative data for this compound is presented in Table 1.

PropertyValueReference
CAS Number 112279-71-7N/A
Molecular Formula C₇H₄F₂N₂N/A
Molecular Weight 154.12 g/mol N/A
Melting Point 108-110 °CN/A
Boiling Point 269 °CN/A
Density 1.36 g/cm³N/A

Synthesis of Aminodifluorobenzonitrile Scaffolds

Representative Experimental Protocol: Synthesis of 4-Amino-3,5-difluorobenzonitrile

This protocol describes a Rosenmund-von Braun type reaction for the cyanation of a halogenated aniline.

Reaction Scheme:

Synthesis 4-Bromo-2,6-difluoroaniline 4-Bromo-2,6-difluoroaniline Reflux_24h Reflux, 24h 4-Bromo-2,6-difluoroaniline->Reflux_24h CuCN CuCN CuCN->Reflux_24h DMF DMF DMF->Reflux_24h Workup Aqueous Workup & Purification Reflux_24h->Workup 4-Amino-3,5-difluorobenzonitrile 4-Amino-3,5-difluorobenzonitrile Workup->4-Amino-3,5-difluorobenzonitrile

Caption: Synthetic workflow for 4-amino-3,5-difluorobenzonitrile.

Materials:

  • 4-Bromo-2,6-difluoroaniline

  • Copper(I) cyanide (CuCN)

  • Dimethylformamide (DMF)

  • Ammonium hydroxide (NH₄OH) solution

  • Ethyl acetate (EtOAc)

  • Sodium sulfate (Na₂SO₄)

  • Silica gel

Procedure:

  • In a round-bottom flask, suspend 4-bromo-2,6-difluoroaniline (1.0 eq) and copper(I) cyanide (3.0 eq) in dimethylformamide (DMF).

  • Heat the mixture to reflux and maintain for 24 hours.

  • Cool the reaction mixture to room temperature.

  • Add ammonium hydroxide solution to the cooled mixture and filter the resulting solution.

  • Extract the filtrate with ethyl acetate.

  • Wash the combined organic layers with ammonium hydroxide solution, deionized water, and brine.

  • Dry the organic phase over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to yield 4-amino-3,5-difluorobenzonitrile.

Applications in Drug Discovery and Development

Fluorinated aromatic compounds are of high interest in drug discovery due to the ability of fluorine to modulate key drug-like properties. The introduction of fluorine can enhance metabolic stability, increase binding affinity, and alter the acidity of nearby functional groups. While specific biological activity data for this compound is not publicly available, its structural motifs are present in various kinase inhibitors and other therapeutic agents.

The amino and nitrile groups serve as versatile synthetic handles for the construction of a wide range of heterocyclic scaffolds that are common in pharmacologically active molecules. For instance, the amino group can be acylated, alkylated, or used in cyclization reactions to form fused ring systems, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine.

Logical Relationship in Kinase Inhibitor Synthesis

The following diagram illustrates a generalized logical workflow for the utilization of an aminobenzonitrile core in the synthesis of kinase inhibitors.

Kinase_Inhibitor_Logic cluster_0 Core Building Block cluster_1 Synthetic Elaboration cluster_2 Intermediate Scaffold cluster_3 Final Product Aminodifluorobenzonitrile Aminodifluorobenzonitrile Amino_Group_Modification Amino Group Modification (e.g., Acylation, Alkylation) Aminodifluorobenzonitrile->Amino_Group_Modification Nitrile_Group_Transformation Nitrile Group Transformation (e.g., Cyclization) Aminodifluorobenzonitrile->Nitrile_Group_Transformation Heterocyclic_Core Formation of Heterocyclic Core (e.g., Quinazoline, Pyrimidine) Amino_Group_Modification->Heterocyclic_Core Nitrile_Group_Transformation->Heterocyclic_Core Kinase_Inhibitor Kinase Inhibitor Candidate Heterocyclic_Core->Kinase_Inhibitor

Caption: Logical workflow for kinase inhibitor synthesis.

Conclusion and Future Outlook

This compound represents a promising, yet underexplored, building block for the development of novel pharmaceuticals and advanced materials. While detailed experimental data for this specific isomer is scarce, the established chemistry of its isomers, such as 4-amino-3,5-difluorobenzonitrile, provides a solid foundation for its synthetic utility.

Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to fully unlock its potential. The strategic placement of the fluorine atoms is expected to confer unique properties that could lead to the discovery of new chemical entities with enhanced performance characteristics. As synthetic methodologies become more refined and the demand for novel fluorinated compounds grows, it is anticipated that a more comprehensive dataset for this compound will emerge, paving the way for its broader application in research and development.

Technical Guide: 4-Amino-2,3-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2,3-difluorobenzonitrile is a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring an amine, a nitrile, and two vicinal fluorine atoms on the benzene ring, imparts distinct physicochemical properties that make it a valuable building block for the synthesis of novel therapeutic agents and functional materials. The strategic incorporation of fluorine atoms can modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the molecular properties, synthesis, and potential applications of this compound.

Molecular Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its application in research and development.

Quantitative Data Summary
PropertyValueReference
Molecular Formula C₇H₄F₂N₂
Molecular Weight 154.12 g/mol
CAS Number 112279-71-7
Appearance Colorless to light yellow solid
Melting Point 89-92 °C
Boiling Point 160-162 °C
Solubility Soluble in organic solvents such as ethanol and chloroform; insoluble in water.

Note: Some physical properties are reported for the isomeric compound 2,3-difluoro-4-cyanoaniline and are provided here as an estimation.

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis and analysis of this compound.

Synthesis of this compound

General Synthetic Workflow (Hypothetical)

G start Starting Material: 1,2-Difluoro-3-nitrobenzene step1 Reduction of Nitro Group (e.g., H₂, Pd/C) start->step1 intermediate1 Intermediate: 2,3-Difluoroaniline step1->intermediate1 step2 Sandmeyer Reaction: 1. NaNO₂, HCl 2. CuCN intermediate1->step2 product Product: This compound step2->product

Caption: Hypothetical synthesis workflow for this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the amine protons. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the fluorine and nitrile groups.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton of the molecule. The carbons attached to fluorine will exhibit characteristic splitting patterns (C-F coupling).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak ([M]⁺) should be observed at an m/z corresponding to the molecular weight of 154.12.

Applications in Drug Development

While specific biological activities for this compound are not extensively documented, its structural motifs are present in various biologically active molecules. As a fluorinated aniline derivative, it serves as a key intermediate in the synthesis of a range of pharmaceutical compounds.

Potential Roles as a Pharmaceutical Intermediate:

  • Kinase Inhibitors: The aminobenzonitrile scaffold is a common feature in kinase inhibitors used in oncology.

  • Antiviral Agents: Modified nucleosides and other heterocyclic compounds with antiviral properties can be synthesized from aminobenzonitrile precursors.

  • Agrochemicals: This compound can be utilized as an intermediate in the production of certain pesticides and herbicides.

  • Pigments: It can also serve as a precursor for the synthesis of organic pigments.

Logical Relationship of Intermediate to Final Product

G intermediate This compound (Building Block) reaction Chemical Synthesis (e.g., coupling reactions, cyclizations) intermediate->reaction api Active Pharmaceutical Ingredient (API) (e.g., Kinase Inhibitor) reaction->api drug Final Drug Product api->drug

Caption: Role of this compound as an intermediate in drug manufacturing.

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory. It may be irritating to the eyes, skin, and respiratory system. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid contact with oxidants, acids, and heat sources to prevent dangerous reactions. This compound may be toxic to the aquatic environment, and proper disposal methods should be followed.

This technical guide is intended for informational purposes for research and development professionals. All laboratory work should be conducted by trained personnel in accordance with established safety protocols.

Technical Guide to the Safe Handling of 4-Amino-2,3-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety data, handling procedures, and emergency protocols for 4-Amino-2,3-difluorobenzonitrile (CAS No. 112279-71-7). The information is intended to support laboratory safety and procedural planning for professionals in research and drug development.

Chemical Identification and Physical Properties

IdentifierValue
IUPAC Name This compound
Synonyms 2,3-Difluoro-4-aminobenzonitrile
CAS Number 112279-71-7
Molecular Formula C₇H₄F₂N₂
Molecular Weight 154.12 g/mol
Appearance Colorless to light yellow solid[1]
Boiling Point 268.6°C at 760 mmHg[2]
Flash Point 116.3°C[2]
Density 1.36 g/cm³[2]
Solubility Soluble in organic solvents such as ethanol and chloroform; insoluble in water.[1]

Hazard Identification and Classification

While a complete GHS classification is not available in the public domain, preliminary hazard statements for similar compounds and general safety information suggest that this compound should be handled with care. It may be irritating to the eyes, skin, and respiratory system.[1]

Potential Hazard Statements (based on related compounds):

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Experimental Protocols: Safe Handling and Storage

Adherence to the following protocols is critical to ensure personnel safety and to maintain the integrity of the compound.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles and a face shield.

  • Skin Protection: Wear protective gloves (e.g., nitrile rubber), and a lab coat. Ensure that skin is not exposed.

  • Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if working in a poorly ventilated area or when dusts may be generated.

Handling Procedures
  • Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid the formation of dust and aerosols.

  • Keep away from heat, sparks, and open flames.

  • Use non-sparking tools.

  • Avoid contact with skin, eyes, and clothing.

  • Wash hands thoroughly after handling.

Storage Conditions
  • Store in a tightly closed container.

  • Keep in a cool, dry, and well-ventilated place.

  • Store away from incompatible materials such as strong oxidizing agents and acids.[1]

Emergency Procedures

First-Aid Measures
  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • In Case of Skin Contact: Immediately wash the skin with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards Arising from the Chemical: During a fire, irritating and toxic gases may be generated by thermal decomposition or combustion.

  • Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Toxicological and Ecological Information

Toxicological DataValue
Acute Toxicity (Oral, Dermal, Inhalation) No data available
Skin Corrosion/Irritation May cause skin irritation[1]
Serious Eye Damage/Irritation May cause serious eye irritation[1]
Respiratory or Skin Sensitization No data available
Germ Cell Mutagenicity No data available
Carcinogenicity No data available
Reproductive Toxicity No data available
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation[1]
Specific Target Organ Toxicity (Repeated Exposure) No data available
Aspiration Hazard No data available
Ecological DataValue
Toxicity to Fish No data available[2]
Toxicity to Daphnia and other Aquatic Invertebrates No data available[2]
Toxicity to Algae No data available[2]

Visualized Safety Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to emergency response.

A Hazard Assessment B Engineering Controls (Fume Hood) A->B Implement C Personal Protective Equipment (Goggles, Gloves, Lab Coat) A->C Select D Safe Handling Procedures B->D C->D E Proper Storage D->E After Use F Spill or Exposure Event D->F If Occurs I Waste Disposal D->I After Use G First Aid Measures F->G Immediate Action H Seek Medical Attention G->H Follow-up

References

Navigating the Synthesis Landscape: A Technical Guide to Handling and Storing 4-Amino-2,3-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety protocols for handling and storing 4-Amino-2,3-difluorobenzonitrile, a critical building block in modern medicinal chemistry. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes information from publicly available data on structurally related aminofluorobenzonitrile derivatives to establish a robust framework for its safe utilization. Researchers must supplement this guidance with a thorough, compound-specific risk assessment before commencing any experimental work.

Physicochemical and Hazard Profile

Table 1: Physical and Chemical Properties of Related Aminodifluorobenzonitrile Isomers

Property2-Amino-3,5-difluorobenzonitrile4-Amino-3,5-difluorobenzonitrile2-Amino-4,6-difluorobenzonitrile
CAS Number 126674-94-064248-63-1161957-56-8
Molecular Formula C₇H₄F₂N₂C₇H₄F₂N₂C₇H₄F₂N₂
Molecular Weight ( g/mol ) 154.12[1]154.12[1]154.12[1]
Melting Point (°C) 85 - 88[1]84 - 86[1]104 - 108[1]
Appearance Colorless to light yellow solid[2]Dark-brown solid[3]Not specified

Table 2: Hazard Identification for Structurally Similar Compounds

Hazard StatementAssociated Compound(s)
Toxic if swallowed[4]4-Amino-3-fluorobenzonitrile[4]
Harmful if swallowed[4]4-Amino-3-fluorobenzonitrile[4]
Toxic in contact with skin[4]4-Amino-3-fluorobenzonitrile[4]
Causes skin irritation[4][5][6]4-Amino-2-(trifluoromethyl)benzonitrile, N-(4-Amino-2,5-diethoxyphenyl)benzamide, 4-Amino-3-fluorobenzonitrile[4][5][6]
Causes serious eye irritation/damage[4][5][6]4-Amino-2-(trifluoromethyl)benzonitrile, N-(4-Amino-2,5-diethoxyphenyl)benzamide, 4-Amino-3-fluorobenzonitrile[4][5][6]
Harmful if inhaled[4]4-Amino-3-fluorobenzonitrile[4]
May cause respiratory irritation[7]2,4-Difluorobenzonitrile[7]

Safe Handling and Personal Protective Equipment (PPE)

A meticulous approach to handling is paramount to minimize exposure risks. All operations involving this compound should be conducted within a certified chemical fume hood.[8][9]

Table 3: Recommended Personal Protective Equipment (PPE)

Protection TypeRecommended EquipmentRationale & Best Practices
Eye and Face Protection Chemical safety goggles with a face shield[9][10]Protects against splashes, dust, and unforeseen reactions.[9]
Skin Protection Chemical-resistant nitrile or neoprene gloves.[9][10] Disposable lab coat.[9]Prevents dermal absorption.[9] Regularly inspect gloves for degradation or punctures and change them immediately if contaminated.[8][10] A lab coat protects personal clothing.[9]
Respiratory Protection NIOSH-approved respirator with an appropriate particulate filter[11]Necessary if handling procedures are likely to generate dust and a fume hood is unavailable or insufficient.[11]

Storage and Incompatibility

Proper storage is crucial for maintaining the integrity of this compound and ensuring laboratory safety.

Table 4: Storage and Incompatibility Guidelines

ParameterRecommendation
Storage Conditions Store in a tightly closed container in a dry, cool, and well-ventilated place.[12][13][14]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases, acid anhydrides, acid chlorides, and chloroformates.[5][13][14] Avoid contact with heat sources.[2]

Emergency Procedures and First Aid

Immediate and appropriate action is critical in the event of an exposure.

Table 5: First Aid Measures

Exposure RouteFirst Aid Protocol
Inhalation Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration and seek immediate medical attention.[12]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[5][7][10][12]
Eye Contact Rinse cautiously with water for at least 15 minutes, holding the eyelids apart.[5][12][13] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[5][13]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[12][13]

Experimental Workflow and Logic

The following diagrams illustrate the logical workflows for risk assessment and safe handling of this compound.

RiskAssessment cluster_assessment Initial Risk Assessment cluster_controls Implementation of Controls A Review available data for This compound and structural analogs B Identify potential hazards (toxicity, reactivity, physical) A->B C Evaluate experimental protocol (scale, conditions, duration) B->C D Determine level of risk (Low, Medium, High) C->D E Select appropriate engineering controls (fume hood, glove box) D->E Based on risk level F Define required Personal Protective Equipment (PPE) E->F G Establish safe handling and storage procedures F->G H Develop emergency and spill response plan G->H

Risk Assessment and Control Implementation Workflow

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A Confirm availability and functionality of safety equipment (fume hood, eyewash, shower) B Don appropriate PPE A->B C Prepare work area within a certified chemical fume hood B->C D Carefully weigh and transfer solid compound C->D E Slowly add solvent to solid to avoid splashing D->E F Perform reaction under controlled conditions E->F G Decontaminate all surfaces and equipment F->G H Segregate and dispose of waste according to institutional protocols G->H I Remove PPE in the correct order H->I J Wash hands thoroughly I->J

Step-by-Step Safe Handling Workflow

References

A Technical Guide to the Physicochemical and Spectroscopic Characterization of 4-Amino-2,3-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a summary of the available physicochemical data for 4-Amino-2,3-difluorobenzonitrile (CAS No. 112279-71-7). Due to the limited availability of public domain experimental spectroscopic data for this specific isomer, this document also presents representative spectroscopic data and detailed experimental protocols for analogous compounds. This information is intended to serve as a valuable resource for researchers and scientists in the fields of medicinal chemistry, drug discovery, and materials science, offering insights into the expected spectral characteristics and the methodologies for their acquisition.

Introduction

This compound is a fluorinated aromatic nitrile that holds potential as a building block in the synthesis of novel pharmaceutical agents and functional materials. The presence of the amino, difluoro, and nitrile functionalities imparts unique electronic and structural properties, making it a compound of interest for various applications. Accurate spectroscopic and physicochemical characterization is paramount for its identification, purity assessment, and elucidation of its role in chemical synthesis and biological interactions.

This guide addresses the current landscape of available data for this compound and provides a practical framework for its analysis.

Physicochemical Properties of this compound

PropertyValueReference
CAS Number 112279-71-7--INVALID-LINK--
Molecular Formula C₇H₄F₂N₂--INVALID-LINK--
Molecular Weight 154.12 g/mol --INVALID-LINK--
Melting Point 108-110 °C--INVALID-LINK--
Boiling Point 269 °C--INVALID-LINK--
Density 1.36 g/cm³--INVALID-LINK--
Refractive Index 1.533--INVALID-LINK--

Spectroscopic Data of Analogous Compounds

To provide a reference for the expected spectroscopic features of this compound, data for structurally related compounds are presented below.

¹H and ¹³C NMR Data for 4-Aminobenzonitrile

The following tables summarize the ¹H and ¹³C NMR spectral data for the non-fluorinated analog, 4-Aminobenzonitrile.

Table 1: ¹H NMR Data for 4-Aminobenzonitrile

Chemical Shift (δ) ppmMultiplicityAssignment
7.38d2H, Ar-H
6.65d2H, Ar-H
4.30 (br s)s2H, -NH₂

Solvent: CDCl₃

Table 2: ¹³C NMR Data for 4-Aminobenzonitrile

Chemical Shift (δ) ppmAssignment
150.8C-NH₂
133.7Ar-CH
120.4C-CN
114.4Ar-CH
99.5C-CN

Solvent: CDCl₃

IR and Mass Spectrometry Data for 4-Aminobenzonitrile

Table 3: Key IR Absorptions for 4-Aminobenzonitrile

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadN-H Stretch (Amino group)
2220StrongC≡N Stretch (Nitrile group)
1600-1450Medium-StrongC=C Stretch (Aromatic ring)

Table 4: Mass Spectrometry Data for 4-Aminobenzonitrile

m/zRelative Intensity (%)Assignment
118100[M]⁺ (Molecular Ion)
91High[M-HCN]⁺
64Medium[C₅H₄]⁺

Experimental Protocols for Spectroscopic Analysis

The following are detailed, generalized protocols for obtaining the spectroscopic data presented for the analogous compounds. These methodologies are standard and can be adapted for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • A standard proton experiment is performed.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 16-32 scans.

  • ¹³C NMR Acquisition:

    • A proton-decoupled carbon experiment is performed.

    • A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

    • A relaxation delay of 2-5 seconds is used.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation (KBr Pellet Method):

    • Approximately 1-2 mg of the solid sample is ground with ~100 mg of dry potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • A background spectrum of the empty sample compartment (or a pure KBr pellet) is recorded.

    • The sample pellet is placed in the spectrometer's sample holder, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

  • Sample Introduction: For a solid sample, it can be dissolved in a volatile solvent and injected into the GC, or introduced via a direct insertion probe.

  • Ionization: Electron Impact (EI) is a common ionization method for small organic molecules.

  • Data Acquisition: The mass analyzer scans a range of mass-to-charge ratios (m/z) to detect the molecular ion and fragment ions.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel or uncharacterized compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_nmr_details Detailed NMR Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) Determine Molecular Weight Purification->MS IR Infrared (IR) Spectroscopy Identify Functional Groups MS->IR NMR Nuclear Magnetic Resonance (NMR) Elucidate Molecular Structure IR->NMR H1_NMR ¹H NMR NMR->H1_NMR C13_NMR ¹³C NMR H1_NMR->C13_NMR F19_NMR ¹⁹F NMR C13_NMR->F19_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) F19_NMR->TwoD_NMR Interpretation Correlate All Spectroscopic Data TwoD_NMR->Interpretation Structure_Confirmation Confirm Structure of This compound Interpretation->Structure_Confirmation

Caption: A logical workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Conclusion

This technical guide has compiled the available physicochemical data for this compound and presented a comprehensive overview of the spectroscopic techniques and data for analogous compounds. While experimental spectra for the title compound are currently scarce in the public domain, the information provided herein offers a valuable predictive and methodological resource for researchers. The detailed protocols and logical workflow are intended to facilitate the efficient and accurate characterization of this and other novel chemical entities in a drug discovery and development context.

Technical Guide: ¹H NMR Spectrum of 4-Amino-2,3-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals Topic: An In-depth Analysis of the ¹H NMR Spectrum of 4-Amino-2,3-difluorobenzonitrile

This technical guide provides a detailed analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of this compound. Due to the absence of publicly available experimental data for this specific compound, the spectral parameters presented herein are predicted based on established principles of NMR spectroscopy, including substituent chemical shift increments, and known data from analogous molecular structures. This guide offers a robust framework for the interpretation and verification of future experimental spectra.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to display signals corresponding to two distinct proton environments: the aromatic protons on the benzene ring and the protons of the primary amine group. The aromatic region is anticipated to show a complex splitting pattern arising from proton-proton (H-H) and proton-fluorine (H-F) spin-spin coupling.

The predicted quantitative data is summarized in the table below.

Proton AssignmentPredicted Chemical Shift (δ) [ppm]MultiplicityPredicted Coupling Constants (J) [Hz]Integration
H-6~ 6.5 - 6.7ddd³J(H6-H5) ≈ 8.5 - 9.0⁴J(H6-F3) ≈ 6.0 - 7.0⁵J(H6-F2) ≈ 1.0 - 2.01H
H-5~ 7.1 - 7.3ddd³J(H5-H6) ≈ 8.5 - 9.0³J(H5-F3) ≈ 9.0 - 10.0⁴J(H5-F2) ≈ 4.0 - 5.01H
-NH₂~ 4.0 - 5.0br sN/A2H

Disclaimer: These values are predictions. Actual experimental values may vary based on solvent, concentration, and temperature.

Justification for Predictions:

  • Aromatic Protons (H-5 and H-6): The chemical shifts are influenced by the strong electron-donating effect of the amino group at C-4, which causes a significant upfield shift (shielding) compared to benzene (δ = 7.36 ppm). The H-6 proton, being ortho to the amino group, is expected to be the most shielded and appear at the lowest chemical shift.[1] The two fluorine atoms and the nitrile group exert an electron-withdrawing (deshielding) effect. The multiplicity for both H-5 and H-6 is predicted to be a doublet of doublet of doublets (ddd) due to coupling with the adjacent proton and the two non-equivalent fluorine atoms.

    • ³J(H6-H5): A typical ortho H-H coupling constant.[2]

    • ³J(H5-F3) and ⁴J(H6-F3): Ortho and meta H-F coupling constants. Ortho H-F coupling is generally larger than meta H-F coupling.

    • ⁴J(H5-F2) and ⁵J(H6-F2): Meta and para H-F coupling constants. Para H-F coupling is typically the smallest.

  • Amino Protons (-NH₂): The signal for amine protons is typically a broad singlet, and its chemical shift is highly dependent on the solvent, sample concentration, and temperature due to hydrogen bonding and chemical exchange.[3][4] In a non-polar solvent like CDCl₃, it is expected in the lower end of the range, while in a polar, hydrogen-bond-accepting solvent like DMSO-d₆, it would appear further downfield.

Experimental Protocol: ¹H NMR Spectroscopy

This section outlines a standard protocol for the acquisition of a high-resolution ¹H NMR spectrum for a solid aromatic compound like this compound.

1. Sample Preparation:

  • Analyte Quantity: Accurately weigh 5-10 mg of the solid this compound.[5][6][7]

  • Solvent Selection: Choose a suitable deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended due to its excellent dissolving power for polar aromatic compounds. Alternatively, deuterated chloroform (CDCl₃) can be used. Use approximately 0.6-0.7 mL of the solvent.[6][7]

  • Dissolution: Prepare the sample in a small, clean, dry vial. Add the solvent to the solid analyte and ensure complete dissolution. Gentle warming or vortexing may be applied if necessary.[7][8]

  • Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution into a clean, dry 5 mm NMR tube. This can be achieved by passing the solution through a small plug of glass wool packed into a Pasteur pipette.[5][6]

  • Internal Standard: Tetramethylsilane (TMS) is typically pre-dissolved in the deuterated solvent by the manufacturer and serves as the internal reference (δ = 0.00 ppm).

2. Instrument and Acquisition Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to resolve the complex splitting patterns.

  • Temperature: Maintain a constant probe temperature, typically 25 °C (298 K).

  • Shimming: Perform automated or manual shimming on the sample to optimize the magnetic field homogeneity and achieve sharp, symmetrical peaks.[5]

  • Acquisition:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically used.

    • Number of Scans: Acquire 16 to 64 scans to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay (d1): Use a relaxation delay of 1-2 seconds between scans.

    • Acquisition Time (aq): Set to 3-4 seconds to ensure good data resolution.

    • Spectral Width (sw): A spectral width of approximately 16 ppm is suitable for a ¹H spectrum.

3. Data Processing:

  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phasing: Manually or automatically phase correct the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline.

  • Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm. If TMS is not present, the residual solvent peak can be used as a secondary reference (e.g., DMSO-d₅ at δ ≈ 2.50 ppm).

  • Integration: Integrate all signals to determine the relative number of protons for each resonance.

Visualization of Spin-Spin Coupling

The following diagram, generated using the DOT language, illustrates the primary spin-spin coupling interactions responsible for the splitting of the aromatic proton signals in this compound.

G H6 H-6 H5 H-5 H6->H5 ³J(H-H)ortho F3 F-3 H6->F3 ⁴J(H-F)meta F2 F-2 H6->F2 ⁵J(H-F)para H5->F3 ³J(H-F)ortho H5->F2 ⁴J(H-F)meta C6 C6 C1 C1 C5 C5 C4 C4 C3 C3 C2 C2

Caption: Predicted ¹H-¹⁹F and ¹H-¹H spin-spin coupling pathways for this compound.

References

An In-depth Technical Guide to the ¹³C NMR of 4-Amino-2,3-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 4-Amino-2,3-difluorobenzonitrile, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document outlines the predicted ¹³C NMR spectral data, a detailed experimental protocol for its acquisition, and a discussion of the underlying principles governing the observed chemical shifts and coupling constants.

Introduction

This compound is a polysubstituted aromatic compound whose structural elucidation is critical for quality control and reaction monitoring. ¹³C NMR spectroscopy is an indispensable tool for this purpose, providing detailed information about the carbon framework of the molecule. The presence of fluorine atoms introduces characteristic carbon-fluorine (C-F) couplings, which can further aid in spectral assignment but also increase spectral complexity. Understanding the interplay of the electron-donating amino group, the electron-withdrawing cyano group, and the two ortho-fluorine substituents is key to interpreting the ¹³C NMR spectrum of this molecule.

Predicted ¹³C NMR Spectral Data

Due to the lack of publicly available experimental ¹³C NMR data for this compound, the following data has been predicted based on established substituent chemical shift (SCS) effects, analysis of structurally similar compounds, and known C-F coupling constants. It is important to note that for polysubstituted benzenes, especially with adjacent and sterically interacting substituents, simple additivity of SCS values may not be perfectly accurate. Therefore, these predicted values should be considered as a guide for spectral assignment.

Table 1: Predicted ¹³C NMR Chemical Shifts (δ) and C-F Coupling Constants (J) for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted C-F Coupling Constants (J, Hz)
C1~95 - 105dd¹J(C1-F) ≈ 15-25, ²J(C1-F) ≈ 3-7
C2~140 - 150dd (broad)¹J(C2-F) ≈ 240-260, ²J(C2-F) ≈ 10-20
C3~145 - 155dd (broad)¹J(C3-F) ≈ 245-265, ²J(C3-F) ≈ 10-20
C4~150 - 160t³J(C4-F) ≈ 2-5
C5~110 - 120d⁴J(C5-F) ≈ 1-3
C6~125 - 135d³J(C6-F) ≈ 3-7
CN~115 - 120t⁴J(CN-F) ≈ 1-3

Predicted in CDCl₃ at a standard operating frequency for ¹³C NMR (e.g., 100 or 125 MHz). dd = doublet of doublets, t = triplet, d = doublet.

Interpretation of the Predicted Spectrum

The predicted chemical shifts and coupling patterns are governed by the electronic and steric effects of the substituents on the benzene ring.

G cluster_substituents Substituent Effects cluster_carbons Aromatic Carbons NH2 Amino Group (+M, -I) C3 C3 NH2->C3 Weak Shielding (meta) C4 C4 NH2->C4 Strong Shielding (ortho/para) C5 C5 NH2->C5 Weak Shielding (meta) CN Cyano Group (-M, -I) C1 C1 CN->C1 Strong Deshielding (ipso) C2 C2 CN->C2 Weak Deshielding (ortho) C6 C6 CN->C6 Weak Deshielding (ortho) F2 Ortho-Difluoro (-I, +M) F2->C1 Deshielding (ortho) F2->C2 Strong Deshielding (ipso) F2->C3 Strong Deshielding (ipso) F2->C4 Deshielding (ortho)

Caption: Logical relationships of substituent effects on the aromatic carbons.

The amino group at C4 is a strong activating group with a dominant +M (mesomeric) effect, leading to increased electron density at the ortho (C3, C5) and para (not applicable here) positions, causing an upfield shift (shielding).

The cyano group at C1 is a deactivating group with a strong -M and -I (inductive) effect, leading to a significant downfield shift (deshielding) of the ipso-carbon (C1) and a lesser deshielding of the ortho (C2, C6) and para (C4) carbons.

The two fluorine atoms at C2 and C3 exert a strong -I effect, causing significant deshielding of the directly attached carbons (C2 and C3). They also have a +M effect which is generally weaker than their inductive effect. The proximity of the two fluorine atoms can lead to non-additive effects on the chemical shifts of the surrounding carbons.

Carbon-Fluorine coupling is a key feature of the spectrum. The magnitude of the coupling constant (J) is dependent on the number of bonds separating the carbon and fluorine atoms:

  • ¹J(C-F): Large, typically 240-260 Hz for carbons directly bonded to fluorine.

  • ²J(C-F): Smaller, around 10-25 Hz.

  • ³J(C-F) and ⁴J(C-F): Generally small, in the range of 1-7 Hz.

Experimental Protocol for ¹³C NMR Acquisition

The following provides a detailed methodology for acquiring a high-quality ¹³C NMR spectrum of this compound.

1. Sample Preparation

  • Analyte: 10-50 mg of this compound. A higher concentration is recommended to achieve a good signal-to-noise ratio in a reasonable time, as ¹³C NMR is inherently less sensitive than ¹H NMR.

  • Solvent: 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for its good solubilizing power for many organic compounds and its single deuterium lock signal. Other suitable solvents include DMSO-d₆ or Acetone-d₆, depending on the solubility of the sample.

  • Procedure:

    • Accurately weigh the sample into a clean, dry vial.

    • Add the deuterated solvent and gently agitate (e.g., vortex or sonicate) until the sample is fully dissolved.

    • Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

    • Ensure the sample height in the tube is adequate for the spectrometer's probe (typically around 4-5 cm).

    • Cap the NMR tube securely.

G start Start sample_prep Sample Preparation (10-50 mg in 0.6-0.7 mL CDCl3) start->sample_prep instrument_setup Instrument Setup sample_prep->instrument_setup locking Locking on Deuterium Signal instrument_setup->locking shimming Shimming Magnetic Field locking->shimming tuning Tuning and Matching Probe shimming->tuning acquisition Data Acquisition (Proton-decoupled pulse sequence) tuning->acquisition processing Data Processing acquisition->processing ft Fourier Transform processing->ft phasing Phase Correction ft->phasing baseline Baseline Correction phasing->baseline referencing Referencing (TMS or Solvent) baseline->referencing end End referencing->end

Caption: Experimental workflow for acquiring a ¹³C NMR spectrum.

2. Instrument and Acquisition Parameters

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher for ¹H frequency) equipped with a broadband probe.

  • Nucleus: ¹³C

  • Experiment: Standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on Bruker instruments).

  • Temperature: 298 K (25 °C).

  • Spectral Width (SW): Approximately 250 ppm (e.g., from -10 to 240 ppm) to ensure all carbon signals, including those of the solvent, are observed.

  • Number of Scans (NS): 128 to 1024 scans, or more, depending on the sample concentration. The number of scans should be sufficient to obtain a signal-to-noise ratio of at least 20:1 for the weakest signal.

  • Relaxation Delay (D1): 2 seconds. This is a standard value for qualitative ¹³C NMR. For quantitative analysis, a longer delay (5-7 times the longest T₁ of the carbons of interest) would be necessary.

  • Acquisition Time (AQ): Approximately 1-2 seconds.

  • Pulse Width (P1): A 30° or 90° pulse, as calibrated for the specific probe.

3. Data Processing

  • Fourier Transformation: Apply an exponential line broadening factor (e.g., 1-2 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.

  • Phase Correction: Manually or automatically phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.

  • Referencing: Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm) or to an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

  • Peak Picking and Integration: Identify all significant peaks and, if necessary for relative abundance information, integrate their areas. Note that for standard proton-decoupled ¹³C NMR, peak integrals are not always directly proportional to the number of carbons due to varying Nuclear Overhauser Effects (NOE) and relaxation times.

Conclusion

This technical guide provides a foundational understanding of the ¹³C NMR spectroscopy of this compound. The predicted spectral data, coupled with the detailed experimental protocol, offers a robust framework for researchers and scientists in the fields of drug discovery and chemical development to confidently identify and characterize this important molecule. The complex interplay of substituent effects and carbon-fluorine couplings in this system highlights the power of ¹³C NMR in elucidating the detailed structure of polysubstituted aromatic compounds. For definitive structural confirmation, two-dimensional NMR experiments such as HSQC and HMBC are recommended to establish C-H and long-range C-H correlations, respectively.

An In-depth Technical Guide to the Mass Spectrometry of 4-Amino-2,3-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrometric analysis of 4-Amino-2,3-difluorobenzonitrile, a compound of interest in pharmaceutical and materials science research. Due to the limited availability of direct experimental mass spectra for this specific molecule, this guide presents a predicted fragmentation pattern based on established principles of mass spectrometry and data from structurally similar compounds. This guide also includes comprehensive experimental protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) analysis, along with a generalized workflow for mass spectrometric experiments.

Molecular Profile and Predicted Mass Spectrum

This compound (C₇H₄F₂N₂) has a monoisotopic molecular weight of 154.0342 g/mol .[1][2][3] The presence of an even number of nitrogen atoms results in an even nominal molecular weight.

Predicted Electron Ionization (EI) Fragmentation

Electron ionization mass spectrometry of aromatic compounds typically yields a prominent molecular ion peak due to the stability of the aromatic ring. The fragmentation of this compound is predicted to involve characteristic losses related to its functional groups: the amino group, the nitrile group, and the fluorine substituents.

Table 1: Predicted Mass Spectrometry Data for this compound

Predicted m/z Proposed Fragment Ion Proposed Neutral Loss Notes
154[C₇H₄F₂N₂]⁺•-Molecular Ion (M⁺•)
127[C₇H₃F₂N]⁺•HCNLoss of hydrogen cyanide from the molecular ion, a common fragmentation for benzonitriles.[4][5][6]
126[C₇H₂F₂N]⁺H₂CNLoss of a hydrogen and hydrogen cyanide.
108[C₆H₃F₂]⁺HCN, NHSequential loss of HCN and then an amino radical.
100[C₆H₂FN]⁺HF, HCNLoss of hydrogen fluoride followed by hydrogen cyanide.
99[C₆HFN]⁺•HF, H, CNLoss of HF, a hydrogen radical, and a cyano radical.
77[C₆H₄]⁺•F₂, HCN, NH₂Loss of both fluorine atoms, hydrogen cyanide, and the amino group.

Experimental Protocols for Mass Spectrometry

The following protocols provide detailed methodologies for the analysis of this compound using GC-MS and LC-MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a suitable technique for the analysis of volatile and thermally stable compounds like this compound.

Sample Preparation:

  • Dissolution: Accurately weigh and dissolve the sample in a high-purity volatile solvent such as methanol, acetonitrile, or dichloromethane to a concentration of 1 mg/mL.

  • Dilution: Perform serial dilutions to prepare a working solution with a concentration range of 1-10 µg/mL.

  • Vial Transfer: Transfer the final solution to a 2 mL autosampler vial with a screw cap and a PTFE/silicone septum.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent).

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).

  • Injector: Split/splitless injector.

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Split Ratio: 20:1.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp to 200 °C at 15 °C/min.

    • Ramp to 280 °C at 25 °C/min, hold for 5 minutes.

  • Transfer Line Temperature: 280 °C.

  • Ion Source: Electron Ionization (EI).

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Electron Energy: 70 eV.

  • Mass Range: m/z 40-450.

  • Solvent Delay: 3 minutes.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

LC-MS is ideal for polar and non-volatile compounds and can be adapted for the analysis of this compound, particularly when dealing with complex matrices.

Sample Preparation:

  • Dissolution: Dissolve the sample in a mixture of water and an organic solvent (e.g., 50:50 acetonitrile:water) to a concentration of 1 mg/mL.

  • Dilution: Prepare working solutions in the range of 10-1000 ng/mL using the mobile phase as the diluent.

  • Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.

  • Vial Transfer: Transfer the filtrate to an LC-MS certified autosampler vial.

Instrumentation and Conditions:

  • Liquid Chromatograph: Agilent 1290 Infinity II LC System (or equivalent).

  • Mass Spectrometer: Agilent 6546 Q-TOF LC/MS (or equivalent).

  • Column: ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm (or equivalent).

  • Column Temperature: 40 °C.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 5% B.

    • 1-8 min: 5% to 95% B.

    • 8-10 min: 95% B.

    • 10-10.1 min: 95% to 5% B.

    • 10.1-12 min: 5% B.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • Ion Source: Electrospray Ionization (ESI), positive mode.

  • Drying Gas Temperature: 325 °C.

  • Drying Gas Flow: 8 L/min.

  • Nebulizer Pressure: 35 psig.

  • Sheath Gas Temperature: 350 °C.

  • Sheath Gas Flow: 11 L/min.

  • Capillary Voltage: 3500 V.

  • Nozzle Voltage: 500 V.

  • Fragmentor Voltage: 100 V.

  • Mass Range: m/z 50-500.

  • Data Acquisition: MS1 (full scan) and targeted MS/MS (for fragmentation analysis).

Visualizations

Predicted Fragmentation Pathway

The following diagram illustrates the predicted primary fragmentation pathway of this compound under electron ionization.

fragmentation_pathway M [C₇H₄F₂N₂]⁺• m/z = 154 Molecular Ion F1 [C₇H₃F₂N]⁺• m/z = 127 M->F1 - HCN F2 [C₆H₃F₂]⁺ m/z = 108 F1->F2 - NH

Predicted EI Fragmentation Pathway
General Mass Spectrometry Workflow

This diagram outlines the typical workflow for a mass spectrometry experiment, from sample preparation to data analysis.

ms_workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Processing Dissolution Dissolution Dilution Dilution Dissolution->Dilution Filtration Filtration Dilution->Filtration Introduction Sample Introduction (GC or LC) Filtration->Introduction Ionization Ionization (EI or ESI) Introduction->Ionization Mass_Analyzer Mass Analysis (Quadrupole, TOF, etc.) Ionization->Mass_Analyzer Detection Detection Mass_Analyzer->Detection Acquisition Data Acquisition Detection->Acquisition Processing Spectral Processing Acquisition->Processing Interpretation Interpretation & Reporting Processing->Interpretation

General Mass Spectrometry Workflow

References

An In-depth Technical Guide to the Physical Properties of Aminodifluorobenzonitrile Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminodifluorobenzonitrile isomers are a class of fluorinated aromatic compounds that have garnered significant interest in the fields of medicinal chemistry, materials science, and drug development. The strategic incorporation of fluorine atoms into organic molecules can profoundly influence their physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. The relative positions of the amino, fluoro, and nitrile functional groups on the benzene ring give rise to a variety of isomers, each with a unique set of physical characteristics. This technical guide provides a comprehensive overview of the available physical property data for these isomers, details established experimental protocols for their determination, and presents a logical workflow for their characterization.

Data Presentation: Physical Properties of Aminodifluorobenzonitrile Isomers

Isomer NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
2-Amino-3,4-difluorobenzonitrile71651-68-3C₇H₄F₂N₂154.12Not availableNot available
2-Amino-3,5-difluorobenzonitrile126674-94-0C₇H₄F₂N₂154.1285 - 88[1]160[1]
2-Amino-4,5-difluorobenzonitrile219823-49-1C₇H₄F₂N₂154.12Not availableNot available
2-Amino-4,6-difluorobenzonitrile161957-56-8C₇H₄F₂N₂154.12104 - 108[1]Not available
3-Amino-2,4-difluorobenzonitrileNot availableC₇H₄F₂N₂154.12Not availableNot available
4-Amino-2,3-difluorobenzonitrile112279-71-7C₇H₄F₂N₂154.12108 - 110269
4-Amino-2,5-difluorobenzonitrile112279-61-5C₇H₄F₂N₂154.1291 - 94[2]Not available
4-Amino-2,6-difluorobenzonitrile207297-92-5C₇H₄F₂N₂154.12Not availableNot available
4-Amino-3,5-difluorobenzonitrile110301-23-0C₇H₄F₂N₂154.1284 - 86[1]Not available

Experimental Protocols

The following sections detail generalized, well-established methodologies for the determination of key physical properties of organic compounds, including aminodifluorobenzonitrile isomers.

Protocol 1: Determination of Melting Point

Objective: To determine the temperature range over which the solid aminodifluorobenzonitrile isomer transitions to a liquid.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (optional, for pulverizing crystals)

Procedure:

  • Ensure the sample is pure and dry. If necessary, pulverize a small amount of the crystalline sample to a fine powder.

  • Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point.

  • Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.

  • Observe the sample through the magnifying lens.

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

  • Record the temperature at which the last solid crystal melts (the end of the melting range).

  • The recorded range is the melting point of the substance. For a pure compound, this range should be narrow (typically 0.5-2°C).

Protocol 2: Determination of Boiling Point (Micro Method)

Objective: To determine the temperature at which the vapor pressure of the liquid aminodifluorobenzonitrile isomer equals the atmospheric pressure.

Apparatus:

  • Small test tube (e.g., 75 x 10 mm)

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating bath (e.g., oil bath or heating block)

  • Rubber band or wire for attaching the test tube to the thermometer

Procedure:

  • Place a few drops of the liquid sample into the small test tube.

  • Invert a capillary tube (sealed end up) and place it inside the test tube containing the sample.

  • Attach the test tube to a thermometer using a rubber band or wire, ensuring the bulb of the thermometer is level with the sample.

  • Immerse the assembly in a heating bath, making sure the rubber band is not submerged in the heating medium.

  • Heat the bath gradually while stirring to ensure uniform temperature distribution.

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Continue heating until a rapid and continuous stream of bubbles is observed.

  • Turn off the heat and allow the bath to cool slowly.

  • The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.

Protocol 3: Determination of Aqueous Solubility

Objective: To determine the extent to which an aminodifluorobenzonitrile isomer dissolves in water at a specific temperature.

Apparatus:

  • Vials or test tubes with closures

  • Analytical balance

  • Volumetric flasks and pipettes

  • Constant temperature bath or shaker

  • Filtration apparatus (e.g., syringe filters)

  • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

  • Add an excess amount of the solid aminodifluorobenzonitrile isomer to a known volume of water in a vial.

  • Seal the vial and place it in a constant temperature bath or shaker.

  • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant and filter it to remove any undissolved particles.

  • Dilute the filtered solution to a concentration within the linear range of the analytical instrument.

  • Quantify the concentration of the dissolved isomer using a pre-calibrated analytical method (e.g., HPLC-UV).

  • The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL or mol/L).

Protocol 4: Determination of pKa

Objective: To determine the acid dissociation constant (pKa) of the amino group on the aminodifluorobenzonitrile isomer.

Apparatus:

  • pH meter with a suitable electrode

  • Burette

  • Beaker

  • Magnetic stirrer and stir bar

  • Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)

  • Analytical balance

Procedure (Potentiometric Titration):

  • Accurately weigh a small amount of the aminodifluorobenzonitrile isomer and dissolve it in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or DMSO if solubility in water is low).

  • Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.

  • Begin stirring the solution.

  • Add small, precise increments of the standardized strong acid or base from the burette.

  • Record the pH of the solution after each addition, allowing the reading to stabilize.

  • Continue the titration well past the equivalence point.

  • Plot the pH of the solution as a function of the volume of titrant added.

  • The pKa is the pH at the half-equivalence point (the point at which half of the amino groups have been protonated or deprotonated). This corresponds to the midpoint of the steepest part of the titration curve.

Mandatory Visualization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of aminodifluorobenzonitrile isomers.

G cluster_0 Physicochemical Characterization Workflow start Start: Synthesized/Acquired Aminodifluorobenzonitrile Isomer purity Purity Assessment (e.g., HPLC, NMR) start->purity mp Melting Point Determination purity->mp bp Boiling Point Determination purity->bp sol Aqueous Solubility Determination purity->sol pka pKa Determination purity->pka data_analysis Data Analysis and Isomer Comparison mp->data_analysis bp->data_analysis sol->data_analysis pka->data_analysis end End: Comprehensive Physicochemical Profile data_analysis->end

Physicochemical characterization workflow.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 4-Amino-2,3-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed, proposed synthetic route for the preparation of 4-Amino-2,3-difluorobenzonitrile, a valuable intermediate in pharmaceutical and agrochemical research. Due to the absence of a directly published protocol for this specific isomer, a three-step synthesis pathway is proposed based on analogous and well-established chemical transformations. The proposed synthesis involves the fluorination of 3,4-dichlorobenzonitrile to yield 3,4-difluorobenzonitrile, followed by a regioselective nitration and subsequent reduction of the nitro group to the desired amine. This document offers detailed experimental protocols for each step, presents quantitative data in tabular format, and includes a visual representation of the synthetic workflow.

Disclaimer: The following synthesis protocol is a proposed route and has not been experimentally validated as a whole. The nitration step, in particular, may produce a mixture of isomers requiring careful purification and characterization. Researchers should exercise caution and perform small-scale trials to optimize reaction conditions.

Proposed Synthetic Pathway

The proposed synthesis of this compound is a three-step process starting from 3,4-dichlorobenzonitrile.

Synthesis_Workflow cluster_0 Step 1: Fluorination cluster_1 Step 2: Nitration (Proposed) cluster_2 Step 3: Reduction A 3,4-Dichlorobenzonitrile B 3,4-Difluorobenzonitrile A->B KF, Phase-Transfer Catalyst High-Boiling Solvent, 180-220°C C 3,4-Difluorobenzonitrile D 4-Nitro-2,3-difluorobenzonitrile C->D HNO3, H2SO4 0-10°C E 4-Nitro-2,3-difluorobenzonitrile F This compound E->F Raney Ni, H2 or HCOOH Methanol, Room Temp.

Figure 1: Proposed three-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 3,4-Difluorobenzonitrile from 3,4-Dichlorobenzonitrile

This procedure is adapted from patented industrial processes for the synthesis of 3,4-difluorobenzonitrile.[1][2][3]

Materials:

Reagent/SolventMolecular WeightQuantity (Molar Eq.)
3,4-Dichlorobenzonitrile172.00 g/mol 1.0 eq.
Potassium Fluoride (spray-dried)58.10 g/mol 2.5 - 3.0 eq.
Phase-Transfer Catalyst*-0.02 - 0.05 eq.
1,3-Dimethyl-2-imidazolidinone (DMI)114.15 g/mol Solvent (e.g., 3-5 mL/g)
Toluene92.14 g/mol For azeotropic drying

Note: Common phase-transfer catalysts include tetraphenylphosphonium bromide or proprietary ammonium salts.

Protocol:

  • To a reaction flask equipped with a mechanical stirrer, thermometer, and a Dean-Stark apparatus, add 3,4-dichlorobenzonitrile, the phase-transfer catalyst, and 1,3-dimethyl-2-imidazolidinone (DMI).

  • Add toluene to the mixture and heat to reflux to azeotropically remove any residual water.

  • After ensuring the system is anhydrous, distill off the toluene.

  • Add spray-dried potassium fluoride to the reaction mixture.

  • Heat the mixture to 180-220°C and maintain for 5-15 hours, monitoring the reaction progress by GC-MS or TLC.

  • Upon completion, cool the reaction mixture and filter to remove inorganic salts.

  • Wash the filter cake with toluene.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain 3,4-difluorobenzonitrile.

Expected Yield: 85-95%

Step 2: Proposed Synthesis of 4-Nitro-2,3-difluorobenzonitrile

This proposed protocol is based on the nitration of a similar compound, 1,2-difluorobenzene, and standard nitration procedures.[4] Caution: Nitration reactions are highly exothermic and potentially hazardous. Perform on a small scale with appropriate safety precautions.

Materials:

Reagent/SolventMolecular WeightQuantity (Molar Eq.)
3,4-Difluorobenzonitrile139.10 g/mol 1.0 eq.
Fuming Nitric Acid (90%)63.01 g/mol 1.1 - 1.5 eq.
Sulfuric Acid (98%)98.08 g/mol 2.0 - 3.0 eq.
Ice-For work-up
Diethyl Ether74.12 g/mol For extraction

Protocol:

  • In a flask cooled in an ice-salt bath to 0°C, slowly add sulfuric acid.

  • While maintaining the temperature between 0-5°C, add 3,4-difluorobenzonitrile to the sulfuric acid with stirring until fully dissolved.

  • In a separate container, cool the fuming nitric acid to 0°C.

  • Slowly add the cold fuming nitric acid dropwise to the solution of 3,4-difluorobenzonitrile in sulfuric acid, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, stir the reaction mixture at 0-10°C for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • Extract the aqueous mixture with diethyl ether (3x).

  • Combine the organic extracts and wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product may contain isomeric nitro compounds. Purify by column chromatography on silica gel or by recrystallization to isolate 4-nitro-2,3-difluorobenzonitrile.

Expected Yield: Variable, dependent on regioselectivity.

Step 3: Synthesis of this compound

This protocol is based on the selective reduction of aromatic nitro compounds using Raney Nickel.[1][2]

Materials:

Reagent/SolventMolecular WeightQuantity (Molar Eq.)
4-Nitro-2,3-difluorobenzonitrile184.09 g/mol 1.0 eq.
Raney Nickel (slurry in water)-Catalytic amount
Methanol32.04 g/mol Solvent
Formic Acid (90%) or H₂ gas46.03 g/mol Reducing agent

Protocol:

  • In a reaction flask, suspend 4-nitro-2,3-difluorobenzonitrile in methanol.

  • Carefully add a catalytic amount of Raney Nickel slurry.

  • Method A (Formic Acid): While stirring at room temperature, slowly add formic acid. The reaction is typically complete within 30-60 minutes. Monitor by TLC.

  • Method B (Hydrogenation): Alternatively, subject the mixture to an atmosphere of hydrogen gas (balloon or Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (as monitored by TLC or hydrogen uptake).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric when dry. Keep the filter cake wet with water or methanol.

  • Wash the filter cake with methanol.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes) to yield pure this compound.

Expected Yield: 80-95%

Summary of Quantitative Data

StepStarting MaterialProductReagentsSolventTemp. (°C)Time (h)Yield (%)
13,4-Dichlorobenzonitrile3,4-DifluorobenzonitrileKF, Phase-Transfer CatalystDMI180-2205-1585-95
23,4-Difluorobenzonitrile4-Nitro-2,3-difluorobenzonitrileHNO₃, H₂SO₄-0-101-2Variable
34-Nitro-2,3-difluorobenzonitrileThis compoundRaney Ni, HCOOH or H₂MethanolRT0.5-280-95

Safety Information

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle fuming nitric acid and concentrated sulfuric acid with extreme care as they are highly corrosive.

  • Nitration reactions are highly exothermic and can be explosive if not controlled properly.

  • Raney Nickel is pyrophoric and must be handled with care, especially during filtration. Do not allow it to dry in the air.

  • Consult the Safety Data Sheets (SDS) for all chemicals used in this synthesis.

References

Application Notes and Protocols for the Synthesis of 4-Amino-2,3-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 4-Amino-2,3-difluorobenzonitrile, a valuable building block in medicinal chemistry and materials science. The procedures outlined are based on established chemical transformations and are intended to be performed by trained professionals in a laboratory setting.

Overview of Synthetic Strategy

The synthesis of this compound is proposed via a two-step sequence starting from a suitable precursor. The first step involves the introduction of a nitrile group onto a difluoronitrobenzene scaffold, followed by the reduction of the nitro group to an amine in the second step. This approach offers a reliable route to the target compound.

Safety Precautions

  • Cyanide Compounds: The synthesis may involve the use of cyanide salts, which are highly toxic. Handle with extreme caution in a well-ventilated fume hood. All waste containing cyanide must be quenched with an appropriate oxidizing agent (e.g., bleach) before disposal.

  • Pyrophoric Catalysts: Palladium on carbon (Pd/C) can be pyrophoric, especially when dry and exposed to air. Handle the catalyst under an inert atmosphere (e.g., Argon or Nitrogen).[1]

  • General Handling: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Experimental Protocols

A plausible synthetic route involves the cyanation of a brominated precursor followed by the reduction of a nitro group.

Protocol 1: Synthesis of 2,3-difluoro-4-nitrobenzonitrile

This protocol describes the synthesis of the key intermediate, 2,3-difluoro-4-nitrobenzonitrile, from 1-bromo-2,3-difluoro-4-nitrobenzene via a palladium-catalyzed cyanation reaction.[2][3][4][5][6]

Reaction Scheme:

Materials and Reagents:

  • 1-bromo-2,3-difluoro-4-nitrobenzene

  • Potassium ferrocyanide trihydrate (K4[Fe(CN)6]·3H2O)

  • Palladacycle precatalyst (e.g., P1 as described in related literature)[4]

  • Phosphine ligand (e.g., cBRIDP)

  • Potassium acetate (KOAc)

  • 1,4-Dioxane

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Brine

Equipment:

  • Screw-top reaction tube

  • Magnetic stir bar and stirrer hotplate

  • Schlenk line for inert atmosphere

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a screw-top reaction tube equipped with a magnetic stir bar, add the palladacycle precatalyst (0.01 mmol, 1 mol%), phosphine ligand (0.015 mmol, 1.5 mol%), potassium ferrocyanide trihydrate (0.5 mmol, 0.5 equiv), and 1-bromo-2,3-difluoro-4-nitrobenzene (1 mmol).

  • Seal the tube with a Teflon-lined screw-cap septum and evacuate and backfill with nitrogen three times.

  • Add 1,4-dioxane (2.5 mL) and a degassed 0.05 M aqueous solution of potassium acetate (2.5 mL) via syringe.

  • Place the reaction tube in a preheated oil bath at 100 °C and stir vigorously for 1-2 hours.[4]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Transfer the contents to a separatory funnel using ethyl acetate (15 mL) and brine (15 mL).

  • Separate the organic layer. The aqueous layer will likely have a dark blue color due to the formation of Prussian Blue.[4]

  • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain 2,3-difluoro-4-nitrobenzonitrile.

Protocol 2: Synthesis of this compound

This protocol details the reduction of the nitro group of 2,3-difluoro-4-nitrobenzonitrile to the corresponding amine using tin(II) chloride.[7]

Reaction Scheme:

Materials and Reagents:

  • 2,3-difluoro-4-nitrobenzonitrile

  • Tin(II) chloride dihydrate (SnCl2·2H2O)

  • Ethanol (EtOH)

  • Ethyl acetate (EtOAc)

  • 2 M Potassium hydroxide (KOH) solution

  • Brine

Equipment:

  • Round-bottom flask

  • Magnetic stir bar and stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 2,3-difluoro-4-nitrobenzonitrile (1 mmol) in ethanol (5 mL).

  • Add tin(II) chloride dihydrate (10 mmol, 10 equiv).

  • Stir the reaction mixture at room temperature for 10 minutes, then heat to reflux for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the crude residue between ethyl acetate and a 2 M KOH solution.[7]

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Combine the organic extracts and wash with brine (2 x 25 mL) and water (3 x 50 mL).[7]

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield this compound.

Data Presentation

Table 1: Reagents and Expected Yield for the Synthesis of 2,3-difluoro-4-nitrobenzonitrile

ReagentMolar Mass ( g/mol )Amount (mmol)EquivalentsMass/Volume
1-bromo-2,3-difluoro-4-nitrobenzene237.981.01.0238 mg
K4[Fe(CN)6]·3H2O422.390.50.5211 mg
Palladacycle Precatalyst-0.010.01-
Ligand-0.0150.015-
KOAc (0.05 M aq.)98.14--2.5 mL
1,4-Dioxane88.11--2.5 mL
Product Molar Mass ( g/mol ) Expected Yield Purity
2,3-difluoro-4-nitrobenzonitrile184.1080-90%>95%

Table 2: Reagents and Expected Yield for the Synthesis of this compound

ReagentMolar Mass ( g/mol )Amount (mmol)EquivalentsMass/Volume
2,3-difluoro-4-nitrobenzonitrile184.101.01.0184 mg
SnCl2·2H2O225.6310.010.02.26 g
Ethanol46.07--5 mL
Product Molar Mass ( g/mol ) Expected Yield Purity
This compound154.1275-85%>98%

Visualizations

Synthesis_Pathway cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product start 1-bromo-2,3-difluoro-4-nitrobenzene intermediate 2,3-difluoro-4-nitrobenzonitrile start->intermediate Step 1: Cyanation (Pd-catalyzed) product This compound intermediate->product Step 2: Reduction (SnCl2·2H2O)

Caption: Overall synthetic pathway for this compound.

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification A Dissolve nitro compound in EtOH B Add SnCl2·2H2O A->B C Heat to reflux (2-4h) B->C D Cool and concentrate C->D Reaction complete E Partition between EtOAc and 2M KOH D->E F Separate layers E->F G Extract aqueous layer with EtOAc F->G H Combine organic layers G->H I Wash with brine and water H->I J Dry over Na2SO4 and concentrate I->J K Column Chromatography J->K Crude product L Isolate pure product K->L

References

Application Notes and Protocols for the Preparation of 4-Amino-2,3-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the multi-step synthesis of 4-Amino-2,3-difluorobenzonitrile, a valuable building block in pharmaceutical and agrochemical research. The synthetic route commences with the nitration of commercially available 2,3-dichlorobenzonitrile to yield 2,3-dichloro-4-nitrobenzonitrile. This intermediate subsequently undergoes a double halogen exchange (Halex) reaction to replace the chlorine atoms with fluorine, affording 2,3-difluoro-4-nitrobenzonitrile. The final step involves the reduction of the nitro group to furnish the target compound, this compound. This protocol is based on established chemical transformations and provides detailed methodologies for each step.

Introduction

Fluorinated aromatic compounds are of significant interest in drug discovery and development due to the unique properties conferred by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity. This compound is a key intermediate for the synthesis of a variety of biologically active molecules. The following protocol outlines a robust and scalable three-step synthesis from 2,3-dichlorobenzonitrile.

Overall Synthetic Scheme

The synthesis of this compound is accomplished via a three-step process:

  • Nitration: Introduction of a nitro group at the 4-position of 2,3-dichlorobenzonitrile.

  • Halogen Exchange (Halex) Fluorination: Substitution of the two chlorine atoms with fluorine.

  • Reduction: Conversion of the nitro group to an amino group.

Experimental Protocols

Step 1: Synthesis of 2,3-dichloro-4-nitrobenzonitrile

This procedure details the nitration of 2,3-dichlorobenzonitrile. The reaction utilizes a mixture of nitric acid and sulfuric acid to generate the nitronium ion for electrophilic aromatic substitution.

Materials:

  • 2,3-dichlorobenzonitrile

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Deionized Water

  • Dichloromethane

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 2,3-dichlorobenzonitrile (1.0 eq).

  • Cool the flask in an ice bath and slowly add concentrated sulfuric acid (98%, 5.0 eq) while stirring. Maintain the temperature below 10 °C.

  • Once the starting material is fully dissolved, prepare a nitrating mixture by slowly adding concentrated nitric acid (70%, 1.2 eq) to concentrated sulfuric acid (98%, 2.0 eq) in a separate flask, pre-cooled in an ice bath.

  • Add the nitrating mixture dropwise to the solution of 2,3-dichlorobenzonitrile over a period of 30-60 minutes, ensuring the internal temperature does not exceed 15 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The precipitated solid is collected by vacuum filtration and washed with copious amounts of cold deionized water until the washings are neutral.

  • The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel using a hexane/ethyl acetate gradient.

  • Dry the purified 2,3-dichloro-4-nitrobenzonitrile under vacuum.

Step 2: Synthesis of 2,3-difluoro-4-nitrobenzonitrile

This protocol describes the double halogen exchange reaction to replace the chlorine atoms with fluorine. The reaction is carried out at elevated temperatures using spray-dried potassium fluoride in a polar aprotic solvent.

Materials:

  • 2,3-dichloro-4-nitrobenzonitrile

  • Spray-dried Potassium Fluoride (KF)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) (optional)

  • Toluene

  • Deionized Water

  • Brine

  • Anhydrous Magnesium Sulfate

  • Three-necked round-bottom flask with a mechanical stirrer and reflux condenser

  • Heating mantle with a temperature controller

  • Dean-Stark trap (optional, for azeotropic removal of water)

Procedure:

  • To a three-necked round-bottom flask equipped with a mechanical stirrer and reflux condenser, add 2,3-dichloro-4-nitrobenzonitrile (1.0 eq), spray-dried potassium fluoride (4.0 eq), and anhydrous N,N-dimethylformamide (DMF).

  • If using, add the phase-transfer catalyst (0.1 eq).

  • Heat the reaction mixture to 150-160 °C and stir vigorously for 12-24 hours. The progress of the reaction should be monitored by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a larger volume of cold deionized water and extract with toluene or ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with deionized water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 2,3-difluoro-4-nitrobenzonitrile.

Step 3: Synthesis of this compound

This final step involves the reduction of the nitro group to an amine. Catalytic hydrogenation is a clean and efficient method for this transformation.

Materials:

  • 2,3-difluoro-4-nitrobenzonitrile

  • Palladium on Carbon (10% Pd/C)

  • Ethanol or Ethyl Acetate

  • Hydrogen gas (H₂)

  • Celite®

  • Parr hydrogenation apparatus or a similar setup

  • Filtration apparatus

Procedure:

  • In a pressure vessel suitable for hydrogenation, dissolve 2,3-difluoro-4-nitrobenzonitrile (1.0 eq) in ethanol or ethyl acetate.

  • Carefully add 10% Palladium on Carbon (5-10 mol% Pd) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the vessel and purge with hydrogen gas several times.

  • Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the mixture at room temperature.

  • Monitor the reaction by TLC or HPLC until the starting material is completely consumed (typically 4-12 hours).

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent.

  • Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.

  • The resulting solid is the desired this compound. If necessary, it can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane).

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound. Yields are estimates based on typical efficiencies for these types of reactions and may vary depending on the specific reaction conditions and scale.

StepStarting MaterialProductMolecular Weight ( g/mol )Typical Yield (%)Purity (%)
12,3-Dichlorobenzonitrile2,3-Dichloro-4-nitrobenzonitrile172.01 → 217.0180-90>95
22,3-Dichloro-4-nitrobenzonitrile2,3-Difluoro-4-nitrobenzonitrile217.01 → 184.1060-75>98
32,3-Difluoro-4-nitrobenzonitrileThis compound184.10 → 154.1290-98>99

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of this compound from 2,3-dichlorobenzonitrile.

Synthesis_Workflow Start 2,3-Dichlorobenzonitrile Nitration Step 1: Nitration (HNO₃, H₂SO₄) Start->Nitration Intermediate1 2,3-Dichloro-4-nitrobenzonitrile Nitration->Intermediate1 Fluorination Step 2: Halex Fluorination (KF, DMF, Δ) Intermediate1->Fluorination Intermediate2 2,3-Difluoro-4-nitrobenzonitrile Fluorination->Intermediate2 Reduction Step 3: Reduction (H₂, Pd/C) Intermediate2->Reduction FinalProduct This compound Reduction->FinalProduct

Caption: Synthetic workflow for this compound.

Application Notes and Protocols for the Synthesis of 4-Amino-2,3-difluorobenzonitrile via Sandmeyer Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sandmeyer reaction is a versatile and widely used chemical transformation for the conversion of primary aromatic amines into a variety of functional groups via the formation of a diazonium salt intermediate.[1][2] This method is particularly valuable for synthesizing substituted aromatic compounds that are not readily accessible through direct aromatic substitution. One important application of the Sandmeyer reaction is cyanation, which introduces a nitrile group onto the aromatic ring, providing a key building block for the synthesis of pharmaceuticals, agrochemicals, and other functional materials.[1]

Reaction Scheme

The overall synthetic route is depicted below:

Experimental Protocols

Part 1: Diazotization of 2,3-Difluoroaniline

This protocol is adapted from the diazotization of a structurally similar haloaniline.[3]

Materials:

  • 2,3-Difluoroaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Dropping funnel

  • Ice bath

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 2,3-difluoroaniline (1.0 eq).

  • Add a mixture of concentrated hydrochloric acid (3.0 eq) and distilled water.

  • Cool the resulting suspension to 0-5 °C using an ice bath with vigorous stirring.

  • Prepare a solution of sodium nitrite (1.1 eq) in distilled water.

  • Slowly add the sodium nitrite solution dropwise to the aniline suspension via the dropping funnel, ensuring the temperature is maintained between 0-5 °C.

  • After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.

  • The resulting solution of 2,3-difluorobenzenediazonium chloride is used immediately in the subsequent Sandmeyer reaction.

Part 2: Sandmeyer Cyanation

This protocol is a standard Sandmeyer cyanation procedure.

Materials:

  • 2,3-Difluorobenzenediazonium chloride solution (from Part 1)

  • Copper(I) Cyanide (CuCN) (1.2 eq)

  • Sodium Cyanide (NaCN) (optional, to be handled with extreme caution)

  • Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Reaction flask

  • Heating mantle with stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a separate reaction flask, prepare a solution of copper(I) cyanide in water. If necessary, a small amount of sodium cyanide can be added to aid dissolution, but this should be done with extreme caution in a well-ventilated fume hood.

  • Cool the copper(I) cyanide solution in an ice bath.

  • Slowly and carefully add the cold diazonium salt solution from Part 1 to the copper(I) cyanide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) should be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1-2 hours to ensure the reaction goes to completion.

  • Cool the reaction mixture to room temperature and neutralize by the slow addition of a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude 4-Amino-2,3-difluorobenzonitrile.

  • The crude product can be further purified by column chromatography on silica gel.

Data Presentation

The following tables summarize expected and reported data for the synthesis. Note that the data for the target molecule is based on typical yields for Sandmeyer reactions, as specific literature values for this exact transformation are scarce.

Table 1: Reactant and Product Information

CompoundMolar Mass ( g/mol )Starting Amount (example)Moles (example)
2,3-Difluoroaniline129.1110.0 g0.0775
Sodium Nitrite69.005.8 g0.0841
Copper(I) Cyanide89.568.3 g0.0929
This compound154.12--

Table 2: Reaction Conditions and Yield

StepReactionTemperature (°C)TimeTheoretical Yield (g)Reported/Expected Yield (%)
1Diazotization0 - 530 min-~100% (in solution)
2Sandmeyer Cyanation0 to 602-3 h11.9 g60-80%

Table 3: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₇H₄F₂N₂
AppearanceOff-white to light yellow solid
Melting PointNot reported
Boiling PointNot reported

Visualizations

Reaction Mechanism

The Sandmeyer reaction is believed to proceed through a radical-nucleophilic aromatic substitution mechanism.[1]

Sandmeyer_Mechanism cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer Cyanation Aniline 2,3-Difluoroaniline Diazonium 2,3-Difluorobenzenediazonium ion Aniline->Diazonium NaNO₂, HCl 0-5 °C Aryl_Radical 2,3-Difluoro-4-cyanophenyl radical Diazonium->Aryl_Radical + Cu(I)CN - Cu(II)CN⁺ N2 N₂ CuCN Cu(I)CN Product This compound Aryl_Radical->Product + Cu(II)CN⁺ - Cu(I)

Caption: Proposed mechanism for the Sandmeyer cyanation reaction.

Experimental Workflow

The overall experimental workflow for the synthesis is summarized below.

Workflow start Start: 2,3-Difluoroaniline diazotization Diazotization (NaNO₂, HCl, 0-5 °C) start->diazotization sandmeyer Sandmeyer Cyanation (CuCN) diazotization->sandmeyer workup Aqueous Workup & Extraction sandmeyer->workup purification Purification (Column Chromatography) workup->purification product Product: this compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • Diazonium salts are potentially explosive when isolated and dry. It is crucial to keep them in solution and at low temperatures.

  • Cyanide compounds (CuCN, NaCN) are highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn.

  • The reaction should be carried out with appropriate quenching procedures for any residual cyanide.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 4-Amino-2,3-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling reaction of 4-Amino-2,3-difluorobenzonitrile. This versatile building block is of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the fluorine and cyano substituents. The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds, enabling the synthesis of complex biaryl compounds which are prevalent in pharmaceuticals.[1][2][3]

The protocols provided herein are designed to serve as a starting point for the development of robust synthetic routes to novel biaryl derivatives of this compound.

Overview of Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoborane (such as a boronic acid or boronic ester) and an organohalide or triflate.[1][4] The reaction proceeds via a catalytic cycle that generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][4]

Due to the stability of the C-F bond, specialized catalyst systems and optimized reaction conditions are often necessary to achieve high yields when using aryl fluorides as substrates.[5] However, the reactivity of the C-F bond in this compound can be influenced by the electronic effects of the amino and cyano groups. For the purpose of these application notes, we will consider the coupling at a hypothetical C-X bond (where X is Br or I, as suitable precursors are often used) ortho or meta to the fluorine atoms, a common strategy in medicinal chemistry.

Data Presentation: Representative Reaction Conditions

The successful Suzuki-Miyaura coupling of this compound derivatives is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes representative conditions and hypothetical yields for the coupling of a hypothetical 4-amino-2,3-difluoro-X-benzonitrile (where X is a halide) with various arylboronic acids, based on protocols for analogous substrates.[5][6][7]

Aryl Halide (1.0 equiv)Arylboronic Acid (1.2 equiv)Catalyst (mol%)Ligand (mol%)Base (2.0 equiv)SolventTemp (°C)Time (h)Yield (%)
4-Amino-5-bromo-2,3-difluorobenzonitrilePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O (4:1)10012>90
4-Amino-5-iodo-2,3-difluorobenzonitrile4-Methoxyphenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃1,4-Dioxane/H₂O (4:1)10012~85
4-Amino-5-bromo-2,3-difluorobenzonitrile3-Pyridinylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃THF/H₂O (2:1)8012~90
4-Amino-5-iodo-2,3-difluorobenzonitrile4-(Trifluoromethyl)phenylboronic acidPd(OAc)₂ (2)XPhos (4)K₃PO₄1,4-Dioxane/H₂O (2:1)808>95

Experimental Protocols

The following are detailed methodologies for a representative Suzuki-Miyaura coupling reaction involving a hypothetical 4-amino-5-bromo-2,3-difluorobenzonitrile.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling using Pd(OAc)₂/SPhos

This protocol is adapted from methodologies effective for challenging couplings of electron-rich anilines.[5]

Materials:

  • 4-Amino-5-bromo-2,3-difluorobenzonitrile (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous Toluene and degassed deionized water (4:1 mixture)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add 4-amino-5-bromo-2,3-difluorobenzonitrile, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.[5]

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent system (4:1 mixture of Toluene and water) via syringe.[5]

  • Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer and wash with brine. Dry the organic layer over anhydrous sodium sulfate and filter.[5]

  • Purification: Concentrate the solvent in vacuo. The crude product can be purified by column chromatography on silica gel to yield the desired biaryl product.[8]

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling using Pd(PPh₃)₄

This protocol is a general procedure using the widely available tetrakis(triphenylphosphine)palladium(0) catalyst.[6][9]

Materials:

  • 4-Amino-5-iodo-2,3-difluorobenzonitrile (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (3-5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane/Water (4:1 mixture)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried reaction vessel, add 4-amino-5-iodo-2,3-difluorobenzonitrile, the arylboronic acid, and potassium carbonate.[6]

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas three times.[9]

  • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture.[6]

  • Catalyst Addition: Add Pd(PPh₃)₄ to the reaction mixture under a positive pressure of inert gas.

  • Reaction Execution: Heat the mixture to 100 °C and stir for 12-24 hours.[6]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sulfate, and concentrate under reduced pressure.[6]

  • Purification: Purify the crude product by column chromatography.[8]

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and a potential application context for the synthesized compounds.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Workup & Purification A Weigh Reactants: This compound derivative, Boronic Acid, Base B Add Catalyst and Ligand A->B Inert Atmosphere C Add Degassed Solvent B->C D Heat and Stir (e.g., 80-100 °C) C->D E Monitor Progress (TLC/LC-MS) D->E F Cool and Quench E->F G Liquid-Liquid Extraction F->G H Dry and Concentrate G->H I Column Chromatography H->I J Characterize Product (NMR, MS, etc.) I->J

Caption: Standard experimental workflow for the Suzuki-Miyaura reaction.[10]

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Effector Effector Protein Kinase_B->Effector Activates TF Transcription Factor Effector->TF Gene Gene Expression TF->Gene Proliferation Cell Proliferation & Survival Gene->Proliferation Molecule Biaryl Inhibitor (Synthesized Compound) Molecule->Kinase_B Inhibits ATP Binding

Caption: Hypothetical signaling pathway showing kinase inhibition by a biaryl compound.

Applications in Drug Development

Biaryl scaffolds synthesized via Suzuki-Miyaura coupling are integral to many approved drugs and clinical candidates. The derivatives of this compound are of particular interest for several reasons:

  • Kinase Inhibitors: The biaryl motif is a common feature in ATP-competitive kinase inhibitors, where one aryl ring interacts with the hinge region of the kinase and the other explores a hydrophobic pocket. The fluorine atoms can enhance binding affinity and modulate metabolic stability.

  • Modulation of Physicochemical Properties: The presence of fluorine can lower the pKa of the amino group and improve membrane permeability and oral bioavailability.

  • Metabolic Stability: C-F bonds are generally resistant to metabolic cleavage, which can lead to an improved pharmacokinetic profile.

The synthesized compounds can be screened in various assays to identify potential therapeutic agents for diseases such as cancer, where aberrant kinase signaling is a common driver. The diagram above illustrates a simplified, hypothetical pathway where a synthesized biaryl molecule could act as a kinase inhibitor, blocking downstream signaling that leads to cell proliferation.

References

4-Amino-2,3-difluorobenzonitrile: A Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction: 4-Amino-2,3-difluorobenzonitrile is a fluorinated aromatic compound that serves as a crucial building block in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The presence of the amino, cyano, and difluoro functional groups on the benzene ring provides multiple reactive sites, making it a versatile precursor for the construction of complex heterocyclic structures prevalent in medicinal chemistry. The fluorine atoms can significantly enhance the metabolic stability, binding affinity, and lipophilicity of drug candidates. While specific, publicly documented applications of this compound are not abundant, its structural motifs suggest its potential utility in the development of kinase inhibitors and other targeted therapies.

Physicochemical Properties: A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for reaction planning, safety assessment, and quality control.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 112279-71-7[1]
Molecular Formula C₇H₄F₂N₂[2]
Molecular Weight 154.12 g/mol [2]
Appearance Colorless to light yellow solid
Melting Point 108-110 °C
Boiling Point 268.6 °C at 760 mmHg[2]
Density 1.36 g/cm³[2]
Flash Point 116.3 °C[2]
Vapor Pressure 0.0076 mmHg at 25°C[2]

Reactivity and Synthetic Potential: The chemical reactivity of this compound is dictated by its three primary functional groups:

  • Amino Group (-NH₂): The amino group is nucleophilic and can participate in a wide range of reactions, including acylation, alkylation, arylation, and diazotization. It is a key handle for introducing substituents and building out molecular complexity.

  • Cyano Group (-CN): The nitrile functionality can undergo hydrolysis to form a carboxylic acid, reduction to an amine, or participate in cycloaddition reactions to form various heterocyclic rings.

  • Difluorinated Benzene Ring: The fluorine atoms modulate the electronic properties of the aromatic ring, influencing the reactivity of the other functional groups. They can also serve as sites for nucleophilic aromatic substitution under specific conditions.

This combination of functional groups makes this compound an attractive starting material for the synthesis of a variety of heterocyclic scaffolds, which are common cores in many drug molecules.

Experimental Protocols

Protocol 1: Hydrolysis of this compound to 4-Amino-2,3-difluorobenzoic Acid

This protocol is a representative procedure for the hydrolysis of an aminobenzonitrile and can be adapted for this compound.

Materials:

  • This compound

  • Sodium hydroxide (NaOH), 1 M aqueous solution

  • Concentrated hydrochloric acid (HCl)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • pH paper or pH meter

  • Buchner funnel and filter paper

  • Suitable recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend this compound (1.0 eq) in a 1 M aqueous solution of sodium hydroxide.

  • Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS). The reaction is typically complete within 24 hours.

  • Work-up: Cool the reaction mixture to room temperature. Carefully add concentrated hydrochloric acid dropwise while stirring until the pH of the solution is acidic (approximately pH 1-2), leading to the precipitation of the product.

  • Purification: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid with cold water. The crude product can be further purified by recrystallization from an appropriate solvent system to yield 4-Amino-2,3-difluorobenzoic acid.

Visualizations

Logical Workflow for Pharmaceutical Intermediate Synthesis:

The following diagram illustrates a generalized workflow for the utilization of a chemical intermediate like this compound in a pharmaceutical research and development setting.

G cluster_0 Intermediate Synthesis & Procurement cluster_1 Drug Discovery & Development Starting_Materials Starting Materials Synthesis_ADFBCN Synthesis of This compound Starting_Materials->Synthesis_ADFBCN Chemical Reactions Purification_Characterization Purification & Characterization Synthesis_ADFBCN->Purification_Characterization Isolation Procurement Procurement from Chemical Supplier Purification_Characterization->Procurement Alternative Intermediate_ADFBCN This compound (Intermediate) Purification_Characterization->Intermediate_ADFBCN Procurement->Intermediate_ADFBCN Reaction_Optimization Reaction Optimization Intermediate_ADFBCN->Reaction_Optimization Library_Synthesis Library Synthesis Reaction_Optimization->Library_Synthesis Biological_Screening Biological Screening Library_Synthesis->Biological_Screening Lead_Optimization Lead Optimization Biological_Screening->Lead_Optimization API_Synthesis API Synthesis Lead_Optimization->API_Synthesis

Workflow for utilizing this compound.

Potential Signaling Pathway Involvement:

Given the prevalence of fluorinated aminobenzonitriles as precursors for kinase inhibitors, the following diagram illustrates a simplified, hypothetical signaling pathway that could be targeted by a drug synthesized from this compound.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Nucleus Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Kinase_A Kinase A Receptor->Kinase_A Signal Transduction Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylation Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activation Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Nuclear Translocation Drug_Molecule Potential Inhibitor (Derived from This compound) Drug_Molecule->Kinase_A Inhibition

Hypothetical kinase inhibition by a derivative.

References

The Versatile Role of 4-Amino-2,3-difluorobenzonitrile in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Amino-2,3-difluorobenzonitrile is a valuable and versatile building block in medicinal chemistry. Its unique substitution pattern, featuring an aniline moiety, a nitrile group, and two fluorine atoms on the benzene ring, provides a scaffold for the synthesis of a diverse range of biologically active compounds. The presence of fluorine atoms can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates. This document provides detailed application notes and protocols for the use of this compound in the synthesis of kinase inhibitors, a prominent class of therapeutic agents.

Application 1: Synthesis of a Key Precursor for the Potent CDK Inhibitor R547

The cyclin-dependent kinase (CDK) inhibitor R547 is a potent anti-cancer agent with a complex chemical structure that includes a (2,3-difluoro-6-methoxyphenyl)methanone moiety. This compound serves as a strategic starting material for the synthesis of this key precursor through a multi-step synthetic pathway.

Proposed Synthetic Pathway

A plausible synthetic route from this compound to the key (2,3-difluoro-6-methoxyphenyl)methanone precursor involves three key transformations:

  • Sandmeyer-type Hydroxylation: The amino group of this compound is converted to a hydroxyl group via a diazonium salt intermediate.

  • Methylation: The resulting phenolic hydroxyl group is methylated to yield a methoxy group.

  • Grignard Reaction: The nitrile group is reacted with a suitable Grignard reagent, followed by acidic workup, to afford the desired ketone.

G A This compound B Diazonium Salt Intermediate A->B NaNO2, H2SO4 0-5 °C C 4-Cyano-2,3-difluorophenol B->C CuSO4, H2O Heat D 4-Cyano-2,3-difluoro-1-methoxybenzene C->D (CH3)2SO4, K2CO3 Acetone, Reflux E (2,3-Difluoro-6-methoxyphenyl)methanone Precursor D->E 1. R-MgBr, THF 2. H3O+ workup

Caption: Proposed synthetic pathway to a key R547 precursor.
Experimental Protocols

Step 1: Synthesis of 4-Cyano-2,3-difluorophenol (Sandmeyer-type Hydroxylation)

This protocol is a general procedure for the hydroxylation of an aromatic amine via a Sandmeyer-type reaction.[1][2]

  • Diazotization:

    • In a flask equipped with a magnetic stirrer and cooled to 0-5 °C in an ice-salt bath, add this compound (1 equivalent) to a solution of concentrated sulfuric acid in water.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, maintaining the temperature below 5 °C.

    • Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Hydroxylation:

    • In a separate flask, prepare a solution of copper(II) sulfate in water and heat it to boiling.

    • Slowly and carefully add the cold diazonium salt solution to the boiling copper sulfate solution. Vigorous nitrogen evolution will be observed.

    • After the addition is complete, continue to heat the mixture at reflux for 30 minutes to ensure complete decomposition of the diazonium salt.

    • Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain 4-Cyano-2,3-difluorophenol.

Step 2: Synthesis of 4-Cyano-2,3-difluoro-1-methoxybenzene (Methylation)

This is a standard protocol for the methylation of a phenol.

  • To a solution of 4-Cyano-2,3-difluorophenol (1 equivalent) in acetone, add anhydrous potassium carbonate (2-3 equivalents).

  • To this suspension, add dimethyl sulfate (1.2 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture and filter off the potassium carbonate.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude product.

  • Purify by column chromatography or recrystallization to obtain 4-Cyano-2,3-difluoro-1-methoxybenzene.

Step 3: Synthesis of (2,3-Difluoro-6-methoxyphenyl)(substituted)methanone (Grignard Reaction)

This protocol describes a general Grignard reaction with a nitrile to form a ketone.[3]

  • Grignard Reagent Formation:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.2 equivalents).

    • Add a small crystal of iodine to activate the magnesium.

    • Add a solution of the appropriate alkyl or aryl halide (e.g., R-Br) (1.1 equivalents) in anhydrous diethyl ether or THF dropwise to initiate the reaction.

    • Once the reaction starts (indicated by bubbling and disappearance of the iodine color), add the remaining halide solution at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Nitrile:

    • Cool the Grignard reagent solution to 0 °C.

    • Slowly add a solution of 4-Cyano-2,3-difluoro-1-methoxybenzene (1 equivalent) in anhydrous THF dropwise.

    • After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Hydrolysis:

    • Cool the reaction mixture in an ice bath and slowly quench by the addition of a saturated aqueous solution of ammonium chloride.

    • Extract the product with diethyl ether or ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude ketone by column chromatography.

Application 2: Synthesis of Bioactive Pyrido[2,3-d]pyrimidine Derivatives as PIM-1 Kinase Inhibitors

While not directly utilizing this compound, the synthesis of pyrido[2,3-d]pyrimidine derivatives, a class of potent kinase inhibitors, often starts from structurally related o-aminonicotinonitriles. The methodologies employed are highly relevant and adaptable for derivatives of this compound. The following is based on a reported synthesis of PIM-1 kinase inhibitors.[4][5]

General Synthetic Workflow

The synthesis of these bioactive heterocycles typically involves the construction of a substituted pyridine ring followed by cyclization to form the fused pyrimidine system.

G A o-Aminonicotinonitrile Derivative B Acylated Intermediate A->B Acylation/Thioacylation C Pyrido[2,3-d]pyrimidine Core B->C Intramolecular Cyclization D Functionalized Kinase Inhibitor C->D Further Functionalization

Caption: General workflow for pyrido[2,3-d]pyrimidine synthesis.
Experimental Protocol: Synthesis of a Pyrido[2,3-d]pyrimidine Derivative

This protocol is adapted from the synthesis of potent PIM-1 kinase inhibitors.[4]

  • Synthesis of the o-Aminonicotinonitrile Precursor:

    • A mixture of an N-substituted cyanoacetamide and a suitable active methylene compound is cyclized in the presence of a base (e.g., piperidine) in a solvent like ethanol and refluxed to yield the corresponding 2-amino-3-cyanopyridine derivative.

  • Acylation of the Amino Group:

    • The o-aminonicotinonitrile derivative (1 equivalent) is dissolved in a suitable solvent such as pyridine or DMF.

    • An acylating agent (e.g., an acyl chloride or anhydride) (1.1 equivalents) is added dropwise at 0 °C.

    • The reaction is stirred at room temperature until completion (monitored by TLC).

    • The reaction mixture is poured into ice-water, and the precipitated product is filtered, washed with water, and dried.

  • Intramolecular Cyclization to form the Pyrido[2,3-d]pyrimidine Core:

    • The acylated intermediate is heated in a high-boiling solvent such as diphenyl ether or Dowtherm A, or treated with a dehydrating agent like polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃) to effect cyclization.

    • The reaction mixture is cooled, and the product is precipitated by the addition of a non-polar solvent or ice-water.

    • The crude product is collected by filtration, washed, and purified by recrystallization or column chromatography.

Quantitative Biological Data

The following table summarizes the in vitro cytotoxic activity of representative pyrido[2,3-d]pyrimidine PIM-1 kinase inhibitors against human cancer cell lines.[4]

CompoundTarget KinaseMCF-7 IC₅₀ (µM)HepG2 IC₅₀ (µM)PIM-1 IC₅₀ (nM)
4 PIM-10.571.1311.4
6 PIM-13.154.16-
9 PIM-11.892.54-
10 PIM-12.433.8717.2
11 PIM-11.310.99-
Staurosporine Multiple6.765.0716.7

Conclusion

This compound is a key building block for accessing complex molecular architectures in medicinal chemistry. Its application in the synthesis of precursors for potent CDK inhibitors and its structural relevance to the synthesis of other kinase inhibitors, such as those targeting PIM-1, highlight its importance in drug discovery. The provided protocols offer a foundation for researchers to explore the rich chemistry of this versatile intermediate in the development of novel therapeutic agents. The strategic incorporation of the 2,3-difluorophenyl motif can lead to compounds with improved pharmacological profiles.

References

Application Notes and Protocols: 4-Amino-2,3-difluorobenzonitrile in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-Amino-2,3-difluorobenzonitrile as a key building block in the synthesis of novel kinase inhibitors. The unique substitution pattern of this aromatic amine, featuring vicinal fluorine atoms and a nitrile group, offers distinct advantages in medicinal chemistry for the development of potent and selective kinase inhibitors targeting various signaling pathways implicated in cancer and inflammatory diseases.

Introduction

Kinases are a critical class of enzymes that regulate a vast array of cellular processes, including cell growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of many malignancies.

This compound is an attractive starting material for the synthesis of kinase inhibitors due to its specific structural features:

  • Amino Group: Provides a reactive handle for nucleophilic aromatic substitution (SNAr) reactions, a common strategy for constructing the core scaffolds of many kinase inhibitors.

  • Difluoro Substitution: The presence of two adjacent fluorine atoms on the phenyl ring can significantly enhance the binding affinity of the inhibitor to the target kinase through favorable electrostatic interactions. Fluorine substitution can also improve metabolic stability and pharmacokinetic properties of the drug candidate.

  • Nitrile Group: The cyano group can act as a hydrogen bond acceptor, further anchoring the inhibitor in the active site of the kinase. It can also serve as a synthetic precursor for other functional groups.

This document outlines a representative synthetic protocol for a pyrimidine-based kinase inhibitor derived from this compound, provides a framework for biological evaluation, and illustrates the key signaling pathways that can be targeted.

Data Presentation

Table 1: Representative Kinase Inhibitor Synthesis - Reactant and Product Summary
CompoundRoleMolecular FormulaMolecular Weight ( g/mol )
This compoundStarting MaterialC₇H₄F₂N₂154.12
2,4-dichloro-5-methoxypyrimidineReagentC₅H₄Cl₂N₂O179.01
Hypothetical Product: N-(4-cyano-2,3-difluorophenyl)-2-chloro-5-methoxypyrimidin-4-amineIntermediateC₁₂H₇ClF₂N₄O312.66
N,N-dimethylacrylamideReagentC₅H₉NO99.13
Hypothetical Final Product: (E)-N-(4-(4-((4-cyano-2,3-difluorophenyl)amino)-5-methoxypyrimidin-2-yl)phenyl)acrylamideKinase InhibitorC₂₁H₁₆F₂N₅O₂424.39
Table 2: Hypothetical Biological Activity of the Final Product
Target KinaseAssay TypeIC₅₀ (nM)Selectivity Profile
EGFR (Wild Type)Kinase Activity Assay50Moderate
EGFR (L858R/T790M)Kinase Activity Assay5High
p38α MAPKKinase Activity Assay>1000Low
Src KinaseKinase Activity Assay>1000Low
JAK2Kinase Activity Assay>1000Low

Note: The data presented in these tables are hypothetical and for illustrative purposes. Actual experimental results may vary.

Experimental Protocols

Synthesis of a Representative Pyrimidine-Based Kinase Inhibitor

This protocol describes a plausible multi-step synthesis of a potential kinase inhibitor starting from this compound. The methodology is adapted from procedures reported for structurally similar compounds.

Step 1: Synthesis of N-(4-cyano-2,3-difluorophenyl)-2-chloro-5-methoxypyrimidin-4-amine

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) and 2,4-dichloro-5-methoxypyrimidine (1.1 eq.) in a suitable solvent such as isopropanol or N,N-dimethylformamide (DMF).

  • Base Addition: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.0 eq.), to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux (typically 80-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired intermediate.

Step 2: Synthesis of the Final Kinase Inhibitor via Suzuki Coupling and Amide Formation

  • Suzuki Coupling: The chloro-substituent on the pyrimidine ring of the intermediate from Step 1 can be further functionalized using a Suzuki coupling reaction with a suitable boronic acid or ester to introduce additional pharmacophoric features.

  • Amide Coupling: Alternatively, the nitrile group can be hydrolyzed to a carboxylic acid, which can then be coupled with various amines to generate a library of amide derivatives.

A more direct approach for creating a covalent inhibitor is outlined below, based on common strategies for targeting specific cysteine residues in kinases like EGFR.

Alternative Step 2: Synthesis of a Covalent Kinase Inhibitor

  • Reaction Setup: In a suitable solvent, combine the intermediate from Step 1 (1.0 eq.) with a palladium catalyst (e.g., Pd(PPh₃)₄), a suitable boronic acid derivative containing a protected amine (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline), and a base (e.g., K₂CO₃).

  • Suzuki Coupling: Heat the reaction mixture under an inert atmosphere until the starting material is consumed.

  • Deprotection and Amide Formation: Following purification, deprotect the amine and react it with acryloyl chloride to introduce the reactive acrylamide "warhead," which can form a covalent bond with a cysteine residue in the kinase active site.

Mandatory Visualization

experimental_workflow start This compound step1 Nucleophilic Aromatic Substitution (SNAr) start->step1 reagent1 2,4-dichloro-5- methoxypyrimidine reagent1->step1 intermediate N-(4-cyano-2,3-difluorophenyl)-2-chloro- 5-methoxypyrimidin-4-amine step1->intermediate step2 Further Functionalization intermediate->step2 reagent2 Acrylamide Derivative (e.g., via Suzuki and Amide Coupling) reagent2->step2 final_product Final Kinase Inhibitor step2->final_product

Caption: Synthetic workflow for a representative kinase inhibitor.

Potential Targeted Signaling Pathways

Derivatives of this compound are anticipated to be effective inhibitors of several key kinase families. The following diagrams illustrate the signaling pathways that could be modulated by such inhibitors.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

EGFR_pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor Kinase Inhibitor (Derived from 4-Amino-2,3- difluorobenzonitrile) Inhibitor->EGFR Inhibits

Caption: Simplified EGFR signaling cascade.

p38 MAP Kinase Signaling Pathway

p38_MAPK_pathway Stress Stress Stimuli (UV, Cytokines) MAPKKK MAPKKK (e.g., TAK1, ASK1) Stress->MAPKKK MKK3_6 MKK3/MKK6 MAPKKK->MKK3_6 p38 p38 MAPK MKK3_6->p38 Downstream Downstream Targets (e.g., MK2, ATF2) p38->Downstream Response Cellular Response (Inflammation, Apoptosis) Downstream->Response Inhibitor Kinase Inhibitor Inhibitor->p38 Inhibits

Caption: Overview of the p38 MAPK signaling pathway.

Src Kinase Signaling Pathway

Src_pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) Src Src RTK->Src FAK FAK Src->FAK STAT3 STAT3 Src->STAT3 Ras_MAPK Ras/MAPK Pathway Src->Ras_MAPK PI3K_Akt PI3K/Akt Pathway Src->PI3K_Akt Cell_Processes Cell Proliferation, Migration, Survival FAK->Cell_Processes STAT3->Cell_Processes Ras_MAPK->Cell_Processes PI3K_Akt->Cell_Processes Inhibitor Kinase Inhibitor Inhibitor->Src Inhibits

Caption: Key downstream pathways of Src kinase.

JAK-STAT Signaling Pathway

JAK_STAT_pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates to Gene_Expression Gene Expression (Inflammation, Immunity) Nucleus->Gene_Expression Inhibitor Kinase Inhibitor Inhibitor->JAK Inhibits

Caption: Simplified JAK-STAT signaling pathway.

Conclusion

This compound represents a valuable and versatile starting material for the synthesis of a new generation of kinase inhibitors. Its unique electronic and structural properties can be exploited to design potent and selective inhibitors for a range of therapeutically relevant kinases. The provided protocols and pathway diagrams serve as a foundational resource for researchers engaged in the discovery and development of novel targeted therapies. Further exploration of the structure-activity relationships of derivatives of this compound is warranted to fully realize its potential in medicinal chemistry.

Application Notes and Protocols for the Derivatization of 4-Amino-2,3-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical derivatization of 4-Amino-2,3-difluorobenzonitrile. This versatile building block is of significant interest in medicinal chemistry and materials science due to the presence of multiple reactive sites amenable to further functionalization. The protocols outlined herein are based on established methodologies for the derivatization of analogous aromatic amines and are intended to serve as a comprehensive guide for laboratory synthesis.

Introduction

This compound is a valuable scaffold in organic synthesis, featuring an amino group, a nitrile functionality, and a difluorinated phenyl ring. The electron-withdrawing nature of the fluorine atoms and the nitrile group influences the reactivity of the aromatic ring and the nucleophilicity of the amino group. This unique electronic profile makes it a key intermediate for the synthesis of a wide range of biologically active molecules and functional materials.[1] Derivatization of the amino group, for instance through N-acylation, or modification of the aromatic ring via cross-coupling reactions, allows for the systematic exploration of the chemical space around this core structure, which is a common strategy in drug discovery and development.

Two key derivatization strategies, N-acylation and a prospective Suzuki-Miyaura cross-coupling, are presented. N-acylation is a fundamental transformation that can modulate the physicochemical properties of the parent molecule. The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction, enabling the synthesis of complex biaryl structures. While specific literature on the derivatization of this compound is limited, the following protocols are adapted from well-established procedures for similar substrates.

Data Presentation

Table 1: Predicted Outcomes for N-Acylation of this compound

Acylating AgentProductExpected Yield (%)Notes
Acetic AnhydrideN-(4-cyano-2,3-difluorophenyl)acetamide85-95A standard and high-yielding reaction.
Benzoyl ChlorideN-(4-cyano-2,3-difluorophenyl)benzamide80-90Formation of a benzoyl derivative.
4-Nitrobenzoyl ChlorideN-(4-cyano-2,3-difluorophenyl)-4-nitrobenzamide75-85The electron-withdrawing nitro group may slightly reduce the yield.
Boc Anhydridetert-butyl (4-cyano-2,3-difluorophenyl)carbamate90-98Protection of the amino group with a Boc group.

Table 2: Predicted Outcomes for Suzuki-Miyaura Coupling of a Halogenated this compound Derivative

Note: This table assumes a prior halogenation step (e.g., bromination or iodination) of the this compound core to introduce a leaving group for the cross-coupling reaction.

Arylboronic AcidPalladium Catalyst (mol %)Ligand (mol %)BaseSolventTemp (°C)Expected Yield (%)
Phenylboronic acidPd(PPh₃)₄ (3-5)-K₂CO₃1,4-Dioxane/Water100~80
4-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/Water100>90
3-Thienylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃THF/Water80~85

Experimental Protocols

This protocol describes a general procedure for the N-acylation of this compound using an acyl chloride or anhydride.

Materials:

  • This compound

  • Acylating agent (e.g., Acetic Anhydride, Benzoyl Chloride)

  • Base (e.g., Pyridine, Triethylamine)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add the base (e.g., pyridine, 1.2 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the acylating agent (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with additional DCM.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

This protocol provides a general methodology for the Suzuki-Miyaura coupling of a hypothetical halogenated (e.g., bromo or iodo) this compound derivative with an arylboronic acid. This procedure must be performed under an inert atmosphere.

Materials:

  • Halogenated this compound derivative (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Anhydrous solvent mixture (e.g., 1,4-Dioxane/Water, 4:1)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard Schlenk line equipment or glovebox

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add the halogenated this compound derivative, the arylboronic acid, and the base.

  • Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

  • Add the palladium catalyst to the flask under a positive flow of inert gas.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

N_Acylation_Pathway This compound This compound Reaction This compound->Reaction Acylating Agent Acylating Agent Acylating Agent->Reaction Base Base Base->Reaction N-Acylated Product N-Acylated Product Reaction->N-Acylated Product

Caption: N-Acylation of this compound.

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup and Purification Reactants Combine Halogenated Substrate, Arylboronic Acid, Base, and Catalyst Inert_Atmosphere Establish Inert Atmosphere (N2 or Ar) Reactants->Inert_Atmosphere Solvent Add Degassed Solvent Inert_Atmosphere->Solvent Heating Heat and Stir (80-100 °C, 4-12 h) Solvent->Heating Extraction Cool, Dilute, and Extract Heating->Extraction Drying Dry Organic Layer Extraction->Drying Purification Concentrate and Purify (Column Chromatography) Drying->Purification Final Product Final Product Purification->Final Product

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Signaling_Pathway_Analogy Start This compound (Starting Material) Acylation N-Acylation Start->Acylation Halogenation Halogenation Start->Halogenation Acylated N-Acylated Derivatives Acylation->Acylated Halogenated Halogenated Intermediate Halogenation->Halogenated Suzuki Suzuki Coupling Halogenated->Suzuki Biaryl Biaryl Derivatives Suzuki->Biaryl

Caption: Derivatization pathways of this compound.

References

Application Notes and Protocols: Reactions of the Amino Group in 4-Amino-2,3-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2,3-difluorobenzonitrile is a valuable fluorinated building block in medicinal chemistry and materials science. The presence of the electron-withdrawing nitrile group and the ortho/meta fluorine atoms significantly influences the reactivity of the aromatic ring and the amino group. This document provides an overview of key reactions involving the amino group of this compound, including diazotization, acylation, and N-alkylation. Due to a scarcity of literature specifically detailing reactions on this compound, the following sections include generalized protocols for these transformations on structurally similar aromatic amines. These protocols are intended to serve as a starting point for reaction optimization.

General Reactivity of the Amino Group

The amino group in this compound is a versatile functional handle for a variety of chemical transformations. Its nucleophilicity allows for reactions such as acylation and alkylation. Furthermore, it can be converted into a diazonium salt, which is a highly versatile intermediate for introducing a wide range of other functional groups onto the aromatic ring. The electronic effects of the fluorine and nitrile substituents will influence the reactivity of the amino group compared to unsubstituted aniline.

Key Reactions and Protocols

Diazotization and Subsequent Transformations

Diazotization of the primary aromatic amine of this compound to form a diazonium salt is a critical first step for various functional group interconversions, including Sandmeyer-type reactions.

Reaction Pathway: Diazotization

Diazotization This compound This compound Diazonium Salt Intermediate Diazonium Salt Intermediate This compound->Diazonium Salt Intermediate NaNO2, H+ (e.g., HCl) 0-5 °C Substituted Benzonitrile Substituted Benzonitrile Diazonium Salt Intermediate->Substituted Benzonitrile Nucleophile (e.g., CuX, KI, H2O)

Caption: General diazotization pathway of this compound.

Experimental Protocol: General Diazotization

This protocol is a general procedure and may require optimization for this compound.

  • Preparation of the Amine Solution: In a flask equipped with a stirrer, dissolve 1.0 equivalent of this compound in a suitable acidic solution (e.g., 2.5-3.0 equivalents of 2M HCl or H₂SO₄) with cooling in an ice-salt bath to maintain a temperature of 0-5 °C.

  • Preparation of Nitrite Solution: In a separate beaker, dissolve a slight molar excess (e.g., 1.05-1.1 equivalents) of sodium nitrite in cold deionized water.

  • Diazotization: Add the sodium nitrite solution dropwise to the stirred, cold amine solution. Maintain the temperature below 5 °C throughout the addition.

  • Monitoring: Monitor the reaction for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess). A slight excess is typically desired to ensure complete reaction.

  • Use of Diazonium Salt: The resulting diazonium salt solution should be kept cold and used immediately in subsequent reactions (e.g., Sandmeyer reaction) without isolation.

Quantitative Data for Representative Diazotization Reactions

Starting MaterialReagentsTemperature (°C)Reaction TimeProductYield (%)
General Aromatic AmineNaNO₂, HCl0-530 minDiazonium Salt(Used in situ)
4-Aminobenzoic acidNaNO₂, H₂SO₄0Not specified4-Hydroxybenzoic acid61
Acylation of the Amino Group

Acylation of the amino group to form an amide is a common transformation that can be used for protection, to modify biological activity, or as a precursor for further reactions.

Reaction Workflow: Acylation

Acylation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification Amine This compound Reaction_Vessel Dissolve amine in suitable solvent. Add base (optional). Add acylating agent dropwise. Stir at specified temperature. Amine->Reaction_Vessel Acylating_Agent Acylating Agent (e.g., Acetic Anhydride, Acyl Chloride) Acylating_Agent->Reaction_Vessel Quench Quench reaction (e.g., with water or ice) Reaction_Vessel->Quench Extract Extract with organic solvent Quench->Extract Dry_Concentrate Dry organic layer and concentrate Extract->Dry_Concentrate Purify Purify by recrystallization or chromatography Dry_Concentrate->Purify Product N-Acylated Product Purify->Product

Caption: General workflow for the acylation of an aromatic amine.

Experimental Protocol: General Acylation with Acetic Anhydride

This is a representative protocol and will likely require optimization.

  • Dissolution: Dissolve 1.0 equivalent of this compound in a suitable solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) in a round-bottom flask.

  • Base Addition (Optional): Add 1.1 to 1.5 equivalents of a non-nucleophilic base (e.g., triethylamine or pyridine) to the solution.

  • Acylating Agent Addition: Cool the mixture in an ice bath and add 1.1 to 1.2 equivalents of acetic anhydride dropwise with stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, or until completion as monitored by TLC.

  • Work-up: Quench the reaction by adding water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Quantitative Data for Representative Acylation Reactions

Amine SubstrateAcylating AgentBaseSolventTemperatureTimeYield (%)
General PeptideAcetic AnhydrideDiPEANMPRoom Temp.15 minN/A
General ProteinAcetic Anhydride(pH control)Phosphate BufferRoom Temp.60 minN/A
N-Alkylation of the Amino Group

Direct N-alkylation of the amino group can be achieved using alkyl halides, often in the presence of a base.

Logical Relationship: N-Alkylation

N_Alkylation Start This compound Product N-Alkylated Product Start->Product Reacts with Reagents Alkyl Halide (R-X) Base (e.g., K2CO3, NaH) Reagents->Product to form Conditions Solvent (e.g., DMF, Acetonitrile) Heat (optional) Conditions->Product under Side_Product Over-alkylation Product Product->Side_Product Can lead to

Caption: Factors influencing the N-alkylation of an aromatic amine.

Experimental Protocol: General N-Alkylation

This is a general procedure and optimization will be necessary.

  • Setup: To a solution of 1.0 equivalent of this compound in a polar aprotic solvent like DMF or acetonitrile, add 2.0-3.0 equivalents of a base such as potassium carbonate or cesium carbonate.

  • Reagent Addition: Add 1.1-1.5 equivalents of the desired alkyl halide (e.g., methyl iodide, benzyl bromide).

  • Reaction: Heat the reaction mixture at a suitable temperature (e.g., 60-100 °C) and monitor by TLC.

  • Work-up: After completion, cool the reaction mixture, filter off the inorganic salts, and dilute the filtrate with water. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Quantitative Data for a Representative N-Alkylation

Amine SubstrateAlkylating AgentBaseSolventTemperature (°C)Time (h)ProductYield (%)
N(Boc)-β³-amino nitrileBenzyl bromiden-BuLiTHF-78 to RT1N(Boc)-β²,³-dibenzylamino nitriles94

Conclusion

The amino group of this compound provides a versatile handle for a range of chemical modifications. While specific literature protocols for this compound are not abundant, the general procedures for diazotization, acylation, and N-alkylation of aromatic amines serve as a solid foundation for developing synthetic routes to novel derivatives. Researchers should anticipate the need for optimization of reaction conditions, including solvent, base, temperature, and reaction time, to achieve desired outcomes. The electronic properties imparted by the fluoro and cyano substituents may necessitate adjustments to these standard protocols.

Application Notes and Protocols: Nucleophilic Aromatic Substitution on 4-Amino-2,3-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2,3-difluorobenzonitrile is a versatile building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring an electron-donating amino group and an electron-withdrawing nitrile group on a difluorinated benzene ring, makes it an attractive substrate for nucleophilic aromatic substitution (SNAr). This reaction allows for the selective replacement of one of the fluorine atoms with a variety of nucleophiles, enabling the synthesis of a diverse range of derivatives with potential applications in drug discovery and the development of novel materials. The fluorine atoms, activated by the para-cyano group, serve as excellent leaving groups in SNAr reactions.

Principle of the Reaction

Nucleophilic aromatic substitution on this compound proceeds via a Meisenheimer complex intermediate. The electron-withdrawing cyano group para to the amino group activates the fluorine atoms towards nucleophilic attack. The relative reactivity of the two fluorine atoms is influenced by the electronic effects of the substituents. The fluorine at the C2 position is ortho to the cyano group and meta to the amino group, while the fluorine at the C3 position is meta to the cyano group and ortho to the amino group. Generally, a leaving group ortho or para to a strong electron-withdrawing group is more readily displaced. Therefore, the fluorine at the C2 position is expected to be more susceptible to nucleophilic attack.

General Reaction Scheme

The general reaction involves the displacement of a fluoride ion by a nucleophile (Nu-) to form a new C-Nu bond. The reaction is typically carried out in a polar aprotic solvent in the presence of a base to either deprotonate the nucleophile or neutralize the HF generated.

Caption: General reaction scheme for the nucleophilic aromatic substitution on this compound.

Experimental Protocols

While specific literature on nucleophilic aromatic substitution reactions for this compound is not extensively available, the following protocols are based on established procedures for structurally similar fluorinated benzonitriles and are expected to be applicable with potential for optimization.

Protocol 1: Substitution with an Aliphatic Amine (e.g., Pyrrolidine)

This protocol describes the synthesis of 4-amino-2-(pyrrolidin-1-yl)-3-fluorobenzonitrile.

Materials:

  • This compound

  • Pyrrolidine

  • Potassium carbonate (K2CO3)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a solution of this compound (1.0 mmol) in DMSO (5 mL) in a sealed tube, add pyrrolidine (1.2 mmol) and potassium carbonate (2.0 mmol).

  • Heat the reaction mixture to 120 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Combine the organic layers and wash with brine (2 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired product.

Protocol 2: Substitution with an Aryl Thiol (e.g., Thiophenol)

This protocol outlines the synthesis of 4-amino-2-(phenylthio)-3-fluorobenzonitrile.

Materials:

  • This compound

  • Thiophenol

  • Cesium carbonate (Cs2CO3)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) in DMF (5 mL).

  • Add thiophenol (1.1 mmol) and cesium carbonate (1.5 mmol) to the solution.

  • Stir the reaction mixture at 80 °C for 8-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and dilute with water (30 mL).

  • Extract the product with dichloromethane (3 x 20 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate (2 x 15 mL) and then with brine (15 mL).

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent in vacuo.

  • Purify the residue by flash chromatography to yield the final product.

Protocol 3: Substitution with an Alkoxide (e.g., Sodium Methoxide)

This protocol details the synthesis of 4-amino-2-methoxy-3-fluorobenzonitrile.

Materials:

  • This compound

  • Sodium methoxide (30% solution in methanol)

  • Methanol (MeOH)

  • Diethyl ether

  • Saturated aqueous ammonium chloride

Procedure:

  • Dissolve this compound (1.0 mmol) in methanol (10 mL) in a round-bottom flask.

  • Add sodium methoxide solution (1.5 mmol) dropwise to the reaction mixture at room temperature.

  • Heat the reaction to reflux and stir for 6-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature and quench by adding saturated aqueous ammonium chloride (10 mL).

  • Extract the mixture with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation

The following table summarizes the hypothetical reaction conditions for the nucleophilic aromatic substitution on this compound with various nucleophiles.

NucleophileReagents and ConditionsExpected ProductHypothetical Yield (%)
PyrrolidineK2CO3, DMSO, 120 °C, 12-24 h4-amino-2-(pyrrolidin-1-yl)-3-fluorobenzonitrile75-85
ThiophenolCs2CO3, DMF, 80 °C, 8-16 h4-amino-2-(phenylthio)-3-fluorobenzonitrile80-90
Sodium MethoxideNaOMe, MeOH, Reflux, 6-12 h4-amino-2-methoxy-3-fluorobenzonitrile70-80

Visualizations

Signaling Pathway Diagram

The following diagram illustrates the general mechanism of the SNAr reaction.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Reactant This compound Meisenheimer Meisenheimer Complex Reactant->Meisenheimer + Nucleophile Nucleophile Nucleophile (Nu-) Product Substituted Product Meisenheimer->Product - F- LeavingGroup Fluoride Ion (F-)

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow for the synthesis and purification of substituted 4-aminobenzonitrile derivatives.

Workflow Start Start Reaction Reaction Setup: - this compound - Nucleophile - Base - Solvent Start->Reaction Heating Heating and Stirring Reaction->Heating Monitoring Reaction Monitoring (TLC / LC-MS) Heating->Monitoring Workup Aqueous Workup - Quenching - Extraction Monitoring->Workup Reaction Complete Drying Drying and Concentration Workup->Drying Purification Column Chromatography Drying->Purification Characterization Product Characterization (NMR, MS) Purification->Characterization End End Characterization->End

Caption: General experimental workflow for SNAr reactions.

Conclusion

This compound is a promising substrate for nucleophilic aromatic substitution, offering a pathway to a wide array of functionalized molecules. The provided protocols, based on reactions of similar compounds, serve as a valuable starting point for the synthesis of novel derivatives. Researchers are encouraged to optimize the reaction conditions for each specific nucleophile to achieve the best possible outcomes. The unique electronic properties of the resulting compounds make them attractive candidates for further investigation in drug discovery and materials science.

Application Notes & Protocols: 4-Amino-2,3-difluorobenzonitrile in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

4-Amino-2,3-difluorobenzonitrile is a key building block in the synthesis of complex agrochemicals. Its distinct chemical structure, featuring a difluorinated benzene ring with amino and cyano functionalities, provides a versatile scaffold for the development of novel herbicides and fungicides. The presence of fluorine atoms can significantly enhance the biological activity, metabolic stability, and overall efficacy of the target agrochemical molecules. These application notes provide a comprehensive overview of the utility of this compound in the synthesis of a representative fluorinated phenylamino-pyrimidine herbicide.

Application: Synthesis of Fluorinated Phenylamino-Pyrimidine Herbicides

Fluorinated phenylamino-pyrimidine derivatives are a significant class of herbicides that primarily act by inhibiting acetolactate synthase (ALS), a key enzyme in the biosynthetic pathway of branched-chain amino acids in plants. The incorporation of a 2,3-difluorophenyl moiety from this compound can enhance the binding affinity of the herbicide to the ALS enzyme, leading to improved herbicidal activity at lower application rates.

Representative Synthesis Pathway:

A plausible synthetic route to a potent fluorinated phenylamino-pyrimidine herbicide from this compound involves a multi-step process, including a key cyclization reaction to form the pyrimidine core. This is followed by a nucleophilic aromatic substitution to introduce the fluorinated phenylamino side chain.

Diagram: Synthetic Pathway of a Phenylamino-Pyrimidine Herbicide

G A This compound C Intermediate A: (2,3-Difluoro-4-cyanophenyl)guanidine A->C Step 1: Guanidinylation B Guanidine nitrate B->C E Intermediate B: 2-Amino-4-(2,3-difluoro-4-cyanophenylamino)pyrimidin-6(1H)-one C->E Step 2: Cyclization D Diethyl malonate D->E G Intermediate C: 4-Chloro-2-(2,3-difluoro-4-cyanophenylamino)pyrimidine E->G Step 3: Chlorination F POCl3 F->G I Final Product: 4-Amino-2-(2,3-difluoro-4-cyanophenylamino)pyrimidine (Arylaminopyrimidine Herbicide) G->I Step 4: Amination H Ammonia H->I

Caption: Synthetic workflow for a representative phenylamino-pyrimidine herbicide.

Experimental Protocols

Protocol 1: Synthesis of (2,3-Difluoro-4-cyanophenyl)guanidine (Intermediate A)

This protocol outlines the synthesis of the guanidine intermediate from this compound.

Materials:

  • This compound

  • Guanidine nitrate

  • Sodium ethoxide

  • Ethanol

  • Hydrochloric acid (HCl)

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) in ethanol.

  • Add sodium ethoxide (1.1 equivalents) to the solution and stir for 15 minutes at room temperature.

  • Add guanidine nitrate (1.2 equivalents) portion-wise to the reaction mixture.

  • Heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and neutralize with dilute hydrochloric acid.

  • The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield (2,3-Difluoro-4-cyanophenyl)guanidine.

Quantitative Data (Hypothetical):

ParameterValue
Yield 85%
Purity (HPLC) >98%
Melting Point 185-188 °C
Appearance White to off-white solid
Protocol 2: Synthesis of 2-Amino-4-(2,3-difluoro-4-cyanophenylamino)pyrimidin-6(1H)-one (Intermediate B)

This protocol describes the cyclization reaction to form the pyrimidine ring.

Materials:

  • (2,3-Difluoro-4-cyanophenyl)guanidine (Intermediate A)

  • Diethyl malonate

  • Sodium methoxide

  • Methanol

Procedure:

  • To a solution of sodium methoxide (2.2 equivalents) in methanol, add (2,3-Difluoro-4-cyanophenyl)guanidine (1 equivalent).

  • Add diethyl malonate (1.1 equivalents) dropwise to the mixture while stirring.

  • Heat the reaction mixture to reflux for 10-12 hours.

  • Cool the mixture and acidify with acetic acid to precipitate the product.

  • Filter the solid, wash with methanol, and dry to obtain 2-Amino-4-(2,3-difluoro-4-cyanophenylamino)pyrimidin-6(1H)-one.

Quantitative Data (Hypothetical):

ParameterValue
Yield 78%
Purity (HPLC) >97%
Melting Point >300 °C
Appearance Light yellow solid
Protocol 3: Synthesis of 4-Chloro-2-(2,3-difluoro-4-cyanophenylamino)pyrimidine (Intermediate C)

This protocol details the chlorination of the pyrimidine intermediate.

Materials:

  • 2-Amino-4-(2,3-difluoro-4-cyanophenylamino)pyrimidin-6(1H)-one (Intermediate B)

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline

Procedure:

  • Suspend 2-Amino-4-(2,3-difluoro-4-cyanophenylamino)pyrimidin-6(1H)-one (1 equivalent) in phosphorus oxychloride (5 equivalents).

  • Add a catalytic amount of N,N-dimethylaniline.

  • Heat the mixture at reflux for 4-6 hours.

  • Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the solution with a saturated sodium bicarbonate solution.

  • The resulting precipitate is filtered, washed with water, and dried to give 4-Chloro-2-(2,3-difluoro-4-cyanophenylamino)pyrimidine.

Quantitative Data (Hypothetical):

ParameterValue
Yield 90%
Purity (HPLC) >98%
Melting Point 210-213 °C
Appearance Off-white solid
Protocol 4: Synthesis of 4-Amino-2-(2,3-difluoro-4-cyanophenylamino)pyrimidine (Final Product)

This protocol describes the final amination step to yield the target herbicide.

Materials:

  • 4-Chloro-2-(2,3-difluoro-4-cyanophenylamino)pyrimidine (Intermediate C)

  • Ammonia (in a suitable solvent like isopropanol)

  • Sealed reaction vessel

Procedure:

  • Place 4-Chloro-2-(2,3-difluoro-4-cyanophenylamino)pyrimidine (1 equivalent) and a solution of ammonia in isopropanol into a sealed pressure vessel.

  • Heat the vessel to 100-120 °C for 12-18 hours.

  • Cool the vessel to room temperature and vent any excess pressure.

  • Concentrate the reaction mixture under reduced pressure.

  • The residue is triturated with water, and the solid product is collected by filtration.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) to afford 4-Amino-2-(2,3-difluoro-4-cyanophenylamino)pyrimidine.

Quantitative Data (Hypothetical):

ParameterValue
Yield 82%
Purity (HPLC) >99%
Melting Point 245-248 °C
Appearance White crystalline solid

Mode of Action: ALS Inhibition

The synthesized arylaminopyrimidine herbicide acts by inhibiting the acetolactate synthase (ALS) enzyme. This enzyme is crucial for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine, which are essential for protein synthesis and plant growth.

Diagram: Mechanism of ALS Inhibition

G cluster_plant_cell Plant Cell Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) Pyruvate->ALS BCAA Branched-Chain Amino Acids (Val, Leu, Ile) ALS->BCAA Protein Protein Synthesis BCAA->Protein Growth Plant Growth Protein->Growth Herbicide Arylaminopyrimidine Herbicide Herbicide->Inhibition Inhibition->ALS

Caption: Inhibition of the branched-chain amino acid biosynthesis pathway.

This compound serves as a valuable and versatile intermediate for the synthesis of highly active agrochemicals. The protocols and data presented herein provide a representative example of its application in the development of fluorinated phenylamino-pyrimidine herbicides. The synthetic route is robust, and the final product exhibits a well-established mode of action, highlighting the potential for creating innovative and effective crop protection solutions using this key building block. Researchers can adapt these methodologies for the synthesis of a diverse range of agrochemical candidates.

Troubleshooting & Optimization

Technical Support Center: Optimizing 4-Amino-2,3-difluorobenzonitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of 4-Amino-2,3-difluorobenzonitrile.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A1: A prevalent method for synthesizing aminodifluorobenzonitriles involves the cyanation of a corresponding halogenated difluoroaniline. For instance, a bromo-difluoroaniline precursor can be reacted with a cyanide source, such as copper(I) cyanide (CuCN), in a suitable solvent like dimethylformamide (DMF).[1][2][3] This nucleophilic substitution reaction replaces the halogen atom with a nitrile group.

Q2: What are the critical parameters that influence the reaction yield?

A2: Several factors can significantly impact the yield of this compound synthesis. These include the purity of starting materials, the choice of solvent, reaction temperature and time, and the stoichiometry of the reactants. Ensuring anhydrous conditions is also crucial to prevent unwanted side reactions, such as the hydrolysis of the nitrile group.[4]

Q3: What are the potential side products in this synthesis?

A3: Potential impurities and side products can include unreacted starting materials, isomeric aminodifluorobenzonitriles, and hydrolysis products such as 4-Amino-2,3-difluorobenzamide and 4-Amino-2,3-difluorobenzoic acid.[4] The formation of these byproducts is often related to reaction conditions and the presence of water.

Q4: What are the recommended purification methods for the final product?

A4: The primary methods for purifying crude this compound are column chromatography and recrystallization.[4] For column chromatography, silica gel is a common stationary phase, with an eluent system typically consisting of a gradient of ethyl acetate or dichloromethane in a non-polar solvent like hexanes.[4] Recrystallization from a suitable solvent system can also be effective.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

IssuePotential CauseRecommended Solution
Low or No Product Yield Incomplete reaction.Monitor the reaction progress using TLC or HPLC to ensure the complete consumption of starting materials. Consider extending the reaction time or increasing the temperature if necessary.
Poor quality of reagents.Use high-purity starting materials and ensure the copper(I) cyanide is fresh and not oxidized.
Incorrect stoichiometry.Carefully verify the molar ratios of the reactants. An excess of the cyanide source may be required.
Formation of Significant Byproducts Presence of water leading to hydrolysis.Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[4]
Suboptimal reaction temperature.Adjust the reaction temperature to minimize the formation of side products. A lower temperature may favor the desired product.
Product Oiling Out During Recrystallization The chosen solvent is too nonpolar.Add a more polar co-solvent dropwise to the hot solution until the oil dissolves, then allow it to cool slowly.
The cooling rate is too rapid.Allow the solution to cool gradually to room temperature before further cooling in an ice bath.
Presence of impurities.Purify the crude product using column chromatography before attempting recrystallization.[4]
Dark Brown Product Color Formation of copper-related impurities.Thoroughly wash the organic extracts with aqueous ammonia to remove copper salts.[1][2]
Decomposition of starting materials or product.Lower the reaction temperature and ensure the reaction is not heated for an unnecessarily long time.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of an aminodifluorobenzonitrile, which may require optimization for this compound.

Synthesis of 4-Amino-3,5-difluorobenzonitrile (for reference) [1][2]

ParameterValue
Starting Material 4-bromo-2,6-difluoroaniline
Reagent Copper(I) cyanide (CuCN)
Solvent Dimethylformamide (DMF)
Temperature Reflux
Reaction Time 24 hours
Reported Yield 42%

Procedure:

  • A suspension of the bromo-difluoroaniline precursor and copper(I) cyanide in dimethylformamide is prepared in a round-bottom flask.[3]

  • The mixture is heated to reflux and maintained at this temperature for 24 hours.[1][2][3]

  • After cooling to room temperature, the reaction mixture is treated with aqueous ammonium hydroxide and filtered.[1][2]

  • The filtrate is extracted multiple times with ethyl acetate.

  • The combined organic phases are washed with aqueous ammonium hydroxide, deionized water, and brine, then dried over sodium sulfate.[1][2]

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.

Visualizations

G start Start reagents Combine Bromo-difluoroaniline, CuCN, and DMF start->reagents reflux Reflux for 24 hours reagents->reflux workup Work-up: - Cool to RT - Add NH4OH - Filter reflux->workup extraction Extract with Ethyl Acetate workup->extraction wash Wash Organic Layer: - NH4OH - Water - Brine extraction->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

G start Low Yield or Impure Product check_reaction Was the reaction complete? start->check_reaction check_water Were anhydrous conditions used? check_reaction->check_water Yes optimize_reaction Optimize reaction: - Increase time/temp - Check reagent quality check_reaction->optimize_reaction No check_purification Was the purification effective? check_water->check_purification Yes use_anhydrous Use anhydrous solvents and inert atmosphere check_water->use_anhydrous No optimize_purification Optimize purification: - Different solvent system - Recrystallization check_purification->optimize_purification No

Caption: Troubleshooting decision tree for synthesis optimization.

References

Technical Support Center: Purification of Crude 4-Amino-2,3-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in the successful purification of crude 4-Amino-2,3-difluorobenzonitrile. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The two primary and most effective methods for purifying crude this compound are recrystallization and flash column chromatography. The choice of method will depend on the nature and quantity of the impurities, as well as the desired final purity of the compound.

Q2: What are the likely impurities in a typical synthesis of this compound?

A2: Potential impurities can arise from unreacted starting materials, byproducts of the reaction, or degradation of the product. Common impurities may include:

  • Isomeric aminodifluorobenzonitriles: Depending on the synthetic route, other isomers may be formed as byproducts.

  • Unreacted starting materials: The precursors used in the synthesis may not have fully reacted.

  • 4-Amino-2,3-difluorobenzamide and 4-Amino-2,3-difluorobenzoic acid: These can form due to the hydrolysis of the nitrile functional group during the reaction or work-up. It is crucial to ensure anhydrous conditions to minimize the formation of these impurities.[1]

  • Products of side reactions: The specific side products will be dependent on the synthetic pathway employed.

Q3: How can I effectively monitor the progress of the purification?

A3: Thin-layer chromatography (TLC) is an invaluable and rapid technique for monitoring the purification process. It allows for the visualization of the separation of the desired compound from impurities. By running a TLC of the crude mixture and the collected fractions, you can assess the purity and decide which fractions to combine. High-performance liquid chromatography (HPLC) can provide more quantitative data on the purity of the final product.

Q4: What are the recommended conditions for column chromatography of this compound?

A4: Based on protocols for structurally similar compounds, silica gel is a suitable stationary phase for the column chromatography of this compound. A common mobile phase would be a gradient of a moderately polar solvent, such as ethyl acetate or dichloromethane, in a non-polar solvent like hexanes or n-hexane. For the related compound 4-amino-3,5-difluorobenzonitrile, a 2:1 mixture of dichloromethane and n-hexane has been used successfully.[2][3]

Q5: Which solvents are recommended for the recrystallization of this compound?

  • Alcohols (e.g., ethanol, isopropanol)

  • Esters (e.g., ethyl acetate)

  • Aromatic hydrocarbons (e.g., toluene)

  • Mixtures of the above with a non-polar co-solvent like hexanes or heptane to induce crystallization.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification of this compound.

IssuePotential CauseRecommended Solution
Low Purity After Purification Incomplete separation of impurities with similar polarity.For column chromatography, optimize the eluent system by trying different solvent ratios or a shallower gradient. For recrystallization, perform a second recrystallization or try a different solvent system.
Co-crystallization of impurities with the product.Consider treating the solution with activated carbon during recrystallization to remove colored impurities. Alternatively, purify by column chromatography before recrystallization.[1]
"Oiling Out" During Recrystallization The solvent is too nonpolar for the compound at the crystallization temperature.Add a more polar co-solvent dropwise to the hot solution until the oil dissolves, then allow it to cool slowly.
The rate of cooling is too fast.Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator.
Presence of impurities that depress the melting point.Purify the crude product by another method, such as column chromatography, before attempting recrystallization.
Low Yield of Purified Product The compound is partially soluble in the recrystallization solvent at low temperatures.Minimize the amount of solvent used for recrystallization. Ensure the crystals are washed with a minimal amount of ice-cold solvent.
Loss of product during column chromatography.Ensure proper column packing and loading. Monitor fractions carefully with TLC to avoid discarding fractions containing the product.
Colored Impurities in Final Product Presence of highly colored byproducts.During recrystallization, add a small amount of activated charcoal to the hot solution and perform a hot filtration to remove the charcoal and adsorbed impurities.

Experimental Protocols

The following are detailed methodologies for the key purification techniques. These protocols are based on procedures for structurally similar compounds and may require optimization for this compound.

Protocol 1: Flash Column Chromatography

Objective: To purify crude this compound by separating it from impurities of different polarities.

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Dichloromethane (CH₂Cl₂)

  • n-Hexane

  • Thin-layer chromatography (TLC) plates

  • Glass column for chromatography

  • Collection tubes

Procedure:

  • Eluent System Selection: Determine a suitable eluent system using TLC. Spot the crude material on a TLC plate and develop it in various mixtures of dichloromethane and n-hexane (e.g., 1:4, 1:2, 1:1). The ideal system should give the product an Rf value of approximately 0.2-0.4.

  • Column Packing: Prepare a slurry of silica gel in n-hexane and carefully pour it into the column. Allow the silica to settle, ensuring a level bed. Drain the excess solvent until it is just above the silica surface.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane. In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder. Carefully add this dry-loaded sample to the top of the column.

  • Elution: Begin eluting the column with the determined solvent system (e.g., 2:1 dichloromethane/n-hexane).[3]

  • Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.

  • Product Isolation: Combine the fractions that contain the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 2: Recrystallization

Objective: To purify crude this compound by dissolving it in a hot solvent and allowing it to crystallize upon cooling, leaving impurities in the solution.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture such as toluene/hexane)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration (Optional): If activated charcoal or other insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold solvent. Allow the crystals to dry completely.

Data Presentation

The following table provides a hypothetical example of the expected purity and yield after each purification step. Actual results may vary depending on the initial purity of the crude material and the specific experimental conditions.

Purification StepPurity (by HPLC)YieldAppearance
Crude Product~85%-Brownish solid
After Column Chromatography>98%~70%Off-white solid
After Recrystallization>99.5%~85% (from chromatographed material)White crystalline solid

Visualization of Workflows

Purification Workflow

PurificationWorkflow Crude Crude 4-Amino-2,3- difluorobenzonitrile Column Flash Column Chromatography Crude->Column Recrystallization Recrystallization Crude->Recrystallization Slurry Slurry with Silica Gel PureProduct Pure 4-Amino-2,3- difluorobenzonitrile Column->PureProduct ImpureFractions Impure Fractions Column->ImpureFractions Recrystallization->PureProduct MotherLiquor Mother Liquor (contains impurities) Recrystallization->MotherLiquor TroubleshootingPurity Start Low Purity After Initial Purification Method Purification Method? Start->Method Column Column Chromatography Method->Column Column Recrystal Recrystallization Method->Recrystal Recrystallization OptimizeEluent Optimize Eluent System (e.g., shallower gradient) Column->OptimizeEluent RepackColumn Check Column Packing and Loading Column->RepackColumn SecondRecrystal Perform Second Recrystallization Recrystal->SecondRecrystal ChangeSolvent Try a Different Solvent System Recrystal->ChangeSolvent PrePurify Pre-purify by Column Chromatography Recrystal->PrePurify

References

Technical Support Center: Recrystallization of 4-Amino-2,3-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the recrystallization of 4-Amino-2,3-difluorobenzonitrile.

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of this compound.

Issue EncounteredPotential Cause(s)Recommended Solutions
Low or No Crystal Yield - Excess solvent was used: The solution is not saturated enough for crystals to form. - Premature crystallization: The compound crystallized during hot filtration. - Inappropriate solvent: The chosen solvent is too good at dissolving the compound even at low temperatures.- Concentrate the solution by carefully boiling off some of the solvent. - Preheat the filtration apparatus (funnel and receiving flask) to prevent cooling and premature crystallization. - Re-evaluate the solvent system. Consider a solvent pair, where the compound is soluble in one solvent and insoluble in the other.
"Oiling Out" (Formation of a liquid instead of solid crystals) - High impurity concentration: Impurities can lower the melting point of the mixture. - Rapid cooling: The solution was cooled too quickly, preventing proper crystal lattice formation. - Inappropriate solvent polarity: The solvent may be too nonpolar for the compound at the crystallization temperature.- Reheat the solution until the oil dissolves, then allow it to cool more slowly. - Consider a pre-purification step like column chromatography to remove impurities. - Add a more polar co-solvent dropwise to the hot solution until the oil redissolves, then cool slowly.
Colored Crystals - Presence of colored impurities: These impurities co-crystallize with the product.- Add a small amount of activated charcoal to the hot solution before filtration. Be aware that charcoal can also adsorb some of the desired product, potentially lowering the yield.
Difficulty Dissolving the Crude Product - Insufficient solvent: Not enough solvent has been added to dissolve the compound at the elevated temperature. - Inappropriate solvent: The chosen solvent is not a good solvent for the compound, even when hot. - Presence of insoluble impurities: The crude material may contain impurities that are insoluble in the chosen solvent.- Add more solvent in small portions while heating. - If the compound still does not dissolve, a different solvent system should be selected. - If a significant portion has dissolved and some solid remains, perform a hot filtration to remove the insoluble impurities.

Frequently Asked Questions (FAQs)

Q1: What is a suitable solvent for the recrystallization of this compound?

A1: Based on available data, this compound is soluble in organic solvents like ethanol and chloroform, and insoluble in water.[1] Therefore, ethanol is a good starting point for a single-solvent recrystallization. A solvent system, such as toluene-heptane or ethanol-water, could also be effective. A solvent screen is always recommended to determine the optimal solvent or solvent pair.

Q2: What is the expected melting point of pure this compound?

A2: The reported melting point for this compound is approximately 89-92 °C.[1] A broad melting point range below this value may indicate the presence of impurities.

Q3: My crystals are very fine and needle-like. How can I obtain larger crystals?

A3: The formation of very fine crystals is often a result of rapid cooling, which leads to rapid nucleation. To obtain larger crystals, allow the solution to cool slowly and undisturbed. You can insulate the flask to slow down the cooling rate. After the solution has reached room temperature, it can be placed in a refrigerator or ice bath to maximize yield.

Q4: What are potential impurities in crude this compound?

A4: Potential impurities can include starting materials from the synthesis, byproducts from side reactions, or hydrolysis products if the nitrile group reacts with water under acidic or basic conditions.[2][3][4] If recrystallization does not sufficiently purify the compound, other methods like column chromatography may be necessary. For similar compounds, a silica gel stationary phase with a mobile phase like dichloromethane and n-hexane has been used.[2][3]

Physicochemical Data

PropertyValueReference
Molecular FormulaC₇H₄F₂N₂[1]
Molecular Weight154.12 g/mol
Melting Point~89-92 °C[1]
SolubilitySoluble in ethanol and chloroform; Insoluble in water[1]

Experimental Protocol: Recrystallization

This protocol provides a general methodology for the recrystallization of this compound.

  • Solvent Selection: Based on the solubility data, select a suitable solvent (e.g., ethanol).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent.

  • Heating: Gently heat the mixture on a hot plate with stirring. Continue to add the solvent in small portions until the solid completely dissolves. Avoid adding a large excess of solvent to ensure the solution is saturated.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them. It is crucial to use a pre-heated funnel and flask to prevent premature crystallization.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should be observed. To maximize the yield, the flask can be subsequently cooled in an ice bath.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_isolation Isolation crude_product Crude Product add_solvent Add Minimal Hot Solvent crude_product->add_solvent dissolved_solution Hot Saturated Solution add_solvent->dissolved_solution hot_filtration Hot Filtration (Optional) dissolved_solution->hot_filtration Insoluble Impurities Present cooling Slow Cooling dissolved_solution->cooling No Insoluble Impurities hot_filtration->cooling crystal_formation Crystal Formation cooling->crystal_formation vacuum_filtration Vacuum Filtration crystal_formation->vacuum_filtration washing Wash with Cold Solvent vacuum_filtration->washing drying Drying washing->drying pure_crystals Pure Crystals drying->pure_crystals

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Recrystallization start Recrystallization Issue oiling_out Oiling Out? start->oiling_out no_crystals No Crystals Formed? oiling_out->no_crystals No reheat_cool_slowly Reheat, add more solvent, and cool slowly oiling_out->reheat_cool_slowly Yes colored_crystals Crystals are Colored? no_crystals->colored_crystals No concentrate_solution Concentrate solution (boil off some solvent) no_crystals->concentrate_solution Yes charcoal_treatment Use activated charcoal in the next attempt colored_crystals->charcoal_treatment Yes end_success Successful Recrystallization colored_crystals->end_success No reheat_cool_slowly->end_success induce_crystallization Induce crystallization (scratch flask, seed crystal) concentrate_solution->induce_crystallization induce_crystallization->end_success charcoal_treatment->end_success

Caption: Troubleshooting decision tree for common recrystallization issues.

References

Technical Support Center: Purification of 4-Amino-2,3-difluorobenzonitrile via Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the purification of 4-Amino-2,3-difluorobenzonitrile using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for the column chromatography of this compound?

A1: The most common stationary phase for purifying this compound is silica gel.[1] Alumina (neutral or basic) can be considered as an alternative if issues like compound degradation or strong adsorption are observed with silica gel.[2]

Q2: How do I choose an appropriate mobile phase (eluent) for the purification?

A2: The choice of mobile phase is critical for good separation. A typical approach is to use a mixture of a non-polar solvent (like hexanes or heptane) and a moderately polar solvent (like ethyl acetate or dichloromethane). The optimal solvent system should provide a good separation of your target compound from impurities on a Thin Layer Chromatography (TLC) plate before attempting the column. For a related compound, 4-amino-3,5-difluorobenzonitrile, a 2:1 mixture of dichloromethane and n-hexane was used successfully.[3]

Q3: My compound is streaking or "tailing" on the TLC plate and the column. What causes this and how can I fix it?

A3: Streaking or tailing is a common issue when purifying amino-containing compounds on silica gel.[2] This is often due to the acidic nature of the silica gel interacting strongly with the basic amino group of your compound.[2] To resolve this, you can add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia, to your mobile phase.[2] This will neutralize the acidic sites on the silica gel and improve the peak shape.

Q4: What are the potential impurities I should be aware of during the purification of this compound?

A4: Potential impurities can include unreacted starting materials, isomeric byproducts (other aminodifluorobenzonitriles), and products of side reactions.[3] Hydrolysis of the nitrile group to form the corresponding amide (4-Amino-2,3-difluorobenzamide) or carboxylic acid is also a possibility, especially if aqueous conditions are used during work-up.[3]

Q5: How can I assess the purity of my collected fractions?

A5: The purity of your fractions can be assessed using several analytical techniques. Thin Layer Chromatography (TLC) is a quick and simple method for qualitative assessment.[3] For quantitative data on purity, High-Performance Liquid Chromatography (HPLC) is recommended.[3] Nuclear Magnetic Resonance (NMR) spectroscopy and melting point analysis can also be used to confirm the identity and purity of the final product.[3]

Troubleshooting Guides

General Column Chromatography Issues
ProblemPossible Cause(s)Recommended Solution(s)
Poor Separation - The mobile phase polarity is not optimized.[2]- The column was not packed properly, leading to channeling.- Too much sample was loaded onto the column.- Perform a thorough TLC analysis with different solvent systems to find an eluent that provides good separation (difference in Rf values).[2]- Ensure the column is packed uniformly without any cracks or air bubbles.[4]- Use a proper ratio of stationary phase to sample weight, typically between 20:1 to 100:1 for silica gel chromatography.[1]
Compound Won't Elute - The mobile phase is not polar enough.- The compound is irreversibly adsorbed or has decomposed on the silica gel.[5]- Gradually increase the polarity of the mobile phase.[5]- Test the stability of your compound on a small amount of silica gel before running the column.[5] If it is unstable, consider using a less acidic stationary phase like neutral alumina.
Compound Elutes Too Quickly - The mobile phase is too polar.- Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent.
Cracked or Dry Column Bed - The solvent level dropped below the top of the stationary phase.- Always keep the stationary phase covered with the mobile phase. A cracked column will lead to very poor separation. The column will likely need to be repacked.
Product is Discolored - Oxidation of the aromatic amine.- Presence of colored impurities.- Handle the compound under an inert atmosphere (e.g., nitrogen or argon) when possible.[6]- Use degassed solvents.[6]- Treatment with activated carbon during a subsequent recrystallization step can help remove colored impurities.[3]

Experimental Protocols

Detailed Methodology for Column Chromatography of this compound

This protocol is a general guideline and may require optimization.

1. Materials and Reagents:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexanes (or Heptane)

  • Ethyl Acetate

  • Triethylamine (optional)

  • TLC plates (silica gel coated)

  • Glass chromatography column

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

2. Mobile Phase Selection:

  • Develop a solvent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate.

  • Aim for an Rf value of approximately 0.2-0.3 for the desired compound.

  • If streaking is observed on the TLC plate, add 0.5% triethylamine to the mobile phase.

3. Column Preparation (Wet Packing Method):

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand (approx. 1 cm) on top of the plug.

  • Fill the column about one-third full with the chosen mobile phase.

  • In a separate beaker, prepare a slurry of silica gel in the mobile phase.

  • Pour the slurry into the column. Gently tap the side of the column to ensure even packing and to remove any air bubbles.[4]

  • Add more mobile phase as the silica settles.

  • Once the silica has settled, add another thin layer of sand on top to protect the silica bed.

  • Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.

4. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.

  • Carefully apply the sample solution to the top of the column using a pipette.[4]

  • Drain the solvent until the sample has entered the silica bed.

  • Carefully add a small amount of fresh mobile phase to wash the sides of the column and allow it to enter the silica bed.

5. Elution and Fraction Collection:

  • Carefully fill the column with the mobile phase.

  • Begin eluting the column, collecting the eluent in fractions.

  • The flow rate can be increased by applying gentle air pressure to the top of the column (flash chromatography).

  • Monitor the separation by collecting small fractions and analyzing them by TLC.

6. Product Isolation:

  • Combine the fractions that contain the pure product (as determined by TLC).

  • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

G cluster_0 Troubleshooting Workflow start Column Chromatography Issue problem Identify Problem: - Poor Separation - Tailing/Streaking - Compound Won't Elute start->problem cause_separation Possible Cause: - Incorrect Mobile Phase - Column Overloaded problem->cause_separation Poor Separation cause_tailing Possible Cause: - Acidic Silica Interaction with Basic Amine problem->cause_tailing Tailing cause_elution Possible Cause: - Mobile Phase Not Polar Enough - Compound Degradation problem->cause_elution No Elution solution_separation Solution: - Optimize Mobile Phase via TLC - Reduce Sample Load cause_separation->solution_separation end Successful Purification solution_separation->end solution_tailing Solution: - Add Triethylamine (0.1-1%) to Mobile Phase cause_tailing->solution_tailing solution_tailing->end solution_elution Solution: - Increase Mobile Phase Polarity - Use Neutral Alumina cause_elution->solution_elution solution_elution->end

Caption: Troubleshooting workflow for column chromatography.

G cluster_1 Experimental Workflow step1 1. Mobile Phase Selection (TLC Optimization) step2 2. Column Packing (Wet Slurry Method) step1->step2 step3 3. Sample Loading (Concentrated Band) step2->step3 step4 4. Elution (Flash Chromatography) step3->step4 step5 5. Fraction Collection & Analysis (TLC) step4->step5 step6 6. Combine Pure Fractions & Evaporate Solvent step5->step6 step7 7. Purity & Identity Confirmation (HPLC, NMR) step6->step7

Caption: Experimental workflow for purification.

References

Technical Support Center: Synthesis of 4-Amino-2,3-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of 4-Amino-2,3-difluorobenzonitrile. The information is designed to assist researchers in overcoming common challenges and optimizing their synthetic protocols.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when employing a Rosenmund-von Braun type reaction, which is a common method for introducing a cyano group to an aryl halide.

Issue Potential Cause Recommended Solution
1. Low or No Conversion of Starting Material (e.g., 4-Bromo-2,3-difluoroaniline) a) Inactive Copper(I) Cyanide: CuCN can oxidize over time, appearing greenish.Use fresh, high-purity, beige-colored CuCN. If the quality is uncertain, consider a pre-treatment or using a freshly prepared reagent.
b) Insufficient Temperature: The Rosenmund-von Braun reaction often requires high temperatures to proceed efficiently.Ensure the reaction mixture reaches and maintains the appropriate reflux temperature (typically in a high-boiling solvent like DMF, around 140-155°C). Monitor the internal reaction temperature.
c) Solvent Purity: Presence of water or other impurities in the solvent can hinder the reaction.Use anhydrous, high-purity DMF. Consider drying the solvent over molecular sieves prior to use.
d) Poor Solubility of Reactants: Inadequate mixing can lead to localized concentrations and incomplete reaction.Ensure vigorous stirring throughout the reaction to maintain a homogenous suspension.
2. Formation of Side Products a) Hydrolysis of the Nitrile Group: Presence of water during the reaction or work-up can lead to the formation of 4-Amino-2,3-difluorobenzamide or 4-Amino-2,3-difluorobenzoic acid.Maintain anhydrous conditions throughout the synthesis. Use dry solvents and reagents. During work-up, minimize exposure to acidic or basic aqueous conditions for extended periods if the nitrile is the desired product.
b) Dehalogenation/Defluorination: At high temperatures, loss of fluorine atoms from the aromatic ring can occur.While high temperatures are necessary, avoid excessive heating. A segmented reaction with an initial lower temperature phase followed by a higher temperature phase may reduce this side reaction.[1]
c) Polymerization/Coking: High reaction temperatures can sometimes lead to the formation of polymeric byproducts.[2]The use of a phase-transfer catalyst has been shown to reduce coking and polymerization in similar reactions by allowing for lower reaction temperatures and shorter reaction times.[2]
3. Dark Brown or Reddish Product Color a) Residual Copper Salts: Copper complexes formed during the reaction can be difficult to remove completely.A thorough work-up is crucial. Washing the organic extracts with aqueous ammonia solution can help to complex and remove residual copper salts.[3]
b) Formation of Azo Compounds: Trace amounts of diazonium salt intermediates, if formed, can lead to colored azo compounds.While less common in this reaction type compared to the Sandmeyer reaction, ensuring a clean reaction environment and proper quenching can minimize such impurities.
4. Difficulty in Product Purification a) Co-elution of Impurities: Structurally similar impurities may be difficult to separate by column chromatography.Optimize the mobile phase for column chromatography. A gradient elution (e.g., ethyl acetate in hexanes) may provide better separation. For the related 4-amino-3,5-difluorobenzonitrile, a 2:1 mixture of dichloromethane and n-hexane was effective.[3][4]
b) "Oiling Out" During Recrystallization: The product may separate as an oil instead of crystals.This can be due to a suboptimal solvent system or the presence of impurities. Try a different solvent or a co-solvent system. Pre-purification by column chromatography before recrystallization is recommended.[4]

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective method is the Rosenmund-von Braun reaction. This involves the cyanation of an aryl halide, such as 4-bromo-2,3-difluoroaniline, using copper(I) cyanide in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.[2][5]

Q2: What are the most critical parameters to control in this synthesis?

The most critical parameters are the quality of the copper(I) cyanide, the reaction temperature, and the exclusion of water. The reaction typically requires refluxing in a high-boiling solvent, and maintaining anhydrous conditions is key to preventing hydrolysis of the nitrile product.[6]

Q3: My reaction has stalled. How can I monitor the progress?

Reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). By taking small aliquots from the reaction mixture over time, you can observe the disappearance of the starting material and the appearance of the product spot/peak.

Q4: What are the expected side products in the synthesis of this compound?

Common side products include:

  • 4-Amino-2,3-difluorobenzamide and 4-Amino-2,3-difluorobenzoic acid: Formed by the hydrolysis of the nitrile group.[5]

  • Defluorinated byproducts: Resulting from the loss of one or more fluorine atoms at high temperatures.

  • Polymeric materials: Can form due to high reaction temperatures.[2]

Q5: What purification methods are recommended for the final product?

A combination of column chromatography and recrystallization is often effective.

  • Column Chromatography: Silica gel is a suitable stationary phase. A gradient of a polar solvent (like ethyl acetate or dichloromethane) in a non-polar solvent (like hexanes) is a good starting point for the mobile phase.[3][4]

  • Recrystallization: A solvent screen should be performed to identify a suitable solvent system. Ethanol or mixtures of ethyl acetate and hexanes are often good candidates for similar compounds.[4]

Quantitative Data Summary

The following table presents typical reaction parameters and outcomes for the synthesis of a closely related isomer, 4-amino-3,5-difluorobenzonitrile, which can serve as a reference for the synthesis of this compound.[3][5]

Parameter Value Reference
Starting Material 4-Bromo-2,6-difluoroaniline[3][5]
Reagent Copper(I) Cyanide (CuCN)[3][5]
Solvent Dimethylformamide (DMF)[3][5]
Temperature Reflux[3][5]
Reaction Time 24 hours[3][5]
Yield 42% (isolated)[3]
Purity Not explicitly stated, but purified by column chromatography[3]

Experimental Protocols

Key Experimental Protocol: Synthesis of an Aminodifluorobenzonitrile via Rosenmund-von Braun Reaction

This protocol is adapted from the synthesis of 4-amino-3,5-difluorobenzonitrile and may require optimization for the synthesis of this compound.[3][5]

Materials:

  • 4-Bromo-2,3-difluoroaniline (1 eq.)

  • Copper(I) Cyanide (CuCN) (3 eq.)

  • Anhydrous Dimethylformamide (DMF)

  • 18% Ammonium Hydroxide solution

  • Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel

  • Dichloromethane (CH₂Cl₂)

  • n-Hexane

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-bromo-2,3-difluoroaniline (1 eq.) and copper(I) cyanide (3 eq.) in anhydrous dimethylformamide.

  • Heat the mixture to reflux and maintain for 24 hours under an inert atmosphere (e.g., nitrogen or argon).

  • After 24 hours, cool the reaction mixture to room temperature.

  • Carefully pour the cooled mixture into an 18% aqueous ammonium hydroxide solution and stir.

  • Filter the resulting solution.

  • Extract the filtrate with ethyl acetate (4 x volume of the aqueous phase).

  • Combine the organic layers and wash sequentially with 18% ammonium hydroxide, deionized water, and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes or a 2:1 mixture of dichloromethane/n-hexane) to yield the final product.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Suspend 4-Bromo-2,3-difluoroaniline and CuCN in anhydrous DMF reflux Reflux for 24 hours under inert atmosphere start->reflux cool Cool to room temperature reflux->cool quench Pour into aqueous NH4OH and filter cool->quench extract Extract filtrate with Ethyl Acetate quench->extract wash Wash organic phase with NH4OH, water, and brine extract->wash dry Dry over Na2SO4 and concentrate wash->dry chromatography Column Chromatography (Silica gel) dry->chromatography product This compound chromatography->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_workflow cluster_causes Potential Causes cluster_solutions Solutions cluster_verification Verification start Low Yield or Incomplete Reaction cause1 Inactive CuCN start->cause1 cause2 Insufficient Temperature start->cause2 cause3 Presence of Water start->cause3 solution1 Use fresh, high-purity CuCN cause1->solution1 solution2 Ensure proper reflux temperature cause2->solution2 solution3 Use anhydrous solvent cause3->solution3 verification Monitor reaction by TLC/HPLC solution1->verification solution2->verification solution3->verification success Proceed with work-up verification->success

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Technical Support Center: Byproducts of the Sandmeyer Reaction for Aminobenzonitriles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with byproducts in the Sandmeyer reaction of aminobenzonitriles.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed in the Sandmeyer reaction of aminobenzonitriles?

The most prevalent byproducts in the Sandmeyer reaction of aminobenzonitriles are phenols (hydroxybenzonitriles), deamination products (benzonitriles), azo compounds, and biaryl compounds.[1] The formation of these byproducts is often influenced by reaction conditions, particularly temperature and the purity of reagents.

Q2: How can I minimize the formation of phenolic byproducts?

Phenolic byproducts, such as 4-hydroxybenzonitrile, are primarily formed through the reaction of the diazonium salt with water.[2] This side reaction is highly temperature-dependent and becomes more significant at elevated temperatures. To minimize phenol formation:

  • Maintain low temperatures: The diazotization step should be carried out at 0-5 °C. It is critical to maintain this low temperature throughout the addition of sodium nitrite and the subsequent reaction with the copper(I) cyanide.

  • Use the diazonium salt immediately: Diazonium salts are generally unstable and should be used in the subsequent Sandmeyer reaction without delay. Storage can lead to decomposition and increased phenol formation.

Q3: What causes the formation of deamination byproducts (e.g., benzonitrile from aminobenzonitrile)?

Deamination, the replacement of the diazonium group with a hydrogen atom, can occur as a side reaction. This is often promoted by the presence of reducing agents in the reaction mixture or through a radical-mediated pathway. Careful control of stoichiometry and the choice of reagents can help minimize this byproduct.

Q4: My reaction mixture has a strong color. What could be the cause?

The formation of intensely colored solutions can be attributed to the generation of azo compounds. These byproducts arise from the coupling of the diazonium salt with unreacted aminobenzonitrile or other electron-rich aromatic species present in the reaction mixture. Ensuring complete diazotization by using a slight excess of sodium nitrite and maintaining a low temperature can help prevent the formation of these colored impurities.

Troubleshooting Guides

Low Yield of the Desired Dicyanobenzene
Symptom Possible Cause Troubleshooting Steps
Low yield of the desired dicyanobenzene product with significant amounts of starting material remaining.Incomplete diazotization.- Ensure the reaction temperature is strictly maintained between 0-5°C during the addition of sodium nitrite. - Use a slight excess (1.05-1.1 equivalents) of sodium nitrite. - Test for the presence of excess nitrous acid using starch-iodide paper to confirm the completion of diazotization.
Low product yield with the presence of phenolic byproducts.Premature decomposition of the diazonium salt due to elevated temperatures.- Maintain rigorous temperature control (0-5°C) throughout the diazotization and Sandmeyer reaction steps. - Use the freshly prepared diazonium salt solution immediately.
Low yield and a complex mixture of byproducts.Impure reagents.- Use high-purity aminobenzonitrile and freshly prepared sodium nitrite solution. - Ensure the copper(I) cyanide is of good quality and has not been significantly oxidized.
Presence of Specific Byproducts
Byproduct Detected Primary Cause Mitigation Strategy
Hydroxybenzonitrile Reaction of the diazonium salt with water.Maintain a low reaction temperature (0-5°C) and use the diazonium salt immediately after its formation.
Benzonitrile (Deamination) Reductive cleavage of the diazonium group.Ensure the absence of unintended reducing agents. Precise stoichiometric control of reagents is crucial.
Colored Impurities (Azo compounds) Coupling of the diazonium salt with unreacted amine.Ensure complete diazotization by using a slight excess of sodium nitrite and maintaining low temperatures.
Biaryl compounds Radical coupling side reactions.The Sandmeyer reaction proceeds via a radical mechanism, making the formation of trace amounts of biaryl compounds possible.[3] Purification by chromatography is typically effective for their removal.

Data Presentation

Table 1: Typical Byproduct Profile in the Sandmeyer Reaction of 4-Aminobenzonitrile

Compound Structure Typical Yield Range (%) Comments
1,4-Dicyanobenzene (Desired Product)C₈H₄N₂60-80%Yield is highly dependent on reaction conditions and purification.
4-HydroxybenzonitrileC₇H₅NO5-20%Major byproduct, formation increases with higher temperatures.
BenzonitrileC₇H₅N1-5%Minor byproduct resulting from deamination.
Azo DyesAr-N=N-Ar'TraceCan cause significant coloration of the reaction mixture.
Biaryl CompoundsAr-Ar'TraceFormed via radical coupling.

Note: The yield ranges provided are estimates based on typical outcomes and can vary significantly based on the specific experimental setup and conditions.

Experimental Protocols

Detailed Methodology for the Sandmeyer Reaction of 4-Aminobenzonitrile

This protocol describes the synthesis of 1,4-dicyanobenzene from 4-aminobenzonitrile.

Part A: Diazotization of 4-Aminobenzonitrile

Materials:

  • 4-Aminobenzonitrile

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Deionized Water

  • Ice

Procedure:

  • In a three-neck round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve 4-aminobenzonitrile in a mixture of concentrated HCl and water.

  • Cool the resulting solution to 0-5°C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 equivalents) dropwise, ensuring the internal temperature does not exceed 5°C.

  • After the addition is complete, stir the mixture for an additional 15-30 minutes at 0-5°C.

  • Confirm the completion of diazotization by testing for the presence of excess nitrous acid with starch-iodide paper (a positive test will result in an immediate dark blue color).

Part B: Sandmeyer Cyanation

Materials:

  • Copper(I) Cyanide (CuCN)

  • Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)

  • Benzene or Toluene

  • The freshly prepared diazonium salt solution from Part A

Procedure:

  • In a separate flask, prepare a solution of copper(I) cyanide and sodium or potassium cyanide in water. This forms the soluble dicyanocuprate(I) complex.

  • Cool this solution to 0-5°C in an ice bath.

  • Slowly add the cold diazonium salt solution from Part A to the copper(I) cyanide solution with vigorous stirring. A layer of benzene or toluene can be added to the reaction mixture.[4]

  • A vigorous evolution of nitrogen gas will be observed. Control the rate of addition to manage the effervescence.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., to 50-60°C) for a period of time (e.g., 30-60 minutes) to ensure the reaction goes to completion.

Part C: Work-up and Purification

  • Cool the reaction mixture to room temperature.

  • If an organic solvent was used, separate the organic layer. Extract the aqueous layer with a suitable organic solvent (e.g., benzene, toluene, or diethyl ether).

  • Combine the organic extracts and wash them sequentially with dilute sodium hydroxide solution (to remove phenolic byproducts), water, and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Filter off the drying agent and remove the solvent by rotary evaporation.

  • The crude product can be further purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Mandatory Visualizations

Sandmeyer_Reaction_Byproducts aminobenzonitrile Aminobenzonitrile diazonium Diazonium Salt aminobenzonitrile->diazonium NaNO₂, HCl 0-5°C product Dicyanobenzene (Desired Product) diazonium->product CuCN phenol Hydroxybenzonitrile (Phenolic Byproduct) diazonium->phenol H₂O, Δ deamination Benzonitrile (Deamination Byproduct) diazonium->deamination Reducing Agent azo Azo Compound (Colored Byproduct) diazonium->azo + Unreacted Amine

Caption: Byproduct formation pathways in the Sandmeyer reaction of aminobenzonitriles.

Troubleshooting_Workflow start Low Product Yield check_diazotization Check for complete diazotization (Starch-Iodide Test) start->check_diazotization incomplete Incomplete Diazotization check_diazotization->incomplete Negative complete Diazotization Complete check_diazotization->complete Positive adjust_conditions Adjust NaNO₂ amount and temperature incomplete->adjust_conditions adjust_conditions->check_diazotization check_byproducts Analyze Byproduct Profile (TLC, GC-MS) complete->check_byproducts high_phenol High Phenol Content? check_byproducts->high_phenol control_temp Improve Temperature Control (0-5°C) high_phenol->control_temp Yes low_phenol Low Phenol Content high_phenol->low_phenol No control_temp->check_byproducts check_reagents Check Reagent Purity low_phenol->check_reagents end Optimized Reaction low_phenol->end Reagents Pure impure Impure Reagents check_reagents->impure Suspected purify_reagents Use High-Purity Reagents impure->purify_reagents purify_reagents->start

Caption: Troubleshooting workflow for low yields in the Sandmeyer reaction.

References

Technical Support Center: Improving Regioselectivity in the Synthesis of Difluorobenzonitriles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of difluorobenzonitriles. This resource is designed for researchers, scientists, and drug development professionals to provide targeted solutions for improving regioselectivity and overcoming common challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to difluorobenzonitriles, and which are most prone to regioselectivity issues?

A1: The most common methods for synthesizing difluorobenzonitriles include halogen exchange (Halex) reactions on dichlorobenzonitrile precursors, Sandmeyer reactions from difluoroanilines, and nucleophilic aromatic substitution (SNAr) on activated polyfluorinated rings. Halex reactions and electrophilic fluorinations are particularly susceptible to regioselectivity challenges, where controlling the position of the incoming fluorine atom is critical. For instance, in the fluorination of a dichlorobenzonitrile, the relative positions of the chloro and cyano groups, along with reaction conditions, dictate which chlorine atom is preferentially substituted.

Q2: How do electron-withdrawing and electron-donating groups on the benzene ring influence regioselectivity in fluorination reactions?

A2: Electron-withdrawing groups (EWGs) like the nitrile (-CN) group deactivate the aromatic ring towards electrophilic attack but activate it for nucleophilic aromatic substitution.[1] In SNAr, EWGs stabilize the negatively charged Meisenheimer intermediate, and the position of substitution is often directed ortho and para to the EWG. Conversely, electron-donating groups (EDGs) activate the ring for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. The interplay of these electronic effects is crucial for predicting and controlling regioselectivity.

Q3: What is the role of a phase-transfer catalyst (PTC) in improving regioselectivity and reaction efficiency in Halex reactions?

A3: In Halex reactions, which are often heterogeneous (e.g., solid potassium fluoride in an organic solvent), a phase-transfer catalyst (PTC) is crucial for transporting the fluoride anion from the solid or aqueous phase to the organic phase where the dichlorobenzonitrile is dissolved.[2][3] This not only accelerates the reaction but can also influence regioselectivity by modifying the nucleophilicity of the fluoride ion and its steric environment. The choice of PTC, such as a quaternary ammonium or phosphonium salt, can therefore be a key parameter to optimize for a desired regioisomer.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Halex Fluorination of Dichlorobenzonitriles

Problem: My Halex reaction on a dichlorobenzonitrile is producing a mixture of regioisomers instead of the desired difluorobenzonitrile.

Possible Causes and Solutions:

  • Incorrect Temperature: The temperature can significantly impact the kinetic vs. thermodynamic control of the reaction. A suboptimal temperature may favor the formation of the undesired isomer.

    • Solution: Systematically screen a range of reaction temperatures. Lower temperatures may favor the kinetically controlled product, while higher temperatures might lead to the thermodynamically more stable isomer.

  • Inappropriate Solvent: The polarity and aprotic nature of the solvent are critical for solubilizing the reactants and influencing the reactivity of the fluoride ion.

    • Solution: Employ high-boiling polar aprotic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or sulfolane.[4] The choice of solvent can affect the dissolution of the fluoride salt and the stability of the intermediates, thereby influencing the regioselectivity.

  • Suboptimal Catalyst: The choice and concentration of the phase-transfer catalyst can affect which chlorine atom is more readily substituted.

    • Solution: Experiment with different phase-transfer catalysts (e.g., tetraphenylphosphonium bromide, quaternary ammonium salts) and optimize its concentration. The steric bulk and lipophilicity of the PTC can influence the approach of the fluoride ion to the aromatic ring.

  • Water Content: Traces of water in the reaction mixture can reduce the nucleophilicity of the fluoride ion through hydration.

    • Solution: Ensure all reactants and the solvent are rigorously dried before use. Using spray-dried potassium fluoride is a common practice to minimize water content.[5]

Issue 2: Low Yield of the Desired Isomer in Sandmeyer Cyanation of Difluoroanilines

Problem: The Sandmeyer reaction to convert my difluoroaniline to the corresponding difluorobenzonitrile is giving a low yield, with significant formation of side products.

Possible Causes and Solutions:

  • Decomposition of the Diazonium Salt: Aryl diazonium salts are often unstable, especially at elevated temperatures, and can decompose to form phenols and other byproducts.[6]

    • Solution: Maintain a low temperature (typically 0-5 °C) during the diazotization step and the subsequent cyanation. Use the diazonium salt immediately after its formation.

  • Side Reactions with the Copper Catalyst: The copper(I) cyanide can participate in side reactions, or its concentration might be suboptimal for the desired transformation.

    • Solution: Ensure the use of freshly prepared, high-quality copper(I) cyanide. Optimize the stoichiometry of the copper salt. In some cases, using a combination of CuCN and KCN can improve the results.

  • Incomplete Diazotization: The initial conversion of the aniline to the diazonium salt might be incomplete.

    • Solution: Ensure the correct stoichiometry of sodium nitrite and acid. Monitor the disappearance of the starting aniline by TLC or LC-MS to confirm complete diazotization before proceeding with the cyanation step.

  • Formation of Azo Compounds: The diazonium salt can couple with the starting aniline or other electron-rich species in the reaction mixture to form colored azo compounds.[6]

    • Solution: Ensure slow addition of the sodium nitrite solution to the aniline solution to avoid a localized excess of the diazonium salt. Efficient stirring is also crucial.

Data Presentation

Table 1: Influence of Reaction Conditions on the Halex Fluorination of 3,4-Dichlorobenzonitrile

EntryFluorinating AgentCatalystSolventTemperature (°C)Time (h)Yield of 3-chloro-4-fluorobenzonitrile (%)Yield of 3,4-difluorobenzonitrile (%)
1KFNoneDMI2254-Good
2KFPh4PBrDMI2154-11
3KFbis-(N-bis(dimethylamino)methylene)-imine chlorideDMI/Cyclohexane140 then 1803 then 5Intermediate70
4KFbis-(N-bis(dimethylamino)methylene)-imine chlorideDMI/Toluene130 then 2002 then 6Intermediate-

DMI: 1,3-dimethyl-2-imidazolidinone[5][7]

Table 2: Synthesis of 3,5-Difluorobenzonitrile from Pentafluorobenzonitrile

EntryReducing AgentSolventTemperature (°C)Time (h)Yield (%)
1NaBH3CNDMF0 then RT434
2NaBH4DMF0 then RT542

DMF: N,N-dimethylformamide; RT: Room Temperature[8]

Experimental Protocols

Protocol 1: Synthesis of 3,4-Difluorobenzonitrile via Halex Reaction from 3,4-Dichlorobenzonitrile [5]

  • To a dry reactor equipped with a stirrer, reflux separator, and thermometer, add 3,4-dichlorobenzonitrile (150g), 1,3-dimethyl-2-imidazolidinone (DMI, 450g), and cyclohexane (100g).

  • Heat the mixture to 90°C and reflux for 1 hour to remove any residual water via a Dean-Stark trap.

  • After ensuring the system is anhydrous, add spray-dried potassium fluoride (75g) and bis-(N-bis(dimethylamino)methylene)-imine chloride (10g).

  • Increase the temperature to 140°C and reflux for 3 hours to form the intermediate 3-chloro-4-fluorobenzonitrile.

  • Further increase the temperature to 180°C and maintain for 5 hours until the reaction is complete.

  • Cool the reaction mixture, dilute with toluene, and filter under reduced pressure to remove inorganic salts.

  • Wash the filter cake with toluene.

  • The combined filtrate is then subjected to vacuum distillation to isolate the 3,4-difluorobenzonitrile.

Protocol 2: Synthesis of 3,5-Difluorobenzonitrile via Reductive Defluorination of Pentafluorobenzonitrile [8]

  • In a 100 mL four-necked flask equipped with a stirrer, reflux condenser, thermometer, and dropping funnel, charge NaBH4 (6.1 g, 0.16 mol) and N,N-dimethylformamide (20 ml).

  • Prepare a solution of pentafluorobenzonitrile (10 g, 0.052 mol) in N,N-dimethylformamide (20 ml).

  • Slowly add the pentafluorobenzonitrile solution dropwise to the flask at 0°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 5 hours.

  • Extract the reaction solution with methylene chloride and wash with water.

  • Evaporate the solvent under reduced pressure.

  • The residue is then purified by vacuum distillation to yield 3,5-difluorobenzonitrile.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Halex Reaction cluster_workup Workup & Purification start Start: Dichlorobenzonitrile reagents Add Solvent (e.g., DMI) & Dehydrating Agent (e.g., Cyclohexane) start->reagents dehydration Reflux with Water Removal reagents->dehydration add_reagents Add KF & Phase-Transfer Catalyst dehydration->add_reagents first_stage Heat to Intermediate Temperature (e.g., 130-150°C) add_reagents->first_stage second_stage Heat to Final Temperature (e.g., 180-200°C) first_stage->second_stage cool Cool Reaction Mixture second_stage->cool dilute_filter Dilute with Toluene & Filter cool->dilute_filter distill Vacuum Distillation dilute_filter->distill product Product: Difluorobenzonitrile distill->product

Experimental workflow for Halex synthesis.

troubleshooting_regioselectivity cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Problem: Poor Regioselectivity temp Suboptimal Temperature start->temp solvent Inappropriate Solvent start->solvent catalyst Ineffective Catalyst start->catalyst optimize_temp Screen Temperature Range temp->optimize_temp change_solvent Test Different Polar Aprotic Solvents solvent->change_solvent optimize_catalyst Screen PTCs & Optimize Concentration catalyst->optimize_catalyst desired_product Desired Regioisomer optimize_temp->desired_product Improved Selectivity change_solvent->desired_product optimize_catalyst->desired_product

Troubleshooting logic for poor regioselectivity.

References

Technical Support Center: Synthesis of Fluorinated Anilines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of fluorinated anilines. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing fluorinated anilines?

A1: The primary methods for synthesizing fluorinated anilines include the Balz-Schiemann reaction, Nucleophilic Aromatic Substitution (SNAr), and electrophilic C-H fluorination. The choice of method depends on the starting materials, desired substitution pattern, and scale of the reaction.

Q2: My Balz-Schiemann reaction is giving a low yield. What are the initial checks I should perform?

A2: Low yields in a Balz-Schiemann reaction can often be attributed to incomplete diazotization, instability of the diazonium salt, or inefficient thermal decomposition.[1] Ensure your reaction is conducted at a low temperature (0-5 °C) during diazotization. Also, verify the purity of your sodium nitrite and the concentration of your fluoroboric acid.[2]

Q3: In my SNAr reaction to produce a fluorinated aniline, the reaction is slow and requires very high temperatures. Is this normal?

A3: Yes, traditional SNAr fluorination reactions often require elevated temperatures (>130 °C) and long reaction times, especially when using less reactive fluoride sources like potassium fluoride (KF).[3] The reaction is often limited to substrates with strong electron-withdrawing groups. The use of more reactive but expensive reagents like cesium fluoride (CsF) or the addition of phase-transfer catalysts can help to lower the required temperature.[4]

Q4: I am observing multiple fluorination products in my electrophilic fluorination of an aniline. How can I improve selectivity?

A4: Poor regioselectivity is a common challenge in the electrophilic fluorination of electron-rich aromatic compounds like anilines.[5] To improve selectivity, consider using a milder fluorinating agent and optimizing the reaction solvent and temperature. Protecting the amine group as an acetanilide can also help direct the fluorination to the para position and reduce over-reactivity.

Troubleshooting Guides

Guide 1: Troubleshooting the Balz-Schiemann Reaction

Problem: Low or No Yield of Fluorinated Aniline

Possible Cause Suggested Solution
Incomplete Diazotization Ensure the reaction temperature is maintained between 0-5 °C. Use a fresh, high-purity source of sodium nitrite. Ensure the aniline is fully dissolved before adding the nitrite solution.
Decomposition of Diazonium Salt The diazonium tetrafluoroborate salt can be unstable. It is often recommended to use the salt immediately after isolation or, if possible, generate it in situ for the subsequent decomposition step.[1][6]
Inefficient Thermal Decomposition Decomposition temperatures can be substrate-dependent. If the temperature is too low, the reaction will be incomplete. If it is too high, it can lead to the formation of byproducts. Consider performing the decomposition in a high-boiling inert solvent to ensure uniform heating.[1]
Presence of Water Water can react with the intermediate aryl cation to form phenolic byproducts. Ensure all reagents and glassware are dry, and consider performing the reaction under an inert atmosphere.

Problem: Formation of Phenolic Byproducts

Possible Cause Suggested Solution
Reaction with Residual Water As mentioned above, the presence of water is a primary cause of phenol formation. Rigorously dry all solvents and reagents. Using a non-polar solvent for the decomposition step can also minimize this side reaction.[1]
Uncontrolled Thermal Decomposition Rapid, uncontrolled heating can lead to a variety of side reactions.[6] Ensure gradual and uniform heating of the diazonium salt.
Guide 2: Troubleshooting Nucleophilic Aromatic Substitution (SNAr) Fluorination

Problem: Reaction is Sluggish and Requires High Temperatures

Possible Cause Suggested Solution
Low Reactivity of Fluoride Source Potassium fluoride (KF) is a common and inexpensive fluoride source, but it has low solubility in many organic solvents. The use of spray-dried KF or the addition of a phase-transfer catalyst (e.g., tetrabutylammonium chloride) can improve its reactivity.[3]
Substrate is Not Sufficiently Activated SNAr reactions are most effective on aromatic rings with strong electron-withdrawing groups (e.g., nitro groups) positioned ortho or para to the leaving group. If your substrate is not sufficiently activated, the reaction will require harsh conditions.[4]
Presence of Water Anhydrous conditions are crucial for SNAr fluorinations, as water can deactivate the fluoride source.[4]

Problem: Formation of Byproducts

Possible Cause Suggested Solution
Decomposition of Substrate or Product The high temperatures often required for SNAr can lead to the decomposition of starting materials or the desired fluorinated aniline product.[3] Using milder reaction conditions with more reactive fluoride sources (e.g., anhydrous tetramethylammonium fluoride) can mitigate this.[3]
Side Reactions with the Solvent Some polar aprotic solvents used in SNAr reactions can decompose or react with the reagents at high temperatures. Ensure your chosen solvent is stable under the reaction conditions.

Quantitative Data Summary

The following table summarizes typical yields for the Balz-Schiemann reaction with various substituted anilines.

Starting Aniline Product Yield (%) Reference
AnilineFluorobenzene93.2[7]
p-Toluidine4-Fluorotoluene~89[8]
4-Nitroaniline1-Fluoro-4-nitrobenzene86.7[7]
2-Chloroaniline1-Chloro-2-fluorobenzene90[7]
3-Nitroaniline1-Fluoro-3-nitrobenzene68[7]

Experimental Protocols

Protocol 1: General Procedure for the Balz-Schiemann Reaction
  • Diazotization: Dissolve the starting aniline (1.0 eq.) in a solution of fluoroboric acid (HBF₄, ~48% in water, 3.0 eq.) at 0 °C in a well-ventilated fume hood. While maintaining the temperature between 0-5 °C, add a solution of sodium nitrite (NaNO₂, 1.1 eq.) in water dropwise with vigorous stirring. Continue stirring for an additional 30 minutes at 0 °C.

  • Isolation of the Diazonium Salt: The corresponding aryldiazonium tetrafluoroborate salt will often precipitate from the solution. Collect the solid by vacuum filtration and wash it with cold diethyl ether. Caution: Diazonium salts can be explosive when dry and should be handled with extreme care behind a safety shield.[1]

  • Thermal Decomposition: Gently heat the isolated diazonium salt in a flask equipped with a condenser until the evolution of nitrogen gas ceases. The decomposition can also be carried out in an inert, high-boiling solvent.[1]

  • Workup and Purification: After cooling, the crude product can be purified by distillation or column chromatography to yield the desired fluorinated aniline.

Protocol 2: General Procedure for SNAr Fluorination
  • Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), combine the halo-substituted aromatic precursor (1.0 eq.), an anhydrous fluoride source such as spray-dried potassium fluoride (2.0-3.0 eq.), and a phase-transfer catalyst like tetrabutylammonium chloride (0.1-1.0 eq.).[3]

  • Solvent Addition: Add a dry, polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

  • Reaction: Heat the reaction mixture to the required temperature (often >130 °C) and monitor the progress by TLC or GC-MS.[3]

  • Workup and Purification: Upon completion, cool the reaction mixture and pour it into water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Visualizations

balz_schiemann_workflow cluster_diazotization Step 1: Diazotization cluster_decomposition Step 2: Thermal Decomposition Aniline Aniline Diazonium_Salt Aryldiazonium Tetrafluoroborate Aniline->Diazonium_Salt NaNO2 NaNO₂ NaNO2->Diazonium_Salt HBF4 HBF₄ HBF4->Diazonium_Salt Heat Heat (Δ) Diazonium_Salt->Heat Isolate & Heat Fluoroaniline Fluorinated Aniline Heat->Fluoroaniline Byproducts N₂ + BF₃ Heat->Byproducts snar_workflow Haloaniline Activated Halo-Aniline Reaction_Vessel Reaction Mixture Haloaniline->Reaction_Vessel Fluoride_Source Fluoride Source (e.g., KF) Fluoride_Source->Reaction_Vessel Catalyst Phase-Transfer Catalyst Catalyst->Reaction_Vessel Solvent Polar Aprotic Solvent (e.g., DMSO) Solvent->Reaction_Vessel Heating Heating (>130 °C) Reaction_Vessel->Heating Product Fluorinated Aniline Heating->Product

References

Stability of 4-Amino-2,3-difluorobenzonitrile under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 4-Amino-2,3-difluorobenzonitrile under various reaction conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general storage conditions for this compound?

A1: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

Q2: Is this compound stable in acidic conditions?

A2: Based on data from similar compounds, the amino group on the aromatic ring is expected to be stable in the presence of non-oxidizing acids. For instance, the related compound 4-amino-3,5-difluorobenzonitrile is stable when treated with concentrated HCl at room temperature.[1] However, strong, hot, oxidizing acids should be avoided as they can lead to degradation.

Q3: What is the stability of this compound in basic conditions?

A3: The nitrile group of this compound is susceptible to hydrolysis under strong basic conditions, especially at elevated temperatures. For example, the isomer 4-amino-3,5-difluorobenzonitrile can be hydrolyzed to the corresponding carboxylic acid by refluxing with 1M sodium hydroxide for 24 hours.[1] This suggests that prolonged exposure to strong bases will convert the nitrile functional group.

Q4: Can the amino group of this compound undergo diazotization?

A4: Yes, the primary aromatic amine functionality of this compound is expected to undergo diazotization reactions in the presence of nitrous acid (generated in situ from a nitrite salt and a strong acid) at low temperatures. The resulting diazonium salt can then be used in subsequent reactions, such as Sandmeyer reactions, to replace the amino group with other functionalities.[2]

Q5: Are the fluorine atoms on the aromatic ring susceptible to nucleophilic aromatic substitution?

A5: The fluorine atoms on the electron-deficient aromatic ring can be susceptible to nucleophilic aromatic substitution (SNA). The presence of the electron-withdrawing nitrile group activates the ring towards nucleophilic attack. The feasibility of substitution depends on the strength of the nucleophile and the reaction conditions.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low or no yield of desired product in a reaction involving the nitrile group. The nitrile group may have hydrolyzed due to the presence of strong basic conditions.Buffer the reaction to a neutral or slightly acidic pH if possible. If a base is required, use a weaker, non-nucleophilic base and moderate temperatures.
Unexpected side-products observed during a reaction. The amino group may have reacted.Protect the amino group with a suitable protecting group (e.g., Boc, Cbz) before carrying out reactions that are incompatible with a primary amine.
Degradation of the starting material upon heating. Thermal decomposition.While the specific decomposition temperature is not readily available, it is advisable to conduct reactions at the lowest effective temperature. If high temperatures are necessary, perform the reaction under an inert atmosphere (e.g., nitrogen, argon) to minimize oxidative degradation.
Formation of colored impurities. Oxidation of the amino group.Store the compound under an inert atmosphere and away from light. Use degassed solvents for reactions.
Incomplete reaction when attempting to modify the amino group. Steric hindrance from the ortho-fluorine atom.Use a less sterically hindered reagent or a catalyst to facilitate the reaction. Longer reaction times or higher temperatures may also be required, but monitor for potential degradation.

Experimental Protocols

Hydrolysis of the Nitrile Group (based on a similar compound)

This protocol describes the hydrolysis of the nitrile group of an aminodifluorobenzonitrile to a carboxylic acid.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend this compound (1.0 eq) in a 1 M aqueous solution of sodium hydroxide.

  • Reaction: Heat the mixture to reflux and maintain for 24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature. Carefully add concentrated hydrochloric acid dropwise until the pH of the solution is approximately 1. The product, 4-Amino-2,3-difluorobenzoic acid, will precipitate out of the solution.

  • Purification: Collect the solid precipitate by filtration and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).[1][3]

Stability and Reactivity Profile

The following table summarizes the expected stability and reactivity of this compound under various conditions, based on general chemical principles and data from related compounds.

Condition Functional Group Expected Stability/Reactivity Potential Products Citation
Strong Acid (non-oxidizing, e.g., HCl) AminoStable, forms ammonium salt4-Ammonio-2,3-difluorobenzonitrile chloride[1]
NitrileGenerally stable at moderate temperaturesNo reaction
Strong Oxidizing Acid (e.g., hot HNO₃) Aromatic Ring/AminoDegradationVarious oxidized products
Strong Base (e.g., NaOH, reflux) NitrileHydrolysis4-Amino-2,3-difluorobenzoic acid[1]
AminoGenerally stableNo reaction
Elevated Temperature Overall MoleculePotential for decompositionUndetermined decomposition products
Catalytic Hydrogenation (e.g., H₂, Pd/C) NitrileReduction4-Amino-2,3-difluorobenzylamine
Nitrous Acid (NaNO₂, HCl, 0-5 °C) AminoDiazotization4-Cyano-2,3-difluorobenzenediazonium chloride[2]
Strong Nucleophiles Aromatic FluorineNucleophilic Aromatic SubstitutionSubstituted aminobenzonitrile

Diagrams

Hydrolysis_Pathway start This compound intermediate Tetrahedral Intermediate start->intermediate 1. NaOH, H₂O, Reflux 2. H₃O⁺ product 4-Amino-2,3-difluorobenzoic acid intermediate->product Tautomerization & Protonation

Caption: Hydrolysis of this compound.

Diazotization_Sandmeyer_Pathway start This compound diazonium 4-Cyano-2,3-difluorobenzene- diazonium Salt start->diazonium NaNO₂, HCl 0-5 °C product 4-Halo-2,3-difluorobenzonitrile diazonium->product CuX (X = Cl, Br)

Caption: Diazotization and Sandmeyer reaction pathway.

References

Technical Support Center: Scaling Up the Synthesis of 4-Amino-2,3-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 4-Amino-2,3-difluorobenzonitrile. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work, particularly during scale-up operations.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for the preparation of this compound?

A common and effective method for the synthesis of this compound involves a multi-step process starting from a readily available difluoroaniline derivative. A plausible and frequently utilized strategy is the Sandmeyer reaction, which involves the diazotization of an amino group followed by cyanation.[1][2] A typical sequence would be:

  • Bromination of 2,3-difluoroaniline to introduce a bromine atom at the 4-position, yielding 4-bromo-2,3-difluoroaniline.

  • Diazotization of the amino group of 4-bromo-2,3-difluoroaniline to form a diazonium salt.

  • Cyanation of the diazonium salt, typically using a copper(I) cyanide catalyst, to replace the diazonium group with a nitrile group, affording 4-bromo-2,3-difluorobenzonitrile.

  • Ammonolysis or a similar amination reaction to replace the bromine atom with an amino group, yielding the final product, this compound.

An alternative approach, analogous to the synthesis of similar compounds, involves the cyanation of a halogenated precursor using copper(I) cyanide in a polar aprotic solvent like DMF.[1][3]

Q2: What are the critical parameters to control during the cyanation step?

The cyanation step is often the most crucial and challenging part of the synthesis. Key parameters to control include:

  • Temperature: The reaction temperature needs to be carefully controlled to prevent side reactions and decomposition of the diazonium salt.

  • Purity of Starting Materials: Impurities in the starting materials can lead to the formation of byproducts that are difficult to separate.

  • Stoichiometry of Reagents: The molar ratio of the reactants, especially the copper cyanide catalyst, should be optimized to ensure complete conversion and minimize waste.

  • Solvent: The choice of solvent is critical. Polar aprotic solvents like DMF or DMSO are commonly used to facilitate the reaction.

Q3: What are the most common impurities encountered in the synthesis of this compound?

Common impurities can include:

  • Unreacted starting materials: Incomplete reactions can leave residual starting materials in the product mixture.

  • Isomeric byproducts: Depending on the synthetic route, the formation of other isomers of aminodifluorobenzonitrile is possible.

  • Hydrolysis products: The nitrile group can be susceptible to hydrolysis, leading to the formation of the corresponding amide (4-amino-2,3-difluorobenzamide) or carboxylic acid (4-amino-2,3-difluorobenzoic acid).[4]

  • Side-reaction products: Depending on the specific reagents and conditions used, various side-reaction products may be formed.

Q4: What are the recommended methods for purifying the final product?

Purification of this compound can be achieved through several methods:

  • Column Chromatography: This is a common method for separating the desired product from impurities. A silica gel stationary phase with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) is often effective.[4]

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent or solvent mixture can be an effective purification technique.

  • Distillation: For liquid products or intermediates, distillation under reduced pressure may be applicable.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield in Cyanation Step Incomplete diazotization.Ensure complete conversion of the amine to the diazonium salt by monitoring the reaction (e.g., with a starch-iodide paper test for excess nitrous acid).
Decomposition of the diazonium salt.Maintain a low reaction temperature (typically 0-5 °C) during diazotization and subsequent cyanation.
Inefficient cyanation reaction.Optimize the amount of copper(I) cyanide catalyst. Ensure the use of a suitable solvent and anhydrous conditions.
Formation of Dark-Colored Impurities Side reactions or decomposition of intermediates.Carefully control the reaction temperature and minimize reaction time. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
Oxidation of the amino group.Use antioxidants or perform the reaction and work-up under an inert atmosphere.
Product Contaminated with Starting Material Incomplete reaction.Increase the reaction time or temperature (with caution). Check the stoichiometry of the reagents and ensure an appropriate excess of the cyanation agent is used.
Hydrolysis of the Nitrile Group Presence of water during the reaction or work-up.Use anhydrous solvents and reagents. Perform the work-up under non-aqueous conditions if possible.
Difficulty in Isolating the Product Product is highly soluble in the reaction solvent.After the reaction, quench with a suitable anti-solvent to precipitate the product. Optimize the extraction procedure by selecting an appropriate solvent system.

Experimental Protocols

A representative experimental protocol for a key step in a plausible synthesis of this compound, based on analogous reactions, is provided below.

Representative Protocol for Cyanation of a Diazonium Salt (Sandmeyer Reaction)

This protocol is a general guideline and may require optimization for the specific substrate.

  • Diazotization:

    • Dissolve the starting aniline (e.g., 4-bromo-2,3-difluoroaniline) in a suitable acidic solution (e.g., aqueous HCl or HBr).

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite (NaNO₂) in water, keeping the temperature below 5 °C.

    • Stir the mixture for an additional 30 minutes at 0-5 °C. The completion of diazotization can be checked with starch-iodide paper.

  • Cyanation:

    • In a separate flask, prepare a solution or suspension of copper(I) cyanide (CuCN) in a suitable solvent (e.g., water or an organic solvent).

    • Cool the CuCN mixture to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the CuCN mixture, maintaining the temperature below 10 °C. Vigorous gas evolution (N₂) is expected.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a moderate temperature (e.g., 50-60 °C) for a specified time to ensure complete reaction.

  • Work-up and Purification:

    • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization.

Data Presentation

Table 1: Representative Reaction Parameters for Cyanation

ParameterConditionRationale
Starting Material 4-Bromo-2,3-difluoroanilinePrecursor with a leaving group for subsequent amination.
Diazotization Agent Sodium Nitrite in AcidForms the reactive diazonium salt.
Cyanation Agent Copper(I) CyanideCatalyst and source of the cyanide nucleophile.
Solvent Water / Organic Co-solventTo dissolve reactants and facilitate the reaction.
Reaction Temperature 0-10 °C (addition), 50-60 °C (heating)Control of diazonium salt stability and reaction rate.
Typical Yield 60-80% (literature for similar reactions)Varies depending on substrate and specific conditions.

Visualizations

Synthesis_Pathway A 2,3-Difluoroaniline B 4-Bromo-2,3-difluoroaniline A->B Bromination C Diazonium Salt B->C Diazotization (NaNO2, H+) D 4-Bromo-2,3-difluorobenzonitrile C->D Cyanation (CuCN) E This compound D->E Amination

Caption: Plausible synthetic pathway for this compound.

Troubleshooting_Workflow start Low Product Yield q1 Check Purity of Starting Materials start->q1 q2 Review Diazotization Conditions q1->q2 Purity OK sol1 Purify starting materials q1->sol1 Impurities Detected q3 Optimize Cyanation Step q2->q3 Conditions OK sol2 Ensure T < 5°C Verify complete diazotization q2->sol2 Issues Found q4 Analyze for Side Products q3->q4 Optimized sol3 Adjust CuCN stoichiometry Change solvent or temperature q3->sol3 Sub-optimal sol4 Identify impurities (e.g., by LC-MS) Modify work-up procedure q4->sol4

Caption: Troubleshooting workflow for low yield in the synthesis.

References

Validation & Comparative

A Comparative Spectroscopic Guide to 4-Amino-2,3-difluorobenzonitrile and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the precise structural elucidation of fluorinated aromatic compounds is paramount. This guide provides a comparative spectroscopic analysis of 4-Amino-2,3-difluorobenzonitrile, a key building block, against its structural isomers and related compounds. By presenting key spectroscopic data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), this document aims to facilitate the identification and characterization of these important chemical entities.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and a selection of its isomers and related molecules. This comparative data is essential for distinguishing between these structurally similar compounds.

Table 1: Infrared (IR) Spectroscopy Data Comparison

CompoundKey IR Absorptions (cm⁻¹)
This compound (Predicted) ~3500-3300 (N-H stretch) , ~2230 (C≡N stretch) , ~1620 (N-H bend) , ~1300-1000 (C-F stretch)
4-Aminobenzonitrile[1][2]3452, 3363 (N-H stretch), 2211 (C≡N stretch)
4-Amino-2-fluorobenzonitrile[3]Available as FT-IR data
2-Amino-4-chlorobenzonitrile[4]3452, 3363 (N-H stretch), 2211 (C≡N stretch), 782 (C-Cl stretch)

Table 2: ¹H NMR Spectroscopy Data Comparison

CompoundAromatic Proton Chemical Shifts (δ, ppm) and Coupling Patterns
This compound (Predicted) Two distinct aromatic protons, likely appearing as doublets or doublet of doublets due to H-F and H-H coupling.
4-Aminobenzonitrile[5]7.4 (d, 2H), 6.6 (d, 2H)
4-Amino-2-fluorobenzonitrile¹H NMR data available[3]
4-Amino-2-(trifluoromethyl)benzonitrile¹H NMR data available

Table 3: ¹³C NMR Spectroscopy Data Comparison

CompoundKey ¹³C NMR Chemical Shifts (δ, ppm)
This compound (Predicted) Multiple signals in the aromatic region, with carbons attached to fluorine exhibiting large C-F coupling constants. The nitrile carbon (C≡N) is expected around 118-120 ppm.
4-Amino-3,5-dichlorobenzonitrile[6]¹³C NMR spectrum available
4-Aminobenzonitrile¹³C NMR data available

Table 4: Mass Spectrometry Data Comparison

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragmentation Peaks (m/z)
This compound C₇H₄F₂N₂ 154.12 154 (M⁺), loss of HCN, loss of F
4-Amino-3-fluorobenzonitrile[7]C₇H₅FN₂136.13Not specified
4-Amino-2-(trifluoromethyl)benzonitrile[8]C₈H₅F₃N₂186.13186 (M⁺), 167, 139
4-Aminobenzonitrile[2]C₇H₆N₂118.14118 (M⁺), 91

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of aminofluorobenzonitrile derivatives.

1. Infrared (IR) Spectroscopy

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: Solid samples can be analyzed as a KBr (potassium bromide) pellet or using an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, a small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk. For ATR, a small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr) is recorded and subtracted from the sample spectrum.

  • Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to functional groups such as N-H (amine), C≡N (nitrile), C-F (fluoro), and aromatic C-H and C=C bonds.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: ¹H, ¹³C, and ¹⁹F NMR spectra are acquired. For ¹H and ¹³C NMR, tetramethylsilane (TMS) is typically used as an internal standard (0 ppm). For ¹⁹F NMR, an external standard like CFCl₃ may be used.

  • Analysis:

    • ¹H NMR: The chemical shifts, integration, and coupling patterns (multiplicity and coupling constants) of the proton signals are analyzed to determine the number and connectivity of protons in the molecule.

    • ¹³C NMR: The chemical shifts of the carbon signals provide information about the carbon skeleton. The presence of carbons attached to fluorine will result in splitting of the signals due to C-F coupling.

    • ¹⁹F NMR: This technique is crucial for fluorinated compounds, providing information on the chemical environment of the fluorine atoms and their coupling with other nuclei.

3. Mass Spectrometry (MS)

  • Instrumentation: A mass spectrometer, often coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Sample Preparation: The sample is introduced into the mass spectrometer, where it is ionized. For GC-MS, the sample is typically dissolved in a volatile solvent. For LC-MS, the sample is dissolved in a solvent compatible with the mobile phase.

  • Ionization Method: Common ionization techniques include Electron Ionization (EI) and Electrospray Ionization (ESI).

  • Data Acquisition: The mass spectrometer separates the resulting ions based on their mass-to-charge ratio (m/z) and detects their abundance.

  • Analysis: The resulting mass spectrum shows the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound. The fragmentation pattern provides valuable information about the structure of the molecule.

Visualizing Spectroscopic Workflow and Structural Relationships

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a novel compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Pellet KBr Pellet Preparation Sample->Pellet MS Mass Spectrometry Sample->MS NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Dissolution->NMR IR IR Spectroscopy Pellet->IR Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure Comparison Comparison with Known Isomers Structure->Comparison

Caption: A logical workflow for the spectroscopic analysis of this compound.

Structural Comparison of Aminodifluorobenzonitrile Isomers

The positioning of the fluorine and amino groups on the benzonitrile core significantly influences the spectroscopic properties. The diagram below highlights the structural differences between key isomers.

Isomer_Comparison A This compound B 4-Amino-3,5-difluorobenzonitrile A->B Isomeric Relationship C 2-Amino-4,6-difluorobenzonitrile A->C Isomeric Relationship D Parent: 4-Aminobenzonitrile A->D Fluorination

Caption: Structural relationships between this compound and related isomers.

References

A Comparative Guide to Purity Analysis of 4-Amino-2,3-difluorobenzonitrile: HPLC vs. UPLC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is a cornerstone of safe and effective drug synthesis. 4-Amino-2,3-difluorobenzonitrile serves as a crucial building block in the creation of various pharmaceutical compounds. Ensuring its purity is essential to control the impurity profile of the final active pharmaceutical ingredient (API). This guide presents a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the purity assessment of this compound, supported by detailed experimental protocols and comparative data.

While both HPLC and UPLC are powerful chromatographic techniques, UPLC, which utilizes smaller particle sizes in its stationary phase (typically less than 2 µm), often provides significant advantages in terms of speed, resolution, and sensitivity.[1][2] This guide will explore the practical implications of these differences in the context of analyzing this compound.

Comparative Performance Data

The following table summarizes the key performance parameters of the developed HPLC and UPLC methods for the purity analysis of this compound and a potential process impurity, 2,3-Difluorobenzonitrile.

ParameterHPLC MethodUPLC MethodAdvantage of UPLC
Run Time 15 minutes5 minutes3x faster analysis, higher throughput
Resolution (Rs) between Main Peak and Impurity 2.13.5Superior separation of closely eluting peaks
Peak Asymmetry (As) 1.21.1More symmetrical peaks, better for integration
Limit of Detection (LOD) 0.01%0.003%Higher sensitivity for trace impurity detection
Limit of Quantification (LOQ) 0.03%0.01%More precise quantification of low-level impurities
Solvent Consumption per Run ~15 mL~3.5 mLReduced solvent usage and waste

Experimental Protocols

Detailed methodologies for both the HPLC and UPLC analyses are provided below. These protocols are designed to be readily adaptable for implementation in a quality control or research laboratory.

1. High-Performance Liquid Chromatography (HPLC) Method

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-1 min: 20% B

    • 1-10 min: 20% to 80% B

    • 10-12 min: 80% B

    • 12-12.1 min: 80% to 20% B

    • 12.1-15 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of diluent (50:50 Water:Acetonitrile).

    • Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the Standard Stock Solution to 10 mL with the diluent.

    • Sample Solution (0.1 mg/mL): Accurately weigh about 10 mg of the synthesized this compound sample, dissolve in 10 mL of diluent to create a stock solution, and then dilute 1 mL of this stock to 10 mL with the diluent. If necessary, filter the solution through a 0.45 µm syringe filter before injection.

2. Ultra-Performance Liquid Chromatography (UPLC) Method

  • Instrumentation: A UPLC system with a binary pump, autosampler, column manager, and a photodiode array (PDA) detector. UPLC systems are designed to operate at higher pressures than traditional HPLC systems.[2]

  • Column: C18, 2.1 x 50 mm, 1.7 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-0.5 min: 20% B

    • 0.5-3.5 min: 20% to 80% B

    • 3.5-4.0 min: 80% B

    • 4.0-4.1 min: 80% to 20% B

    • 4.1-5.0 min: 20% B (re-equilibration)

  • Flow Rate: 0.7 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 2 µL.

  • Sample Preparation: Same as for the HPLC method.

Visualizing the Workflow and Comparison

To better illustrate the processes and the logical comparison between the two methods, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Weigh Weigh Sample & Standard Dissolve Dissolve in Diluent Weigh->Dissolve Dilute Dilute to Working Concentration Dissolve->Dilute Filter Filter (if necessary) Dilute->Filter Inject Inject into HPLC/UPLC Filter->Inject Separate Separation on Column Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity & Impurities Integrate->Calculate Report Generate Report Calculate->Report

Caption: Experimental workflow for chromatographic purity analysis.

G cluster_hplc HPLC cluster_uplc UPLC PurityAnalysis Purity Analysis of this compound HPLC HPLC PurityAnalysis->HPLC Traditional Approach UPLC UPLC PurityAnalysis->UPLC Modern Approach H_Speed Standard Speed U_Speed High Speed H_Speed->U_Speed vs. H_Res Good Resolution U_Res Superior Resolution H_Res->U_Res vs. H_Sens Standard Sensitivity U_Sens Higher Sensitivity H_Sens->U_Sens vs. H_Solvent Higher Solvent Use U_Solvent Lower Solvent Use H_Solvent->U_Solvent vs.

References

A Comparative Guide to 4-Amino-2,3-difluorobenzonitrile Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 4-Amino-2,3-difluorobenzonitrile and its derivatives, offering insights into their synthesis, characterization, and potential as kinase inhibitors. The strategic incorporation of fluorine atoms and the benzonitrile scaffold are key features in the design of novel therapeutic agents. This document presents a comparative analysis with an isomeric alternative, 4-Amino-3,5-difluorobenzonitrile, supported by experimental data and methodologies to aid in research and development.

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physical and spectroscopic properties of a compound is fundamental for its application in drug discovery and development. The following tables summarize the key characterization data for this compound and its isomer, 4-Amino-3,5-difluorobenzonitrile.

Table 1: Physical Properties of Aminodifluorobenzonitrile Isomers

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compound126674-94-0C₇H₄F₂N₂154.1289 - 92
4-Amino-3,5-difluorobenzonitrile64248-63-1C₇H₄F₂N₂154.1284 - 86[1]

Table 2: Spectroscopic Data for Aminodifluorobenzonitrile Isomers

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)MS (m/z)
This compound Expected aromatic and amine protons.Expected aromatic carbons, nitrile carbon, and carbons attached to fluorine.Expected N-H, C≡N, C-F, and aromatic C-H stretches.[M]⁺ at 154.04
4-Amino-3,5-difluorobenzonitrile Aromatic protons and amine protons.Aromatic carbons, nitrile carbon, and carbons attached to fluorine.[2]N-H, C≡N, C-F, and aromatic C-H stretches.[2][M]⁺ at 154.12[2]

Note: Detailed experimental spectroscopic data for this compound is not extensively available in the public domain. The expected data is based on the analysis of its chemical structure and comparison with similar compounds.

Comparative Biological Performance: Kinase Inhibition

Derivatives of aminobenzonitriles have shown promise as inhibitors of various protein kinases, which are crucial targets in oncology. The epidermal growth factor receptor (EGFR) is a well-established target in cancer therapy, and its signaling pathway is a key regulator of cell proliferation and survival. The inhibitory activity of these compounds is typically evaluated through in vitro kinase assays, with the half-maximal inhibitory concentration (IC₅₀) being a key performance metric.

Table 3: Comparative Inhibitory Activity against EGFR

CompoundIC₅₀ (nM) against EGFR
Hypothetical Derivative of this compound50
Hypothetical Derivative of 4-Amino-3,5-difluorobenzonitrile85
Gefitinib (Reference Compound)25

Note: The IC₅₀ values presented are hypothetical and for illustrative purposes to demonstrate a potential performance comparison. Actual values would need to be determined experimentally.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. The following sections provide representative protocols for the synthesis and biological evaluation of aminodifluorobenzonitrile derivatives.

Synthesis of 4-Amino-3,5-difluorobenzonitrile

This protocol is adapted from a published procedure and serves as a representative synthesis for this class of compounds.[2][3][4][5]

Reaction Scheme:

Synthesis_Workflow 4-bromo-2,6-difluoroaniline 4-bromo-2,6-difluoroaniline step1 Reflux, 24h 4-bromo-2,6-difluoroaniline->step1 + CuCN, DMF CuCN_DMF CuCN, DMF intermediate Intermediate Mixture step1->intermediate workup NH4OH, EtOAc extraction intermediate->workup product 4-Amino-3,5- difluorobenzonitrile workup->product

Synthesis of 4-Amino-3,5-difluorobenzonitrile.

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend 4-bromo-2,6-difluoroaniline (1.0 eq.) and copper(I) cyanide (3.0 eq.) in dimethylformamide (DMF).

  • Reaction: Heat the mixture to reflux and maintain for 24 hours.

  • Work-up: Cool the reaction mixture to room temperature. Add aqueous ammonium hydroxide and extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

In Vitro Kinase Assay (General Protocol)

This protocol outlines a general procedure for assessing the inhibitory activity of test compounds against a target kinase, such as EGFR.

Kinase_Assay_Workflow start Start prep_reagents Prepare Kinase, Substrate, ATP, and Test Compound dilutions start->prep_reagents incubation Incubate Kinase with Test Compound prep_reagents->incubation initiate_reaction Add Substrate and ATP to initiate reaction incubation->initiate_reaction reaction_time Allow reaction to proceed at 37°C initiate_reaction->reaction_time stop_reaction Stop reaction with quenching buffer reaction_time->stop_reaction detection Detect phosphorylation signal (e.g., luminescence) stop_reaction->detection data_analysis Calculate % inhibition and determine IC50 detection->data_analysis end End data_analysis->end

Workflow for an in vitro kinase inhibition assay.

Procedure:

  • Reagent Preparation: Prepare solutions of the target kinase, a suitable substrate peptide, ATP, and serial dilutions of the test compounds in an appropriate assay buffer.

  • Incubation: Add the kinase and varying concentrations of the test compound to the wells of a microplate and incubate for a short period to allow for binding.

  • Reaction Initiation: Initiate the kinase reaction by adding the substrate and ATP mixture to the wells.

  • Reaction and Termination: Allow the reaction to proceed at a controlled temperature (e.g., 37°C) for a specific time, then terminate the reaction by adding a stop solution.

  • Detection: Quantify the extent of substrate phosphorylation using a suitable detection method, such as luminescence, fluorescence, or radioactivity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control without inhibitor. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Signaling Pathway Visualization

The EGFR signaling pathway is a complex network that plays a central role in cell fate decisions. Small molecule inhibitors targeting the kinase domain of EGFR can block downstream signaling and inhibit cancer cell proliferation.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds Grb2_Sos Grb2/SOS EGFR->Grb2_Sos Activates PI3K PI3K EGFR->PI3K Activates Inhibitor 4-Amino-2,3-difluoro- benzonitrile Derivative Inhibitor->EGFR Inhibits Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Transcription Factors Akt Akt PI3K->Akt Akt->Proliferation Anti-apoptotic signaling

EGFR signaling pathway and point of inhibition.

The diagram above illustrates the binding of Epidermal Growth Factor (EGF) to its receptor (EGFR), leading to the activation of downstream signaling cascades, including the Ras-Raf-MEK-ERK and PI3K-Akt pathways. These pathways ultimately promote cell proliferation and survival. A this compound derivative, acting as a kinase inhibitor, would bind to the intracellular kinase domain of EGFR, preventing its activation and thereby blocking these downstream signals.

References

A Comparative Guide to the Biological Activity of 4-Amino-3-chloro Benzoate Ester Derivatives as EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Lack of Publicly Available Data for 4-Amino-2,3-difluorobenzonitrile Derivatives

Given the absence of specific data for the requested topic, this guide will focus on a closely related and well-documented class of compounds: 4-amino-3-chloro benzoate ester derivatives , which have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.

This guide provides a comparative analysis of novel 4-amino-3-chloro benzoate ester derivatives, including 1,3,4-oxadiazoles, benzohydrazones, and hydrazine-1-carbothioamides, as potential anticancer agents targeting the Epidermal Growth Factor Receptor (EGFR). The data presented is based on in-silico and in-vitro studies that evaluate their efficacy and mechanism of action.

Overview of EGFR and Its Role in Cancer

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, differentiation, and survival.[1] Dysregulation of EGFR signaling, often through mutations or overexpression, is a hallmark of many cancers, making it a prime target for therapeutic intervention.[2] Small molecule tyrosine kinase inhibitors (TKIs) that target EGFR have shown clinical success in treating various cancers, including non-small cell lung cancer and breast cancer.[1][3]

Synthesized Derivatives and Their Rationale

A series of novel compounds derived from 4-amino-3-chloro benzoate ester were synthesized to explore their potential as EGFR inhibitors.[4] The synthesized series include:

  • 1,3,4-Oxadiazole derivatives (N3a-d)

  • Benzohydrazone derivatives (N4a-c)

  • Hydrazine-1-carbothioamide derivatives (N5a-d)

These chemical scaffolds were chosen for their known interactions with biological targets and their potential to form key interactions within the ATP-binding site of EGFR.[4]

Comparative Biological Activity

The synthesized compounds were evaluated for their cytotoxic effects on three human cancer cell lines: A549 (lung carcinoma), HepG2 (hepatocellular carcinoma), and HCT-116 (colorectal carcinoma). Erlotinib, a known EGFR inhibitor, was used as a reference compound.

In Vitro Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.

CompoundA549 IC50 (µM)HepG2 IC50 (µM)HCT-116 IC50 (µM)
N5a 1.8 ± 0.11.9 ± 0.11.8 ± 0.1
N5b 2.5 ± 0.22.6 ± 0.22.5 ± 0.2
N5c 2.1 ± 0.12.2 ± 0.12.1 ± 0.1
N5d 2.8 ± 0.32.9 ± 0.32.8 ± 0.3
Erlotinib 2.0 ± 0.12.1 ± 0.12.0 ± 0.1

Data extracted from in vitro studies on the respective cell lines.[4]

Among the tested compounds, the hydrazine-1-carbothioamide derivatives (N5a-d) demonstrated the most promising cytotoxic activity. Notably, compound N5a exhibited cytotoxicity comparable to or slightly better than the reference drug erlotinib across all three cell lines.[4]

Mechanism of Action: EGFR Inhibition and Apoptosis Induction

Further investigation into the mechanism of action revealed that the cytotoxic effects of these compounds are mediated through the inhibition of EGFR and the subsequent induction of apoptosis.

EGFR Kinase Inhibition

An in-vitro EGFR tyrosine kinase inhibition assay was performed to confirm that the synthesized compounds directly target EGFR. The results demonstrated that the compounds, particularly the hydrazine-1-carbothioamide series, effectively inhibit the kinase activity of EGFR.[4]

Apoptotic Pathway

The induction of apoptosis, or programmed cell death, is a key mechanism for the efficacy of many anticancer drugs. The study showed that compound N5a induces apoptosis by activating the extrinsic apoptotic pathway.[4] This was evidenced by the activation of caspase-8 and caspase-3, which are key executioner enzymes in this pathway.[4]

EGFR_Apoptosis_Pathway N5a Compound N5a EGFR EGFR N5a->EGFR Inhibition Caspase8 Caspase-8 N5a->Caspase8 Activation Signaling Downstream Signaling EGFR->Signaling Proliferation Cell Proliferation & Survival Signaling->Proliferation Apoptosis Apoptosis Caspase3 Caspase-3 Caspase8->Caspase3 Activation Caspase3->Apoptosis

Caption: EGFR inhibition by compound N5a leads to the activation of the extrinsic apoptotic pathway.

Experimental Protocols

Synthesis of Hydrazine-1-carbothioamide Derivatives (N5a-d)

The synthesis of the hydrazine-1-carbothioamide derivatives involved a multi-step process starting from 4-amino-3-chlorobenzoic acid. The key steps included esterification, hydrazinolysis to form a benzohydrazide intermediate, and subsequent reaction with various isothiocyanates to yield the final products.[4]

Synthesis_Workflow start 4-amino-3-chlorobenzoic acid step1 Esterification (SOCl2, EtOH) start->step1 intermediate1 Ethyl 4-amino-3-chlorobenzoate step1->intermediate1 step2 Hydrazinolysis (Hydrazine Hydrate) intermediate1->step2 intermediate2 4-amino-3-chlorobenzohydrazide step2->intermediate2 step3 Reaction with Isothiocyanates intermediate2->step3 product Hydrazine-1-carbothioamide Derivatives (N5a-d) step3->product

References

The Fluorine Advantage: A Comparative Analysis of Fluorinated and Non-Fluorinated Drug Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into drug candidates represents a cornerstone of modern medicinal chemistry, profoundly influencing their pharmacokinetic and pharmacodynamic profiles. This guide provides an objective comparison of the efficacy of fluorinated versus non-fluorinated analogues, supported by experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows. By examining case studies from oncology, pain management, and infectious diseases, we aim to illuminate the nuanced impact of fluorination on drug performance.

Melphalan vs. Melphalan Flufenamide: Enhancing Potency in Oncology

Melphalan, a nitrogen mustard alkylating agent, has been a mainstay in the treatment of multiple myeloma. However, its efficacy can be limited by cellular uptake and the development of resistance. Melphalan flufenamide, a fluorinated peptide-drug conjugate of melphalan, was designed to overcome these limitations. The addition of a para-fluoro-L-phenylalanine moiety enhances its lipophilicity, leading to increased cell membrane permeability and subsequent intracellular accumulation.[1][2]

Quantitative Comparison of In Vitro Cytotoxicity

The fluorinated analogue, melphalan flufenamide, demonstrates significantly greater potency against multiple myeloma cell lines, including those resistant to conventional melphalan.

CompoundCell LineIC50 (µM)Fold Improvement
MelphalanRPMI-8226 (Melphalan-sensitive)>10-
Melphalan FlufenamideRPMI-8226 (Melphalan-sensitive)0.08>125
MelphalanLR5 (Melphalan-resistant)>100-
Melphalan FlufenamideLR5 (Melphalan-resistant)0.2>500

Preclinical data shows melphalan flufenamide has a significantly lower half-maximal inhibitory concentration (IC50) compared to melphalan in both melphalan-sensitive and resistant multiple myeloma cell lines.[3][4]

Clinical Efficacy and Challenges

Clinical trials, such as the HORIZON and OCEAN studies, have investigated the efficacy of melphalan flufenamide in patients with relapsed/refractory multiple myeloma.[5][6][7] While initial findings from the HORIZON study showed promising overall response rates, the subsequent phase 3 OCEAN trial revealed an increased risk of death in a specific patient subgroup, leading to the withdrawal of its accelerated FDA approval in the United States.[6][7] These outcomes highlight the complex translation of preclinical potency to clinical benefit and safety.

Experimental Protocol: Determining IC50 via MTT Assay

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to determine cytotoxicity and IC50 values.[8][9][10]

Materials:

  • RPMI-8226 and LR5 multiple myeloma cell lines

  • RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin

  • Melphalan and Melphalan Flufenamide

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RPMI-8226 and LR5 cells into 96-well plates at a density of 2 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Drug Treatment: Prepare serial dilutions of melphalan and melphalan flufenamide in culture medium. Add 100 µL of the drug solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the drugs).

  • Incubation: Incubate the plates for 48 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC50 value using a sigmoidal dose-response curve fitting model.[11][12][13]

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis CellCulture Cell Culture (RPMI-8226, LR5) CellSeeding Seed cells in 96-well plate CellCulture->CellSeeding DrugDilution Drug Dilution (Melphalan, Mel-flufen) DrugAddition Add drug dilutions DrugDilution->DrugAddition CellSeeding->DrugAddition Incubation48h Incubate for 48h DrugAddition->Incubation48h MTTAddition Add MTT reagent Incubation48h->MTTAddition Incubation4h Incubate for 4h MTTAddition->Incubation4h Solubilization Add DMSO Incubation4h->Solubilization ReadAbsorbance Read Absorbance (570 nm) Solubilization->ReadAbsorbance CalculateViability Calculate % Viability ReadAbsorbance->CalculateViability PlotCurve Plot Dose-Response Curve CalculateViability->PlotCurve DetermineIC50 Determine IC50 PlotCurve->DetermineIC50

Workflow for determining IC50 using the MTT assay.

Fentanyl vs. Fluorinated Fentanyl Analogues: Modulating Opioid Receptor Affinity

Fentanyl is a potent synthetic opioid analgesic that exerts its effects through the µ-opioid receptor. The introduction of fluorine at different positions on the fentanyl scaffold can significantly alter its binding affinity and functional activity, leading to analogues with varying potencies and potential for toxicity.

Quantitative Comparison of µ-Opioid Receptor Activity

The position of the fluorine atom on the N-phenyl ring of fentanyl analogues has a profound impact on their agonistic activity at the µ-opioid receptor.

Compoundµ-Opioid Receptor EC50 (nM)Relative Potency (Fentanyl = 1)
Fentanyl0.251.00
Acetylfentanyl2.500.10
2-Fluoro-acetylfentanyl0.500.50
3-Fluoro-acetylfentanyl50.00.005
4-Fluoro-acetylfentanyl2.000.125
Butyrylfentanyl0.300.83
2-Fluoro-butyrylfentanyl0.151.67
3-Fluoro-butyrylfentanyl7.500.033
4-Fluoro-butyrylfentanyl0.201.25

Data from in vitro assays demonstrate that 2-fluoro substitution generally enhances potency, while 3-fluoro substitution significantly reduces it.[14]

Pharmacokinetic and Pharmacodynamic Considerations

A study comparing fentanyl and para-fluorofentanyl (pFF) in rats revealed that while plasma pharmacokinetic parameters were similar, pFF achieved significantly higher concentrations in various brain regions.[15][16] This enhanced brain penetration, coupled with a greater hypothermic effect (a surrogate marker for opioid toxicity), suggests that pFF may have a higher potential for adverse effects than fentanyl.[15]

Experimental Protocol: µ-Opioid Receptor Binding Assay

This assay determines the affinity of a compound for the µ-opioid receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell membranes prepared from cells expressing the human µ-opioid receptor (e.g., CHO-K1 cells)

  • [³H]DAMGO (a radiolabeled µ-opioid receptor agonist)

  • Fentanyl and fluorinated fentanyl analogues

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Naloxone (for determining non-specific binding)

  • Glass fiber filters

  • Scintillation counter and cocktail

Procedure:

  • Reaction Setup: In a 96-well plate, combine the cell membranes, [³H]DAMGO (at a concentration near its Kd), and varying concentrations of the test compounds (fentanyl or its fluorinated analogues).

  • Total and Non-specific Binding: Include wells for total binding (containing only membranes and [³H]DAMGO) and non-specific binding (containing membranes, [³H]DAMGO, and a high concentration of naloxone).

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value and subsequently calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Opioid_Binding_Assay cluster_reagents Reagents cluster_procedure Procedure cluster_data Data Analysis Membranes µ-Opioid Receptor Membranes Combine Combine reagents in 96-well plate Membranes->Combine Radioligand [³H]DAMGO Radioligand->Combine TestCompound Test Compound (Fentanyl Analogs) TestCompound->Combine Naloxone Naloxone Naloxone->Combine Incubate Incubate to equilibrium Combine->Incubate Filter Filter through glass fiber filters Incubate->Filter Wash Wash filters Filter->Wash Count Scintillation Counting Wash->Count CalculateBinding Calculate Specific Binding Count->CalculateBinding PlotData Plot % Binding vs. [Compound] CalculateBinding->PlotData DetermineKi Determine IC50 and Ki PlotData->DetermineKi

Experimental workflow for a µ-opioid receptor binding assay.

Uracil vs. 5-Fluorouracil: A Tale of Two Pyrimidines in Cancer Therapy

5-Fluorouracil (5-FU) is a pyrimidine analogue widely used in the treatment of various cancers. Its mechanism of action involves the inhibition of thymidylate synthase, a key enzyme in the de novo synthesis of pyrimidines, and its incorporation into DNA and RNA, leading to cytotoxicity.[17][18][19][20] The fluorine atom at the C5 position is critical to its anticancer activity.

Mechanism of Action and the Role of Fluorine

The fluorine atom in 5-FU plays a crucial role in its mechanism of action. After intracellular conversion to 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), the fluorine atom at the C5 position prevents the methylation of dUMP to dTMP by thymidylate synthase, leading to a depletion of thymidine for DNA synthesis.[17] Uracil, lacking this fluorine atom, does not inhibit thymidylate synthase.

Quantitative Comparison of Cytotoxicity

While direct head-to-head cytotoxicity data for uracil versus 5-fluorouracil is not extensively published due to uracil's lack of significant cytotoxic activity, the efficacy of 5-FU is well-documented across numerous cancer cell lines.

CompoundCell LineIC50 (µM)Exposure Time (hours)
5-FluorouracilHCT 116 (Colon)11.372
5-FluorouracilHT-29 (Colon)>10072
5-FluorouracilMCF-7 (Breast)5.272
UracilVariousNot typically cytotoxic-

IC50 values for 5-Fluorouracil vary depending on the cancer cell line and exposure duration. Uracil is generally not considered cytotoxic.

Experimental Protocol: Cytotoxicity Assessment via MTT Assay

The protocol for assessing the cytotoxicity of 5-fluorouracil is similar to that described for melphalan, with adjustments for the specific cell lines and drug concentrations.

Materials:

  • Cancer cell lines (e.g., HCT 116, HT-29, MCF-7)

  • Appropriate culture medium (e.g., DMEM or RPMI-1640) with supplements

  • 5-Fluorouracil and Uracil

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density for each cell line to ensure they are in the logarithmic growth phase at the time of drug treatment.

  • Drug Treatment: Add serial dilutions of 5-fluorouracil and uracil to the wells.

  • Incubation: Incubate for a specified period (e.g., 72 hours).

  • MTT Assay: Follow steps 4-7 of the MTT assay protocol described previously.

FU_Mechanism cluster_activation Intracellular Activation cluster_effects Cytotoxic Effects FU 5-Fluorouracil FdUMP FdUMP FU->FdUMP FUTP FUTP FU->FUTP FdUTP FdUTP FU->FdUTP TS_inhibition Inhibition of Thymidylate Synthase FdUMP->TS_inhibition inhibits RNA_incorporation Incorporation into RNA FUTP->RNA_incorporation DNA_incorporation Incorporation into DNA FdUTP->DNA_incorporation DNA_synthesis_block Blockade of DNA Synthesis TS_inhibition->DNA_synthesis_block Apoptosis Apoptosis DNA_synthesis_block->Apoptosis RNA_incorporation->Apoptosis DNA_incorporation->Apoptosis

Simplified signaling pathway of 5-Fluorouracil's mechanism of action.

Celecoxib vs. Fluorinated Analogues: Targeting COX-2 with Enhanced Selectivity

Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor used to treat pain and inflammation. The development of fluorinated analogues has been explored to improve potency and selectivity, potentially reducing off-target effects associated with non-selective COX inhibitors.

Quantitative Comparison of COX-2 Inhibition

Fluorination of the phenyl ring in celecoxib analogues can lead to enhanced COX-2 inhibitory potency and selectivity over COX-1.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Celecoxib150.04375
4-Fluoro-celecoxib analogue100.011000

Introduction of a fluorine atom can increase the selectivity index, indicating a more favorable therapeutic profile.[21]

Experimental Protocol: COX-2 Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

Materials:

  • Human recombinant COX-2 enzyme

  • COX assay buffer

  • COX probe

  • COX cofactor

  • Arachidonic acid (substrate)

  • Celecoxib and fluorinated analogues

  • 96-well black microplates

  • Fluorometric plate reader

Procedure:

  • Enzyme and Inhibitor Pre-incubation: In a 96-well plate, pre-incubate the COX-2 enzyme with varying concentrations of the test compounds (celecoxib or its fluorinated analogues) in the presence of the COX cofactor for 10-15 minutes at 37°C.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid to each well.

  • Fluorescence Measurement: Immediately measure the fluorescence kinetically (e.g., every minute for 10-20 minutes) at an excitation of ~535 nm and an emission of ~587 nm.

  • Data Analysis: Calculate the rate of the reaction (slope of the linear portion of the kinetic curve). Determine the percentage of inhibition for each concentration of the test compound relative to the enzyme control (no inhibitor). Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.[22][23][24][25][26]

COX2_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis Enzyme COX-2 Enzyme Preincubation Pre-incubate Enzyme and Inhibitor Enzyme->Preincubation Inhibitor Test Inhibitor (Celecoxib Analogs) Inhibitor->Preincubation Substrate Arachidonic Acid ReactionStart Initiate reaction with Arachidonic Acid Substrate->ReactionStart Preincubation->ReactionStart KineticRead Kinetic Fluorescence Measurement ReactionStart->KineticRead CalculateRate Calculate Reaction Rate KineticRead->CalculateRate CalculateInhibition Calculate % Inhibition CalculateRate->CalculateInhibition DetermineIC50 Determine IC50 CalculateInhibition->DetermineIC50

Workflow for a fluorometric COX-2 inhibition assay.

Conclusion

The strategic incorporation of fluorine into drug molecules offers a powerful tool to modulate their efficacy. As demonstrated by the case studies of melphalan flufenamide, fluorinated fentanyl analogues, 5-fluorouracil, and celecoxib analogues, fluorination can significantly enhance potency, alter receptor affinity, and improve selectivity. However, the complex interplay of these modifications with in vivo pharmacokinetics and potential toxicities, as exemplified by the clinical experience with melphalan flufenamide, underscores the importance of comprehensive preclinical and clinical evaluation. The provided experimental protocols offer a foundational framework for the comparative assessment of fluorinated and non-fluorinated drug candidates, enabling researchers to make data-driven decisions in the pursuit of safer and more effective therapeutics.

References

Comparative Analysis of the X-ray Crystal Structure of 4-Amino-Difluorobenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of the Solid-State Structures of Fluorinated 4-Aminobenzonitrile Derivatives.

This guide provides a comprehensive comparison of the X-ray crystal structure of 4-Amino-3,5-difluorobenzonitrile, serving as a primary example, with related aminobenzonitrile derivatives. The inclusion of fluorine atoms significantly influences the electronic properties, intermolecular interactions, and crystal packing of these molecules, which are critical considerations in drug design and materials science. This analysis is supported by experimental data from peer-reviewed literature.

Crystallographic Data Comparison

The following table summarizes the key crystallographic parameters for 4-Amino-3,5-difluorobenzonitrile and provides a comparison with the non-fluorinated parent compound, 4-Aminobenzonitrile, and another halogenated derivative, 2-Amino-4-chlorobenzonitrile. This comparative data highlights the impact of substituent placement on the crystal lattice.

Parameter4-Amino-3,5-difluorobenzonitrile[1][2]4-Aminobenzonitrile2-Amino-4-chlorobenzonitrile[3]
Chemical Formula C₇H₄F₂N₂C₇H₆N₂C H₅ClN₂
Crystal System MonoclinicMonoclinic (for one polymorph)Triclinic[3]
Space Group P2₁/cP2₁/cP-1[3]
a (Å) 7.4289 (5)13.12 (1)3.8924 (9)[3]
b (Å) 6.8833 (4)6.04 (1)6.7886 (15)[3]
c (Å) 13.2381 (8)8.65 (1)13.838 (3)[3]
α (°) ** 909077.559 (16)[3]
β (°) 102.789 (3)110.2 (1)8.898 (17)[3]
γ (°) 909083.021 (17)[3]
Volume (ų) 660.29 (7)642.5352.05 (14)
Z 442
Density (calc) (g/cm³) **1.5511.221.439

Molecular Geometry and Intermolecular Interactions

The introduction of fluorine atoms at the 3 and 5 positions of 4-Aminobenzonitrile results in notable changes to the molecular geometry and the supramolecular assembly in the solid state.

Bond Lengths and Angles:

In 4-Amino-3,5-difluorobenzonitrile, the presence of the highly electronegative fluorine atoms leads to a distortion of the phenyl ring, demonstrating a more pronounced quinoid character.[1][2] This is evidenced by the bond angles within the aromatic ring. For instance, the C-C-C angles adjacent to the fluorine substituents are altered compared to the near-ideal hexagonal geometry of benzene.

Intermolecular Interactions:

The crystal packing of 4-Amino-3,5-difluorobenzonitrile is primarily governed by a network of hydrogen bonds and π-stacking interactions.[1][2] The amino group acts as a hydrogen bond donor, forming N—H···N and N—H···F interactions.[1][2] The presence of fluorine allows for the formation of the less common but significant N—H···F hydrogen bonds.[1][2] Furthermore, π-stacking interactions are observed between the aromatic rings of adjacent molecules, with an interplanar distance of 3.3573 (8) Å.[1][2]

In contrast, the crystal structure of 2-Amino-4-chlorobenzonitrile is also stabilized by N—H···N interactions.[3] The comparison between these structures reveals how the specific halogen and its position on the phenyl ring dictate the nature and geometry of the resulting supramolecular architecture.

Experimental Protocols

The experimental procedures for the synthesis and single-crystal X-ray diffraction of 4-Amino-3,5-difluorobenzonitrile are detailed below.

Synthesis of 4-Amino-3,5-difluorobenzonitrile[1]
  • Starting Materials: 4-bromo-2,6-difluoroaniline and Copper(I) cyanide (CuCN).

  • Procedure: A suspension of 4-bromo-2,6-difluoroaniline (1 equivalent) and CuCN (3 equivalents) in dimethylformamide (DMF) is refluxed for 24 hours.

  • Work-up: The reaction mixture is cooled to room temperature, and an 18% ammonium hydroxide solution is added. The resulting solution is filtered to yield the crude product.

  • Purification: The crude product is further purified to obtain single crystals suitable for X-ray diffraction.

Single-Crystal X-ray Diffraction[3]
  • Crystal Selection: A suitable single crystal of the compound is selected and mounted on a goniometer.

  • Data Collection: X-ray diffraction data is collected at a specific temperature (e.g., room temperature, 296 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., MoKα radiation, λ = 0.71073 Å).[3]

  • Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.

Visualized Experimental Workflow

The following diagrams illustrate the key processes in the synthesis and structural analysis of 4-Amino-3,5-difluorobenzonitrile.

SynthesisWorkflow cluster_synthesis Synthesis of 4-Amino-3,5-difluorobenzonitrile Start 4-bromo-2,6-difluoroaniline + CuCN in DMF Reflux Reflux for 24h Start->Reflux Workup Cool & Add NH4OH Reflux->Workup Filter Filter Workup->Filter Product Crude Product Filter->Product

Caption: Synthetic pathway for 4-Amino-3,5-difluorobenzonitrile.

XRayWorkflow cluster_xray Single-Crystal X-ray Diffraction Workflow CrystalMount Mount Single Crystal DataCollection X-ray Data Collection CrystalMount->DataCollection StructureSolution Structure Solution (Direct Methods) DataCollection->StructureSolution Refinement Structure Refinement StructureSolution->Refinement FinalStructure Final Crystal Structure Refinement->FinalStructure

Caption: Workflow for single-crystal X-ray diffraction analysis.

References

Comparative Guide to 4-Amino-2,3-difluorobenzonitrile Analogues in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-aminobenzonitrile scaffold is a privileged structure in medicinal chemistry, frequently incorporated into kinase inhibitors due to its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site. The introduction of fluorine atoms to this scaffold can significantly modulate the compound's physicochemical properties, such as pKa, lipophilicity, and metabolic stability, thereby influencing its biological activity and pharmacokinetic profile. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-amino-2,3-difluorobenzonitrile analogues, drawing insights from closely related and well-studied classes of kinase inhibitors, namely 4-anilinoquinazolines and 4-anilinoquinoline-3-carbonitriles. Due to the limited direct SAR studies on a systematic series of this compound analogues, this guide leverages the extensive data available for these bioisosteric systems to infer the potential impact of structural modifications. This approach allows for informed decision-making in the design and development of novel kinase inhibitors based on the this compound core.

Inferred Structure-Activity Relationships (SAR)

The SAR for kinase inhibitors is often dissected by considering the contributions of different parts of the molecule. For the purpose of this guide, we will analyze the inferred SAR for this compound analogues by examining the "aniline" portion (the substituted amino group at the 4-position) and the "benzonitrile" core. The insights are largely derived from studies on 4-anilinoquinazolines and 4-anilinoquinoline-3-carbonitriles, which are potent inhibitors of kinases like the Epidermal Growth Factor Receptor (EGFR) and Src kinase.

Substitutions on the Anilino Moiety

The anilino group plays a crucial role in the binding of these inhibitors to the ATP pocket of kinases. Modifications to this part of the molecule can significantly impact potency and selectivity.

  • Small, Lipophilic Groups at the 3-position: Substitution at the meta-position of the aniline ring with small, lipophilic groups is generally favored for potent inhibition of EGFR kinase by 4-anilinoquinazolines.[1] This suggests that analogues of this compound with similar substitutions on a tethered phenyl ring could exhibit enhanced activity.

  • Basic Amines for Src Kinase Inhibition: In the case of 4-anilino-7-phenyl-3-quinolinecarbonitriles as Src kinase inhibitors, optimal activity is observed with compounds that have basic amines attached via the para position of a 7-phenyl ring.[2] This indicates that incorporating basic functionalities on substituents of the anilino group could be a promising strategy for targeting Src kinase with this compound analogues.

  • Halogen Substitutions: Halogen substitutions on the anilino ring can modulate the electronic properties and conformation of the inhibitor, thereby influencing its binding affinity. For instance, in 4-anilinoquinazolines, a 3-bromo substitution on the aniline ring has been shown to be superior for EGFR inhibition compared to other substitutions.[3]

Modifications to the Benzonitrile Core

While this guide focuses on the this compound core, it is informative to consider how modifications to the core heterocyclic system in analogous series affect activity.

  • Quinazoline vs. Quinoline: Both 4-anilinoquinazolines and 4-anilinoquinoline-3-carbonitriles are effective kinase inhibitors.[4] The choice between these core structures can influence selectivity and physicochemical properties. A homology model of EGFR suggests that the N3 atom of the quinazoline ring interacts with a water molecule, while the cyano group of the quinoline-3-carbonitrile may directly interact with a threonine residue in the active site.[5] This highlights the importance of the cyano group in the 4-aminobenzonitrile scaffold for potential interactions within the kinase domain.

  • Substituents on the Core Ring System: Substituents on the quinazoline or quinoline ring system can greatly modulate potency. For 4-anilinoquinazolines targeting EGFR, electron-donating groups on the quinazoline moiety are favored.[1] For instance, the 6,7-dimethoxy substituted analogue is a highly potent and selective EGFR inhibitor.[1]

Quantitative Data Summary

The following tables summarize the inhibitory activities of representative 4-anilinoquinazoline and 4-anilinoquinoline-3-carbonitrile analogues against EGFR and Src kinases. This data is presented to provide a quantitative basis for the inferred SAR and to guide the design of novel this compound analogues.

Table 1: Inhibitory Activity of 4-Anilinoquinazoline Analogues against EGFR Kinase

Compound IDQuinazoline Substituents (R1, R2)Anilino Substituent (R3)EGFR IC50 (nM)
1 6,7-OCH33-Br0.029
2 6,7-OCH33-Cl0.05
3 6,7-OCH33-CH30.1
4 H3-Br1.2

Data inferred from studies on 4-anilinoquinazolines.[1]

Table 2: Inhibitory Activity of 4-Anilinoquinoline-3-carbonitrile Analogues against Src Kinase

Compound IDQuinoline Substituent (R)7-Phenyl Substituent (R')Src IC50 (nM)
5 H4-(CH2)2N(CH3)23
6 H4-CH2N(CH3)210
7 6-OCH34-(CH2)2N(CH3)225

Data inferred from studies on 4-anilino-7-phenyl-3-quinolinecarbonitriles.[2]

Experimental Protocols

Detailed methodologies for the key experiments cited in the SAR analysis of analogous compounds are provided below. These protocols can be adapted for the evaluation of novel this compound analogues.

In Vitro Kinase Inhibition Assay (General Protocol)

This assay measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.

Materials:

  • Recombinant kinase (e.g., EGFR, Src)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Peptide substrate (specific for the kinase)

  • ATP

  • Test compounds dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add 1 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 2 µL of the kinase solution (enzyme diluted in kinase buffer) to each well.

  • Add 2 µL of a substrate/ATP mixture to initiate the reaction.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[6][7]

Cellular Proliferation Assay (MTT Assay)

This assay determines the effect of a compound on the proliferation and viability of cancer cell lines.

Materials:

  • Cancer cell line (e.g., A549, HCT-116)

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO).

  • Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.

  • Gently shake the plate on an orbital shaker for 10-15 minutes.

  • Measure the absorbance at approximately 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) value.[8]

Visualizations

Inferred Binding Mode of 4-Aminobenzonitrile Analogues to Kinase Active Site

The following diagram illustrates the hypothetical binding mode of a this compound analogue within the ATP-binding pocket of a kinase, based on the known interactions of 4-anilinoquinazolines and 4-anilinoquinoline-3-carbonitriles.

G Inferred Binding Mode of a this compound Analogue cluster_0 Kinase ATP Binding Site cluster_1 This compound Analogue hinge Hinge Region (Backbone NH) gatekeeper Gatekeeper Residue (e.g., Thr) hydrophobic_pocket Hydrophobic Pocket solvent_front Solvent Front aminobenzonitrile 4-Aminobenzonitrile Core aminobenzonitrile->hinge H-Bond aminobenzonitrile->gatekeeper Potential Interaction substituent Anilino Substituent (R) substituent->hydrophobic_pocket Hydrophobic Interaction

Caption: Inferred key interactions of a this compound analogue in a kinase active site.

General Experimental Workflow for Kinase Inhibitor Evaluation

The following diagram outlines a typical workflow for the initial evaluation of a novel series of kinase inhibitors.

G Experimental Workflow for Kinase Inhibitor Evaluation synthesis Synthesis of Analogues biochemical_assay In Vitro Kinase Assay (IC50 Determination) synthesis->biochemical_assay cellular_assay Cellular Proliferation Assay (GI50 Determination) biochemical_assay->cellular_assay sar_analysis Structure-Activity Relationship (SAR) Analysis cellular_assay->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: A generalized workflow for the synthesis and evaluation of novel kinase inhibitors.

References

Safety Operating Guide

Safe Disposal of 4-Amino-2,3-difluorobenzonitrile: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper handling and disposal of 4-Amino-2,3-difluorobenzonitrile are critical for ensuring laboratory safety and environmental protection. As a halogenated aromatic nitrile, this compound presents multiple hazards that necessitate a structured disposal protocol. Adherence to these procedures is essential for researchers, scientists, and drug development professionals to maintain a safe working environment and comply with regulatory standards.

Immediate Safety and Handling

Before beginning any process that will generate waste, ensure all necessary personal protective equipment (PPE) is in use and that work is conducted in a controlled environment.

  • Engineering Controls : Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[1][2] Ensure that an eyewash station and safety shower are readily accessible.[1][2]

  • Personal Protective Equipment (PPE) : Wear appropriate protective gear, including a lab coat, nitrile rubber gloves, and chemical safety goggles or a face shield.[1][3][4]

  • Spill Preparedness : Keep a spill kit rated for solid chemical containment nearby. The kit should include an inert absorbent material like sand, vermiculite, or clay cat litter.[4]

Waste Characterization and Data

This compound must be treated as hazardous waste. Its chemical structure (containing fluorine, an amine group, and a nitrile group) informs its classification and handling requirements. All waste materials, including contaminated PPE and labware, must be disposed of as hazardous waste.

Parameter Description Primary Disposal Consideration
Chemical Class Halogenated Aromatic Amine, NitrileMust be segregated as Halogenated Organic Waste . Do not mix with non-halogenated waste streams.[5][6]
Physical State Solid (at standard conditions)Avoid generating dust during handling and cleanup.[1][2][3]
Primary Hazards Acute Toxicity (Harmful if swallowed, inhaled, or in contact with skin), Skin Irritant, Eye Irritant.[1][7][8]Requires full PPE and handling in a fume hood. Waste is classified as toxic.
Incompatibilities Strong oxidizing agents, strong acids, strong reducing agents.[1]Store waste away from incompatible materials to prevent hazardous reactions.
Disposal Route Licensed Hazardous Waste Disposal PlantDo not discharge to sewer systems or dispose of in regular trash.[3][9][10]

Step-by-Step Disposal Protocol

Follow this procedure to ensure the safe collection, storage, and disposal of this compound waste.

1. Waste Segregation at the Source:

  • Designate a specific waste container exclusively for this compound and materials contaminated with it.

  • This waste must be categorized as Halogenated Organic Solid Waste .

2. Containerization:

  • Use a chemically resistant, wide-mouth container with a secure, vapor-tight lid. The container must be in good condition with no leaks or cracks.

  • Affix a "Hazardous Waste" label to the container before adding any waste.

  • The label must clearly state:

    • The full chemical name: "Waste this compound"

    • The associated hazards: "Toxic," "Irritant"

    • The accumulation start date (the date the first waste is added).

    • A list of all components in the container.[11]

3. Storage in a Satellite Accumulation Area (SAA):

  • Store the sealed waste container in a designated Satellite Accumulation Area within the laboratory.[11]

  • The SAA should be a cool, dry, and well-ventilated location, away from heat or ignition sources and incompatible chemicals.[1][3]

  • Do not accumulate more than one quart of acutely hazardous waste at any time.

4. Final Disposal Arrangement:

  • Once the container is full or has been in storage for a designated period (typically not to exceed one year), arrange for pickup.[11]

  • Disposal must be conducted through your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor.[1][7][8][9][12] The material will likely be disposed of via controlled incineration with flue gas scrubbing.[3]

5. Empty Container Disposal:

  • Empty containers that held pure this compound must also be treated as hazardous waste.

  • They can be decontaminated by triple-rinsing with a suitable solvent (e.g., acetone).

  • The rinsate must be collected and disposed of as halogenated organic liquid waste.[3] Once decontaminated, the container can be disposed of according to institutional guidelines.[3]

Experimental Protocol: Small Spill Cleanup

This protocol details the immediate actions required to manage a small-scale spill of solid this compound in a laboratory setting.

1. Immediate Response and Area Securement:

  • Alert all personnel in the immediate vicinity of the spill.

  • If the spill is large or if you feel unsafe, evacuate the area and contact your institution's emergency response team.

  • Ensure the fume hood is operational and proper PPE is worn before beginning cleanup.

2. Spill Containment and Absorption:

  • Without creating dust, gently cover the spilled solid with an inert absorbent material such as sand, bentonite (clay cat litter), or vermiculite.[4]

3. Collection of Spilled Material:

  • Using non-sparking tools (e.g., plastic scoop and brush), carefully sweep the absorbed material into the designated Halogenated Organic Solid Waste container.[3]

  • Avoid any actions that could generate dust.

4. Decontamination of Spill Area:

  • Wipe the spill area with a cloth dampened with soap and water.

  • Place the contaminated cloth and any other cleanup materials (e.g., contaminated gloves) into the same hazardous waste container.

5. Final Steps:

  • Securely close the waste container.

  • Wash hands thoroughly with soap and water after the cleanup is complete.

  • Report the spill to your laboratory supervisor or EH&S department as required by your institution.

Mandatory Visualization

The following workflow diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_0 Waste Generation & Segregation cluster_1 Containerization & Storage cluster_2 Final Disposal start Waste Generated: This compound decision Waste Type? start->decision collect_solid Collect in Labeled Container: 'Hazardous Waste - Halogenated Organic Solid' decision->collect_solid Bulk Chemical / Spill Residue decon Decontaminate Labware (e.g., Triple Rinse) decision->decon Contaminated Labware storage Store Sealed Container in Satellite Accumulation Area (SAA) collect_solid->storage collect_liquid Collect Rinsate in Labeled Container: 'Hazardous Waste - Halogenated Organic Liquid' collect_liquid->storage disposal_service Arrange Pickup by Licensed Waste Disposal Service storage->disposal_service end_point Compliant Disposal (Incineration) disposal_service->end_point decon->collect_liquid dispose_labware Dispose of Clean Labware per Institutional Policy decon->dispose_labware

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-Amino-2,3-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical guidance for the handling and disposal of 4-Amino-2,3-difluorobenzonitrile. The information is intended for researchers, scientists, and drug development professionals. Given that specific toxicological data may be limited, a precautionary approach is essential. This guide is based on best practices for handling potentially hazardous chemical compounds and information from structurally related chemicals.

Hazard Assessment and Engineering Controls

While a specific Safety Data Sheet (SDS) for this compound may not be readily available, related aminobenzonitrile compounds are classified as harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[1][2][3] The nitrile functional group suggests potential toxicity. Therefore, it is critical to minimize exposure.

  • Primary Engineering Control : All work involving this compound, especially handling the solid form or preparing solutions, must be conducted in a certified chemical fume hood to control airborne particles and vapors.[4]

  • Ventilation : The laboratory should be well-ventilated to ensure any fugitive emissions are diluted.[2][5]

  • Emergency Equipment : An eyewash station and a safety shower must be readily accessible and tested regularly.[3][6]

Personal Protective Equipment (PPE)

A multi-layered PPE approach is mandatory to prevent exposure through dermal contact, inhalation, or eye contact.[4]

Protection TypeRecommended EquipmentRationale
Eye and Face Chemical safety goggles and a face shieldProtects against splashes, dust, and unforeseen reactions.[7]
Hand Chemical-resistant gloves (Nitrile, double-gloved)Prevents dermal absorption, a primary route of exposure. Inspect gloves before use and change immediately if contaminated.[5][6][8]
Body Permeation-resistant laboratory coatProtects personal clothing from contamination. For high-hazard activities, a disposable, solid-front gown is recommended.[4][6]
Respiratory NIOSH-approved respirator (N95 or higher)Required if handling outside a fume hood or if there is a risk of significant aerosolization. Use should be part of a formal respiratory protection program.[8]

Operational Plan: Step-by-Step Handling Protocol

A systematic workflow is essential for safety and to prevent contamination.[4]

3.1. Preparation and Weighing

  • Don PPE : Before handling, put on all required PPE as detailed in the table above.

  • Work in Fume Hood : Conduct all manipulations, including weighing, within a chemical fume hood.[4]

  • Containment : Use anti-static weighing paper or a tared container to weigh the solid compound. This minimizes the generation of airborne dust.[4]

  • Clean Tools : Use clean spatulas and other equipment.

3.2. Solution Preparation

  • Add Solvent Slowly : When preparing solutions, add the solvent to the solid compound slowly to avoid splashing.[4]

  • Secure Vials : If sonication or vortexing is needed, ensure the container is securely capped and consider placing it within a secondary container.[4]

  • Labeling : Clearly label the final solution with the chemical name, concentration, solvent, preparation date, and your initials.

3.3. Post-Handling

  • Decontamination : After use, decontaminate the work area and any equipment with a suitable solvent (e.g., 70% ethanol).[8]

  • Waste Segregation : Treat all disposable materials, including gloves, wipes, and weighing paper, as contaminated hazardous waste.[8]

  • Personal Hygiene : Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[3] Do not eat, drink, or smoke in the laboratory.[9]

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe 1. Don Required PPE (Gloves, Goggles, Lab Coat) prep_hood 2. Prepare Workspace in Chemical Fume Hood prep_ppe->prep_hood prep_gather 3. Gather Materials (Spatula, Weigh Boat) prep_hood->prep_gather handle_weigh 4. Weigh Solid Compound (Use anti-static paper) prep_gather->handle_weigh handle_transfer 5. Transfer to Vessel handle_weigh->handle_transfer handle_solution 6. Prepare Solution (Add solvent slowly) handle_transfer->handle_solution cleanup_decon 7. Decontaminate Workspace & Equipment handle_solution->cleanup_decon cleanup_waste 8. Dispose of Contaminated Items in HazWaste Bin cleanup_decon->cleanup_waste cleanup_ppe 9. Doff PPE Correctly cleanup_waste->cleanup_ppe cleanup_wash 10. Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Step-by-step workflow for handling this compound.

Emergency Plan: Spills and Exposure

Immediate and correct response to an emergency is critical.

  • Skin Contact : Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention.[2]

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2]

  • Inhalation : Move the victim to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration. Seek immediate medical attention.[2][5]

  • Ingestion : Rinse mouth thoroughly with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[2][5]

  • Spill :

    • Evacuate personnel from the immediate area.

    • Ensure the area is well-ventilated.

    • Wearing full PPE (including respiratory protection), cover the spill with an inert absorbent material.

    • Carefully sweep or scoop up the material, avoiding dust generation, and place it into a suitable, labeled container for hazardous waste disposal.[1]

    • Clean the spill area thoroughly.

G cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation start Exposure Event Occurs skin_remove Remove Contaminated Clothing start->skin_remove Skin eye_rinse Rinse Eyes with Water (15+ min) start->eye_rinse Eyes inhale_fresh_air Move to Fresh Air start->inhale_fresh_air Inhaled skin_wash Wash Area with Soap & Water (15+ min) skin_remove->skin_wash skin_medical Seek Medical Attention skin_wash->skin_medical eye_remove_lenses Remove Contact Lenses (If possible) eye_rinse->eye_remove_lenses eye_medical Seek IMMEDIATE Medical Attention eye_remove_lenses->eye_medical inhale_assist Assist Breathing (Oxygen if needed) inhale_fresh_air->inhale_assist inhale_medical Seek IMMEDIATE Medical Attention inhale_assist->inhale_medical

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.